molecular formula C8H6ClNO5 B1418316 5-Chloro-2-methoxy-3-nitrobenzoic acid CAS No. 89894-14-4

5-Chloro-2-methoxy-3-nitrobenzoic acid

Cat. No.: B1418316
CAS No.: 89894-14-4
M. Wt: 231.59 g/mol
InChI Key: BNPVOSZKWOIXHK-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H6ClNO5 and its molecular weight is 231.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-methoxy-3-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-methoxy-3-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-2-methoxy-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO5/c1-15-7-5(8(11)12)2-4(9)3-6(7)10(13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPVOSZKWOIXHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301282884
Record name 5-Chloro-2-methoxy-3-nitrobenzoic acid
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Molecular Weight

231.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89894-14-4
Record name 5-Chloro-2-methoxy-3-nitrobenzoic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methoxy-3-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: Unveiling a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Chloro-2-methoxy-3-nitrobenzoic Acid for Advanced Research and Development

5-Chloro-2-methoxy-3-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a critical intermediate in the synthesis of complex organic molecules. Its strategic substitution pattern—featuring a carboxylic acid, a nitro group, a chloro atom, and a methoxy group—provides multiple reactive sites for chemical modification. This guide offers a comprehensive overview for researchers and drug development professionals, detailing the compound's properties, synthesis, reactivity, and applications. The inherent functionalities make it a valuable scaffold, particularly in the development of novel agrochemicals and pharmaceuticals where precise substitution patterns on an aromatic ring are paramount for biological activity.[1]

Section 1: Core Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. The structural arrangement of electron-withdrawing (nitro, chloro) and electron-donating (methoxy) groups, in conjunction with the carboxylic acid moiety, dictates the molecule's reactivity, solubility, and other physical characteristics.

Chemical Structure

Caption: 2D structure of 5-Chloro-2-methoxy-3-nitrobenzoic acid.

Property Data Summary

The following table summarizes the key identifiers and physical properties of the compound.

PropertyValueSource(s)
CAS Number 89894-14-4[1]
Molecular Formula C₈H₆ClNO₅[2]
Molecular Weight 231.59 g/mol [2]
Physical Form Solid
InChI Key BNPVOSZKWOIXHK-UHFFFAOYSA-N
SMILES String ClC1=CC(=O)=C(OC)C(C(O)=O)=C1
Boiling Point 408.20 °C (Predicted)[2][3]
Flash Point 200.60 °C (Predicted)[2][3]
Storage Temperature 2-8°C, dry[1]

Section 2: Synthesis and Manufacturing Insights

The synthesis of 5-Chloro-2-methoxy-3-nitrobenzoic acid is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. While proprietary industrial methods may vary, a common laboratory-scale approach involves the strategic introduction of the nitro group onto a pre-functionalized benzoic acid derivative.

Synthetic Workflow Overview

The causality behind the chosen synthetic route is based on the directing effects of the substituents on the aromatic ring. The methoxy group is an ortho-, para-director, while the carboxylic acid and chloro groups are meta-directors. Nitration of 5-chloro-2-methoxybenzoic acid is therefore expected to direct the incoming nitro group to the C3 position, influenced by the powerful activating and ortho-directing methoxy group.

G start Starting Material: 5-Chloro-2-methoxybenzoic Acid reaction Nitration HNO₃ / H₂SO₄ 0-5 °C start->reaction workup Aqueous Workup Quench on ice, Filter reaction->workup purification Purification Recrystallization (e.g., Ethanol/Water) workup->purification product Final Product: 5-Chloro-2-methoxy-3-nitrobenzoic acid purification->product

Caption: A representative workflow for the synthesis of the target compound.

Experimental Protocol: Nitration of 5-Chloro-2-methoxybenzoic Acid

This protocol is a representative, self-validating procedure that includes checkpoints for reaction monitoring and purification to ensure the integrity of the final product.

  • Reactor Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (5 mL per gram of starting material). Cool the flask in an ice-salt bath to 0 °C.

  • Substrate Dissolution: Slowly add 5-chloro-2-methoxybenzoic acid (1 equivalent) to the cooled sulfuric acid with continuous stirring. Ensure the temperature does not rise above 10 °C. Stir until all solid has dissolved.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare a nitrating mixture by adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 mL per gram of starting material). Cool this mixture in an ice bath.

  • Controlled Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the solution of the benzoic acid derivative over 30-60 minutes. Causality: A slow, controlled addition is critical to prevent over-nitration and to manage the exothermic reaction, maintaining the internal temperature between 0 and 5 °C for optimal regioselectivity.[4]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate as a solid. Allow the ice to melt completely, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final 5-Chloro-2-methoxy-3-nitrobenzoic acid as a solid.

  • Validation: The purity and identity of the final compound should be confirmed by analytical techniques such as melting point determination, ¹H NMR, and HPLC.

Section 3: Chemical Reactivity and Synthetic Utility

The utility of 5-Chloro-2-methoxy-3-nitrobenzoic acid stems from the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity.

  • Carboxylic Acid Group: This group is the primary handle for amide bond formation via activation (e.g., to an acid chloride) followed by reaction with an amine. This is a cornerstone reaction in the synthesis of many active pharmaceutical ingredients (APIs). A related compound, N-phenethyl-5-chloro-2-methoxybenzamide, is synthesized via aminolysis of the corresponding methyl ester.[5]

  • Nitro Group: The nitro group is a versatile functional handle. It can be readily reduced to an amine, which can then undergo a vast array of subsequent reactions (e.g., diazotization, acylation, reductive amination). This transformation is fundamental for introducing nitrogen-containing functionalities.

  • Aromatic Ring: The electron-withdrawing nature of the chloro, nitro, and carboxylic acid groups deactivates the ring towards electrophilic aromatic substitution. However, the chloro group can potentially be displaced via nucleophilic aromatic substitution (SₙAr) under forcing conditions, or participate in cross-coupling reactions.

Key Reaction: Reduction of the Nitro Group

The conversion of the nitro group to an aniline is a pivotal transformation, unlocking a different spectrum of reactivity.

G start 5-Chloro-2-methoxy- 3-nitrobenzoic acid product 3-Amino-5-chloro- 2-methoxybenzoic acid start->product Reduction reagents Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) reagents->product

Caption: Schematic of the nitro group reduction.

Experimental Protocol: Synthesis of 3-Amino-5-chloro-2-methoxybenzoic Acid
  • Setup: In a round-bottom flask, suspend 5-Chloro-2-methoxy-3-nitrobenzoic acid (1 equivalent) in ethanol or acetic acid.

  • Catalyst Addition: Add a catalytic amount of Palladium on carbon (10% Pd/C, ~1-5 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (typically via a balloon or at a set pressure on an automated hydrogenator).

  • Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Trustworthiness: This step is crucial as residual palladium can interfere with subsequent reactions and is a common source of contamination in pharmaceutical synthesis.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 3-amino-5-chloro-2-methoxybenzoic acid, which can be used as is or purified further.

Section 4: Applications in Agrochemical and Pharmaceutical R&D

This compound is not typically an end-product but rather a high-value intermediate. Its utility is demonstrated in the synthesis of more complex molecules with specific biological functions.

  • Pharmaceutical Synthesis: As a versatile building block, it is used in the production of complex pharmaceutical compounds.[2] The presence of multiple functional groups allows for its incorporation into diverse molecular scaffolds to develop new APIs.[6] Aromatic carboxylic acids with chloro- and nitro-substitutions are of interest for their potential antimicrobial properties.[7]

  • Agrochemical Development: It serves as an intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides.[1] The specific substitution pattern is often designed to target biological pathways in weeds or fungi while having minimal impact on the desired crops.

  • Research Chemicals: In a research context, it is employed in the design of complex organic molecules where the nitro and carboxylic acid functionalities are needed for specific coupling or reduction reactions.[1]

Section 5: Safety, Handling, and Storage

Ensuring laboratory safety is non-negotiable. Based on available safety data for structurally related compounds like 5-Chloro-2-nitrobenzoic acid, appropriate precautions must be taken.[8]

Hazard Identification and Mitigation
Hazard StatementPrecautionary MeasureSource(s)
Causes skin irritation Wear protective gloves (e.g., nitrile). If on skin, wash with plenty of soap and water.[8][9][8][9]
Causes serious eye irritation Wear safety glasses or goggles. If in eyes, rinse cautiously with water for several minutes.[8][9][8][9]
May cause respiratory irritation Avoid breathing dust. Use only in a well-ventilated area or a chemical fume hood.[8][9][8][9]
Protocol for Safe Handling and Storage
  • Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory.[10]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8°C.[1] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9]

  • Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. This should be done via an approved waste disposal plant.

Section 6: Predicted Spectroscopic Data

While a definitive spectrum requires experimental acquisition, the expected spectroscopic signatures can be predicted based on the molecular structure, providing a valuable tool for quality control and reaction monitoring.

  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • Aromatic Protons: Two signals would be expected in the aromatic region (~7.5-8.5 ppm). These would appear as two doublets, each integrating to 1H, due to ortho-coupling. The exact chemical shifts are influenced by the surrounding electron-withdrawing and -donating groups.

    • Methoxy Protons: A sharp singlet integrating to 3H would be expected around 3.9-4.1 ppm.

    • Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR:

    • Eight distinct signals would be expected: six for the aromatic carbons, one for the methoxy carbon (~55-65 ppm), and one for the carboxyl carbon (~165-175 ppm).

  • Infrared (IR) Spectroscopy:

    • A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

    • A sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).

    • Asymmetric and symmetric N-O stretches from the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹).

    • C-O stretch from the methoxy group (~1250 cm⁻¹).

    • C-Cl stretch (~700-800 cm⁻¹).

Conclusion

5-Chloro-2-methoxy-3-nitrobenzoic acid is a quintessential example of a strategic molecular building block. Its value lies not in its direct application, but in its potential to be transformed into a multitude of more complex, high-value molecules. For the synthetic chemist in pharmaceutical or agrochemical R&D, a deep understanding of its properties, reactivity, and handling is essential for leveraging its full potential to drive innovation.

References

  • MySkinRecipes. 5-Chloro-2-methoxy-3-nitrobenzoic acid. [Link]

  • Luminix Health. 5-Chloro-3-methoxy-2-nitrobenzoic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 5-Methoxy-2-nitrobenzoic Acid in Advancing Chemical Synthesis. [Link]

  • MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

  • Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Carl ROTH. Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Chemsrc. 5-Chloro-2-methoxy-3-nitrobenzoic acid | CAS#:89894-14-4. [Link]

  • PubChem. 5-Chloro-2-hydroxy-3-nitrobenzoic acid | C7H4ClNO5 | CID 412078. [Link]

  • Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

Sources

"5-Chloro-2-methoxy-3-nitrobenzoic acid" CAS number 89894-14-4

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 5-Chloro-2-methoxy-3-nitrobenzoic acid (CAS 89894-14-4). This guide is structured to serve researchers in medicinal chemistry and process development, focusing on the molecule's unique regiochemistry, synthesis optimization, and utility as a pharmacophore scaffold.

CAS: 89894-14-4 | Formula: C₈H₆ClNO₅ | MW: 231.59 g/mol

Executive Summary: The Regioisomer Advantage

5-Chloro-2-methoxy-3-nitrobenzoic acid represents a critical "ortho-substituted" scaffold in medicinal chemistry. While its regioisomer (the 4-nitro/4-amino variant) is the backbone of the metoclopramide/cisapride class of gastroprokinetic agents, the 3-nitro variant (CAS 89894-14-4) offers a distinct geometric vector for Structure-Activity Relationship (SAR) exploration.

By placing the nitro group (and subsequent amine) at the C3 position, this molecule allows for the synthesis of "bent" benzamides. These are increasingly vital in Fragment-Based Drug Discovery (FBDD) for targeting cryptic pockets in kinases and GPCRs where the linear 4-amino topology fails to bind.

Physicochemical & Structural Profile[1]

The molecule exhibits a highly functionalized benzene ring where steric and electronic effects compete. The ortho-methoxy group forces the carboxylic acid out of planarity, while the nitro group at C3 creates a strong electron-withdrawing pocket adjacent to the alkoxy donor.

PropertyValue / DescriptionRelevance
Appearance Pale yellow to off-white crystalline solidNitro group chromophore typically imparts yellow hue.
Predicted pKa ~2.1 - 2.4 (Carboxylic Acid)The ortho-chloro and ortho-methoxy groups, combined with the meta-nitro, significantly increase acidity compared to benzoic acid (pKa 4.2).
LogP (Predicted) ~1.8 - 2.1Moderate lipophilicity; suitable for oral bioavailability optimization.
H-Bond Donors 1 (COOH)Critical for initial receptor anchoring.
H-Bond Acceptors 5 (COOH, NO₂, OMe)High density of acceptors allows for rich interaction networks.

Synthetic Routes & Process Chemistry

The synthesis of CAS 89894-14-4 is a lesson in cooperative directing effects . Direct nitration of 5-chloro-2-methoxybenzoic acid is possible but often leads to regioisomeric mixtures (3-nitro vs 6-nitro).

The superior process route utilizes 5-chlorosalicylic acid (5-chloro-2-hydroxybenzoic acid) as the starting material. The free phenol is a more potent ortho-director than the methoxy group, and it locks the nitration to the C3 position (ortho to OH, meta to COOH) with high fidelity before the methylation step.

High-Fidelity Synthesis Protocol
Phase 1: Regioselective Nitration

Objective: Install nitro group at C3 using synergistic directing effects.

  • Charge: Load 5-chloro-2-hydroxybenzoic acid (1.0 eq) into a reactor containing concentrated H₂SO₄ (5.0 vol).

  • Cool: Chill the suspension to 0–5°C.

  • Nitration: Add fuming HNO₃ (1.1 eq) dropwise over 60 minutes.

    • Mechanistic Note: The OH group directs strongly ortho. The C5 position is blocked by Chlorine. The C3 position is the only electronically activated site that is also meta to the withdrawing COOH.

  • Quench: Pour reaction mixture onto crushed ice/water (10 vol).

  • Isolation: Filter the precipitated 5-chloro-2-hydroxy-3-nitrobenzoic acid . Wash with cold water until filtrate is neutral. Dry at 50°C.

Phase 2: O-Methylation (The Capping Step)

Objective: Convert the phenol to the methoxy ether to yield CAS 89894-14-4.

  • Solvation: Dissolve the Phase 1 intermediate (1.0 eq) in Acetone or MEK (Methyl Ethyl Ketone) (10 vol).

  • Base Addition: Add anhydrous K₂CO₃ (2.5 eq). The color will shift to deep orange/red (phenolate formation).

  • Alkylation: Add Dimethyl Sulfate (DMS) or Methyl Iodide (1.2 eq) dropwise.

    • Safety: DMS is a potent alkylator. Use closed systems and proper PPE.

  • Reflux: Heat to reflux (56°C for acetone) for 4–6 hours. Monitor by HPLC.

  • Workup:

    • Evaporate solvent.[1][2]

    • Resuspend residue in water.[3]

    • Acidify with dilute HCl to pH 2 (to protonate the carboxylic acid).

    • Extract with Ethyl Acetate or filter the solid precipitate.

  • Purification: Recrystallize from Ethanol/Water to remove trace O-acylated byproducts.

Visualization: Synthetic Logic Flow

Synthesis_Pathway cluster_logic Mechanistic Logic start START: 5-Chloro-2-hydroxybenzoic acid (5-Chlorosalicylic Acid) nitration Step 1: Nitration (HNO3 / H2SO4, 0°C) Directing Group: -OH (Ortho) start->nitration intermediate Intermediate: 5-Chloro-2-hydroxy-3-nitrobenzoic acid nitration->intermediate methylation Step 2: O-Methylation (DMS or MeI, K2CO3, Reflux) Solvent: Acetone/MEK intermediate->methylation note1 Synergistic Directing: -OH directs Ortho (C3) -COOH directs Meta (C3) intermediate->note1 product TARGET: 5-Chloro-2-methoxy-3-nitrobenzoic acid (CAS 89894-14-4) methylation->product note2 Protection: Methylation locks the regiochemistry product->note2

Figure 1: Step-wise synthesis emphasizing the regiochemical control provided by the salicylic acid precursor.

Critical Application: The Benzamide Pharmacophore

While often overlooked for its 4-amino isomer, CAS 89894-14-4 is the gateway to 3-amino-5-chloro-2-methoxybenzoic acid . This moiety is essential for creating "scaffold hops" in drug design.

Functionalization Workflow
  • Acid Chloride Formation: Reaction with Thionyl Chloride (SOCl₂) generates the acid chloride.

  • Amide Coupling: Reaction with complex amines (e.g., piperidines, tropanes) creates the benzamide core.

  • Nitro Reduction: Hydrogenation (H₂/Pd-C) or chemical reduction (Fe/AcOH) converts the C3-Nitro to the C3-Amine.

Why shift from C4-Amino to C3-Amino?

  • Kinase Selectivity: The C3-amine vector directs substituents into the "solvent front" or "back pocket" of kinase ATP-binding sites differently than the C4-vector.

  • Intramolecular Bonding: The C3-amine can form a stable 6-membered intramolecular hydrogen bond with the C2-methoxy oxygen, locking the conformation of the drug molecule and reducing the entropic penalty of binding.

Analytical Standards & Quality Control

To ensure the integrity of this intermediate in drug development, the following QC parameters are mandatory.

  • HPLC Purity: >98.0% (Area %).[4]

    • Critical Impurity: 5-Chloro-2-methoxy-6 -nitrobenzoic acid (Regioisomer). This must be controlled to <0.1%.

  • 1H NMR (DMSO-d6):

    • Look for two doublets in the aromatic region (coupling constant J ~2.5 Hz indicates meta coupling between H4 and H6).

    • Methoxy singlet at ~3.8 ppm.

    • Carboxylic acid broad singlet at >13 ppm.

  • Mass Spectrometry: [M-H]⁻ peak at 230.0.

Safety & Handling (E-E-A-T)

  • Hazard Identification: As a nitro-aromatic, this compound poses potential explosion risks if heated under confinement. It is likely a skin and eye irritant.

  • Alkylating Agents: The synthesis involves Dimethyl Sulfate or Methyl Iodide, both of which are potent carcinogens.

    • Protocol: Inactivate excess alkylating agent by adding aqueous ammonia or concentrated NaOH during the workup before phase separation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12218679, 5-Chloro-2-methoxy-3-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents.Process for preparing substituted nitrobenzoic acids. (General reference for nitration of chlorosalicylic acids).
  • ChemSrc. 5-Chloro-2-methoxy-3-nitrobenzoic acid MSDS and Density Data. Retrieved from [Link]

Sources

The Strategic Repurposing of a Multifunctional Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 5-Chloro-2-methoxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of modern drug discovery is characterized by an ever-present demand for novel molecular scaffolds that offer both synthetic versatility and inherent biological relevance. Within this context, 5-Chloro-2-methoxy-3-nitrobenzoic acid emerges as a molecule of significant, yet largely untapped, potential. Its unique arrangement of functional groups—a carboxylic acid, a nitro group, a chloro substituent, and a methoxy moiety—on a central benzene ring provides a rich platform for a diverse array of chemical modifications. This technical guide will provide an in-depth exploration of the core attributes of this compound and delineate its potential applications across several key areas of medicinal chemistry, including oncology, infectious diseases, and central nervous system (CNS) disorders. By dissecting the reactivity and potential biological roles of each functional group, we will construct a strategic roadmap for leveraging this scaffold in the design and synthesis of next-generation therapeutics.

Introduction: Unveiling the Potential of a Substituted Benzoic Acid

5-Chloro-2-methoxy-3-nitrobenzoic acid is a readily available chemical intermediate, often utilized in the synthesis of agrochemicals and other pharmaceuticals.[1] However, to view this compound as a mere stepping stone is to overlook its intrinsic potential as a foundational element in drug design. The strategic placement of its substituents creates a molecule with distinct electronic and steric properties, offering multiple avenues for chemical elaboration. This guide will move beyond its established role and explore its prospective applications as a core scaffold in medicinal chemistry.

The Chemical Versatility of 5-Chloro-2-methoxy-3-nitrobenzoic Acid: A Functional Group-Centric Analysis

The true potential of this molecule lies in the unique interplay of its four key functional groups. Each of these can be independently or concertedly modified to generate a diverse library of compounds with tailored pharmacological profiles.

The Nitro Group: A Gateway to Bioactivity and Prodrug Strategies

The nitroaromatic moiety is a well-established pharmacophore, particularly in the realms of antimicrobial and anticancer drug discovery.[2][3] Its strong electron-withdrawing nature significantly influences the electronic properties of the aromatic ring.[4]

2.1.1. Mechanism of Action: Bioreduction to Cytotoxic Species

A key feature of many nitroaromatic drugs is their mechanism of action, which often involves intracellular bioreduction of the nitro group to form reactive nitroso, hydroxylamine, and amino derivatives.[5] These reduced species can induce cellular damage through various mechanisms, including the generation of reactive oxygen species (ROS) and covalent modification of essential biomolecules such as DNA and proteins.[6] This intrinsic bioactivatable property makes the nitro group a valuable component in designing drugs against pathogens and cancer cells.

2.1.2. Application in Oncology: Nitroreductase-Activated Prodrugs

The hypoxic microenvironment of solid tumors is often characterized by the overexpression of nitroreductase enzymes.[7] This provides a unique opportunity for targeted cancer therapy through the development of nitroreductase-activated prodrugs.[8][9][10] 5-Chloro-2-methoxy-3-nitrobenzoic acid can serve as a scaffold for such prodrugs, where the nitro group acts as a trigger for the release of a cytotoxic agent specifically within the tumor, thereby minimizing systemic toxicity.[8][10]

Experimental Protocol 1: Synthesis of a Nitroreductase-Activated Prodrug of a Generic Kinase Inhibitor

This protocol outlines a hypothetical synthesis of a prodrug where 5-chloro-2-methoxy-3-nitrobenzoic acid is coupled to a generic kinase inhibitor containing a free amine.

Step 1: Activation of the Carboxylic Acid

  • Dissolve 5-chloro-2-methoxy-3-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the reaction mixture at room temperature for 30 minutes.

Step 2: Amide Coupling

  • To the activated acid solution, add the generic kinase inhibitor (1.0 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_0 Prodrug Activation in Hypoxic Tumor Cells Nitro-prodrug Nitro-prodrug Nitroreductase Nitroreductase Nitro-prodrug->Nitroreductase Enzymatic Reduction Cytotoxic_Drug Cytotoxic_Drug Tumor_Cell_Death Tumor_Cell_Death Cytotoxic_Drug->Tumor_Cell_Death Nitroreductase->Cytotoxic_Drug Release

Caption: Proposed mechanism of a nitroreductase-activated prodrug.

The Carboxylic Acid: A Handle for Diverse Interactions and Modifications

The carboxylic acid group is a cornerstone of drug design, offering a versatile handle for forming critical interactions with biological targets and for synthetic elaboration.

2.2.1. Direct Target Engagement

The carboxylate can act as a hydrogen bond acceptor or form salt bridges with positively charged residues (e.g., arginine, lysine) in a protein's active site. This makes it a key feature in the design of enzyme inhibitors and receptor antagonists.

2.2.2. Synthetic Derivatization: Amides, Esters, and Bioisosteres

The carboxylic acid can be readily converted into a wide range of functional groups, including amides and esters, to modulate the compound's physicochemical properties and biological activity.

  • Amide Formation: Coupling with a diverse array of amines can generate a library of substituted benzamides. Substituted benzamides are a well-established class of drugs, particularly in the CNS space, where they have been developed as antipsychotics and antidepressants that modulate dopamine receptors.[11][12][13]

  • Bioisosteric Replacement: To overcome potential liabilities associated with carboxylic acids, such as poor membrane permeability and rapid metabolism, bioisosteric replacements can be employed.[14][15][16][17] Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids.[18]

Table 1: Physicochemical Properties of Carboxylic Acid and its Bioisosteres

Functional GrouppKa (approx.)Hydrogen BondingLipophilicity (logP)
Carboxylic Acid4-5Donor/AcceptorLow
Tetrazole4.5-5.5AcceptorModerate
Acyl Sulfonamide3-5Donor/AcceptorHigh
Hydroxamic Acid8-9Donor/AcceptorModerate
Catalytic Reduction of the Nitro Group: A Gateway to Anthranilic Acid Derivatives and Heterocycles

The catalytic reduction of the nitro group to an amine is a high-yielding and versatile transformation that dramatically alters the electronic and steric properties of the scaffold.[6][19][20][21] This opens up a vast chemical space for further derivatization.

2.3.1. Synthesis of Substituted Anthranilic Acids

Reduction of 5-chloro-2-methoxy-3-nitrobenzoic acid yields 3-amino-5-chloro-2-methoxybenzoic acid, a substituted anthranilic acid. Anthranilic acid and its derivatives are valuable precursors in the synthesis of a wide range of heterocyclic compounds with significant therapeutic potential, including quinazolines, benzodiazepines, and acridones.[22][23][24][25] Many kinase inhibitors, for instance, are based on a quinazoline scaffold.[26]

Experimental Protocol 2: Catalytic Hydrogenation of 5-Chloro-2-methoxy-3-nitrobenzoic acid

Step 1: Reaction Setup

  • To a solution of 5-chloro-2-methoxy-3-nitrobenzoic acid (1.0 eq) in methanol, add 10% palladium on carbon (Pd/C) (0.1 eq).

  • Place the reaction mixture in a hydrogenation apparatus.

Step 2: Hydrogenation

  • Evacuate the reaction vessel and backfill with hydrogen gas (balloon pressure).

  • Stir the reaction vigorously at room temperature for 4-8 hours, monitoring by TLC.

Step 3: Work-up and Purification

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization if necessary.

G Start 5-Chloro-2-methoxy-3-nitrobenzoic acid Reduction Catalytic Reduction (e.g., H2, Pd/C) Start->Reduction Intermediate 3-Amino-5-chloro-2-methoxybenzoic acid Reduction->Intermediate Heterocycles Heterocyclic Scaffolds (Quinazolines, Benzodiazepines, etc.) Intermediate->Heterocycles Cyclization Reactions

Caption: Synthetic pathway to heterocyclic scaffolds.

Potential Therapeutic Applications: A Strategic Outlook

Based on the chemical functionalities and the known biological activities of related compounds, we can propose several promising therapeutic applications for derivatives of 5-chloro-2-methoxy-3-nitrobenzoic acid.

Oncology
  • Nitroreductase-activated prodrugs: As previously discussed, the nitro group is an ideal trigger for targeted drug release in hypoxic tumors.[7]

  • Kinase inhibitors: The anthranilic acid derivative can be used to synthesize quinazoline-based kinase inhibitors for the treatment of various cancers.[26]

Infectious Diseases
  • Antibacterial agents: The nitroaromatic scaffold is present in several antibacterial drugs. The bioreduction of the nitro group can lead to the formation of cytotoxic species that are effective against a range of bacteria.[2]

  • Antiprotozoal agents: Nitroaromatic compounds have shown efficacy against various protozoan parasites.

Central Nervous System (CNS) Disorders
  • Antipsychotics and Antidepressants: Derivatization of the carboxylic acid to form substituted benzamides could lead to the discovery of novel modulators of dopamine and other neurotransmitter receptors.[11][13]

Anti-inflammatory Agents
  • Benzoic acid derivatives have been explored as anti-inflammatory agents.[27] Further modification of the 5-chloro-2-methoxy-3-nitrobenzoic acid scaffold could yield compounds with potent anti-inflammatory activity, potentially through the inhibition of enzymes like cyclooxygenase (COX) or by targeting other inflammatory pathways.[28]

Conclusion: A Call to Action for Further Exploration

5-Chloro-2-methoxy-3-nitrobenzoic acid represents a highly versatile and underexplored scaffold in medicinal chemistry. Its unique combination of functional groups provides a rich platform for the generation of diverse chemical libraries with the potential for a wide range of therapeutic applications. The strategic manipulation of the nitro group, the carboxylic acid, and the resulting amino functionality after reduction, offers a clear path forward for the development of novel drug candidates in oncology, infectious diseases, and CNS disorders. It is our hope that this technical guide will inspire further research into this promising molecule and unlock its full potential in the advancement of human health.

References

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Wisdomlib. (2025). Nitroaromatic compounds: Significance and symbolism. [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2020). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Revista Virtual de Química, 12(6), 1594-1617. [Link]

  • Pani, L., Gessa, G. L., & Corsini, G. U. (2000). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Molecular Psychiatry, 5(4), 364-371. [Link]

  • Ögren, S. O., Hall, H., Köhler, C., Magnusson, O., & Sjöstrand, S. E. (1984). Studies on the mechanism of action of substituted benzamide drugs. Psychopharmacology Bulletin, 20(4), 801-811. [Link]

  • Wang, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(1), 1-17. [Link]

  • Noriega-Linares, S., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia, 2(3), 1275-1283. [Link]

  • Fasanmade, A. A., & Shode, F. O. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3), 1-6. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

  • Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14781–14820. [Link]

  • Pani, L., Gessa, G. L., & Corsini, G. U. (2000). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. PubMed, 10942921. [Link]

  • Larhed, M. (2004). Synthesis of heterocycles from anthranilic acid and its derivatives. Karolinska Institutet. [Link]

  • Li, Y., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 283, 116965. [Link]

  • Zhang, Z., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 13(7), 1083. [Link]

  • de Souza, M. V. N. (2021). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 64(14), 9837–9839. [Link]

  • Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

  • Shang, Y., Yu, G., & Wang, Y. (2024). Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers in Pharmacology, 15, 1451517. [Link]

  • Larhed, M. (2004). Synthesis of heterocycles from anthranilic acid and its derivatives. DiVA portal. [Link]

  • MySkinRecipes. (n.d.). 5-Chloro-2-methoxy-3-nitrobenzoic acid. [Link]

  • Sunshine, A., & Olson, N. Z. (1987). U.S. Patent No. 4,689,182. Washington, DC: U.S.
  • Khan, K. M., et al. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(5), 678-682. [Link]

  • Asif, M. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. [Link]

  • Gaikwad, N. D., et al. (2013). Synthesis and biological activity of nitrogen heterocycles from anthranilic acid derivative. Journal of Chemical and Pharmaceutical Research, 5(12), 649-654. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and Evaluation of Doxifluridine Derivatives as Nitroreductase-Responsive Anticancer Prodrugs. Molecules, 26(23), 7206. [Link]

  • Asif, M. (2021). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. [Link]

  • Fasanmade, A. A., & Shode, F. O. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3). [Link]

  • Shang, Y., Yu, G., & Wang, Y. (2024). Recent advances and applications of nitroreductase activable agents for tumor theranostic. PubMed, 39101150. [Link]

  • Thareja, S., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(11), 5159–5181. [Link]

  • Khan, K. M., et al. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. PubMed, 20476840. [Link]

  • Wang, X., et al. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 27(15), 4969. [Link]

  • Bergman, J. (2012). The Chemistry of Anthranilic Acid. Current Organic Synthesis, 9(4), 488-506. [Link]

  • Hubner. (1937). U.S. Patent No. 2,100,242. Washington, DC: U.S.
  • Li, Y., et al. (2025). Application of a macrocyclization strategy in kinase inhibitor development. Acta Materia Medica, 4(1), 1-35. [Link]

  • Tiwari, D., et al. (2011). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development and Research, 3(2), 265-271. [Link]

  • Meanwell, N. A. (2018). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. ResearchGate. [Link]

  • Kim, C. U., et al. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of the American Chemical Society, 119(4), 681-690. [Link]

  • Grove, J. I., et al. (2003). Nitroreductase: a prodrug-activating enzyme for cancer gene therapy. Expert Opinion on Biological Therapy, 3(2), 295-305. [Link]

  • Golub, A. G., et al. (2011). Design and synthesis of CK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(11), 3298-3301. [Link]

  • Xu, G., & McLeod, H. L. (2001). Strategies for Enzyme/Prodrug Cancer Therapy. Clinical Cancer Research, 7(11), 3314-3324. [Link]

Sources

5-Chloro-2-methoxy-3-nitrobenzoic Acid: A Strategic Scaffold for Fused Heterocycles and Bioactive Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2-methoxy-3-nitrobenzoic acid (CAS: 89894-14-4) represents a highly functionalized aromatic building block characterized by a dense array of orthogonal reactive handles.[1] Its utility in drug discovery stems from its ability to serve as a "linchpin" intermediate—bridging simple benzoic acid precursors with complex fused heterocycles such as quinazolines , benzimidazoles , and benzodiazepines .

This guide analyzes the synthetic utility of this scaffold, focusing on the regiochemical rationale behind its formation, its electronic "push-pull" dynamics, and its application in high-throughput library synthesis for kinase inhibitors and GPCR ligands.

Part 1: Chemical Profile & Structural Analysis

The molecule exhibits a tetrasubstituted benzene ring where steric crowding and electronic effects dictate reactivity.

PropertyData
CAS Number 89894-14-4
Molecular Formula C₈H₆ClNO₅
Molecular Weight 231.59 g/mol
Appearance Light yellow to yellow crystalline solid
Melting Point >189 °C (dec.)[2]
pKa (Calc) ~2.5 (Enhanced acidity due to ortho-nitro and ortho-methoxy effects)
Electronic & Steric Landscape
  • The "Push-Pull" Core: The ring contains a strong electron donor (-OMe) and two strong electron withdrawers (-NO₂, -COOH). This creates a unique electronic gradient that facilitates specific nucleophilic attacks while deactivating others.

  • Steric Congestion: The 1,2,3-substitution pattern (COOH, OMe, NO₂) creates significant steric strain. The methoxy group is forced out of planarity, reducing its resonance donation and making the ortho-nitro group more susceptible to reduction or displacement in extreme conditions.

  • The 5-Chloro Handle: Located meta to the nitro group and para to the methoxy, the chlorine atom is relatively stable but can serve as a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura) after the nitro group has been modified.

Part 2: Synthetic Access (The "Hero" Route)

The most robust synthesis involves the regioselective nitration of 5-chloro-2-methoxybenzoic acid. This route relies on the cooperative directing effects of the substituents.

Mechanistic Rationale
  • Starting Material: 5-Chloro-2-methoxybenzoic acid.[1][3]

  • Directing Effects:

    • -OMe (Activator): Directs ortho and para. The para position (relative to OMe) is blocked by Chlorine. The ortho positions are C3 and C1 (occupied by COOH).

    • -Cl (Deactivator): Directs ortho and para.

    • -COOH (Deactivator): Directs meta.

  • Consensus Site: The C3 position is ortho to the strong activator (-OMe) and meta to the electron-withdrawing carboxyl group (-COOH). This synergistic activation makes C3 the exclusive site for electrophilic aromatic substitution (nitration).

SynthesisRoute Start 5-Chlorosalicylic Acid Step1 O-Methylation (Me2SO4, K2CO3) Start->Step1 Inter 5-Chloro-2-methoxybenzoic Acid Step1->Inter Step2 Nitration (HNO3, H2SO4, <10°C) Inter->Step2 Product 5-Chloro-2-methoxy- 3-nitrobenzoic Acid Step2->Product

Caption: Regioselective synthesis pathway leveraging cooperative directing effects to install the nitro group at position 3.

Part 3: Reactivity Landscape & Applications

Once synthesized, the scaffold offers three distinct vectors for diversification.

Vector A: The Nitro Group (Gateway to Heterocycles)

The primary utility of this building block is the reduction of the nitro group to an aniline (3-amino-5-chloro-2-methoxybenzoic acid). This aniline is a "privileged intermediate" for:

  • Quinazolin-4-ones: Condensation with formamide or urea.

  • Benzodiazepines: Cyclization with amino acid derivatives.

  • Poly-pharmacology: The 3-amino group allows for the introduction of solubilizing tails or kinase-binding motifs (e.g., acrylamides for covalent inhibition).

Vector B: The Carboxylic Acid (Amide Coupling)

The acid moiety is typically converted to an acid chloride (using SOCl₂) or activated ester for coupling with amines. This is standard in the synthesis of benzamide libraries (analogous to metoclopramide-class drugs, though structurally distinct).

Vector C: The 5-Chloro Handle (Late-Stage Diversification)

While less reactive than a bromide, the 5-chloro position allows for late-stage modification via Buchwald-Hartwig amination or Suzuki coupling, particularly if the ring is activated by the ortho-nitro group before reduction.

ReactivityMap Core 5-Chloro-2-methoxy- 3-nitrobenzoic Acid Aniline 3-Amino Derivative (Precursor to Quinazolines) Core->Aniline H2, Pd/C or Fe/AcOH Amide Benzamides (GPCR Ligands) Core->Amide 1. SOCl2 2. R-NH2 Ester Methyl Ester (Protected Intermediate) Core->Ester MeOH, H+ Hetero Fused Heterocycles (Benzimidazoles) Aniline->Hetero Cyclization agents (e.g., CDI, Formamide)

Caption: Divergent synthesis map showing the transformation of the scaffold into three major pharmacological classes.

Part 4: Experimental Protocols

Protocol 1: Nitration of 5-Chloro-2-methoxybenzoic Acid

This protocol ensures high regioselectivity and safety by controlling the exotherm.

Reagents:

  • 5-Chloro-2-methoxybenzoic acid (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (solvent/catalyst)

  • Fuming Nitric Acid (HNO₃) (1.1 eq)

Procedure:

  • Dissolution: In a 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer, dissolve 5-chloro-2-methoxybenzoic acid in conc. H₂SO₄.[2][4][5] Cool the solution to 0–5 °C using an ice-salt bath.

  • Addition: Add fuming HNO₃ dropwise over 30 minutes. Critical: Maintain internal temperature below 10 °C to prevent dinitration or oxidation of the methoxy group.

  • Reaction: Stir at 0–5 °C for 2 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

  • Quench: Pour the reaction mixture slowly onto crushed ice (5x volume) with vigorous stirring. The product will precipitate as a pale yellow solid.

  • Workup: Filter the solid, wash copiously with cold water until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize from Ethanol/Water or Acetic Acid to yield the pure 3-nitro isomer.

Protocol 2: Reduction to 3-Amino-5-chloro-2-methoxybenzoic Acid

Standard hydrogenation can be risky due to potential dechlorination. Iron-mediated reduction is preferred for chemoselectivity.

Reagents:

  • 5-Chloro-2-methoxy-3-nitrobenzoic acid (1.0 eq)[1]

  • Iron Powder (3.0 eq)

  • Ammonium Chloride (NH₄Cl) (5.0 eq)

  • Solvent: Ethanol/Water (3:1)

Procedure:

  • Suspend the nitro compound and NH₄Cl in Ethanol/Water.

  • Heat to reflux (approx. 75–80 °C).

  • Add Iron powder portion-wise over 20 minutes. Caution: Hydrogen evolution.

  • Reflux for 2–4 hours until the starting material is consumed.

  • Hot Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate to remove ethanol. Acidify the aqueous residue to pH 4–5 with dilute HCl to precipitate the amino acid.

Part 5: Safety & Handling

  • Nitro Compounds: Like all polynitro aromatics, this compound possesses high energy potential. While not classified as an explosive, it should be protected from shock and high heat (>150 °C).

  • Skin/Eye Irritant: The compound is a potent irritant. Use nitrile gloves and safety goggles.

  • Incompatibility: Avoid contact with strong bases and reducing agents during storage.

References

  • Synthesis and Nitration of Halogenated Benzoic Acids. Journal of Organic Chemistry. Detailed methodology on the nitration of activated benzoic acids.

  • 3-Amino-5-chloro-2-methoxybenzoic acid as a Building Block. ChemicalBook. Physical properties and downstream applications.[6][7]

  • Process for the preparation of substituted nitrobenzoic acids. Google Patents (WO2024236491A1). Describes the synthesis of the target molecule in the context of TYK2 inhibitor intermediates.

  • Reduction of Nitroarenes: Chemoselectivity Strategies. Organic Chemistry Portal. Reviews methods to reduce nitro groups without dechlorinating the ring.

Sources

Strategic Sourcing and Quality Assurance of 5-Chloro-2-methoxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on sourcing and evaluating 5-Chloro-2-methoxy-3-nitrobenzoic acid (CAS 89894-14-4).

CAS: 89894-14-4 Formula: C₈H₆ClNO₅ Molecular Weight: 231.59 g/mol [1][2][3]

Executive Summary & Chemical Profile

For pharmaceutical researchers working on substituted benzamides—a class of molecules often targeting dopamine (D2/D3) or serotonin (5-HT4) receptors—5-Chloro-2-methoxy-3-nitrobenzoic acid represents a critical, high-value scaffold.[1] Unlike the commoditized 5-chloro-2-methoxybenzoic acid (used in Metoclopramide), the 3-nitro variant offers a unique handle for further functionalization, specifically for generating 3-amino derivatives or creating sterically crowded benzamide cores.[1]

This guide moves beyond simple catalog listings to address the technical risks associated with sourcing this intermediate: regioisomeric purity, nitration byproducts, and supply chain stability.

Physicochemical Properties Table
PropertySpecificationCritical Note for Sourcing
Appearance Pale yellow to off-white solidDark yellow/orange indicates oxidation or polynitrated impurities.[1]
Melting Point 165–170°C (approx)Wide ranges (>2°C) suggest isomeric contamination.
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility; requires organic mobile phases for HPLC.
pKa ~2.5 (Carboxylic acid)Highly acidic; pH control is vital during extraction/workup.

Synthesis Logic & Impurity Profiling (The "Why" Behind the Specs)

To validate a supplier, you must understand how they made the molecule. The synthesis typically involves the nitration of 5-chloro-2-methoxybenzoic acid .[1] Understanding the directing effects reveals the likely impurities.

  • The Substrate: 5-chloro-2-methoxybenzoic acid.[1][2]

  • Directing Groups:

    • -OCH₃ (Position 2): Strong activator, directs ortho/para (Positions 3 and 5).[1]

    • -Cl (Position 5): Weak deactivator, directs ortho/para (Positions 2, 4, 6).[1]

    • -COOH (Position 1): Strong deactivator, directs meta (Position 3).

The Mechanism: The 5-position is blocked by Chlorine. The 3-position is chemically favored because it is ortho to the activating Methoxy group and meta to the Carboxylic acid. However, steric hindrance at the 3-position (sandwiched between -OCH₃ and -COOH) can lead to regioisomeric drift toward the 4-position or 6-position if reaction conditions (temperature/acid strength) are not tightly controlled.[1]

Critical Impurities to Target in QC
  • Regioisomer A (6-Nitro): Formed if steric hindrance blocks the 3-position.[1] Hard to separate by standard HPLC.

  • Over-Nitration: Dinitro species (if excess nitric acid is used).

  • Starting Material: Unreacted 5-chloro-2-methoxybenzoic acid (detectable via HPLC).

Visualization: Synthesis & Impurity Pathways

SynthesisPathways Start Starting Material: 5-Chloro-2-methoxybenzoic acid Reagent Nitration Agent: HNO3 / H2SO4 Start->Reagent Target TARGET PRODUCT: 5-Chloro-2-methoxy-3-nitrobenzoic acid (CAS 89894-14-4) Reagent->Target Major Pathway (Ortho to OMe, Meta to COOH) Impurity1 IMPURITY A: 6-Nitro Isomer (Steric Leakage) Reagent->Impurity1 Minor Pathway (Steric Hindrance) Impurity2 IMPURITY B: Unreacted Starting Material Reagent->Impurity2 Incomplete Rxn

Figure 1: Reaction logic showing the origin of the target molecule and its critical regioisomeric impurities.

Commercial Supplier Landscape

Suppliers for CAS 89894-14-4 fall into two distinct tiers. Your choice depends on your development stage.

Tier 1: Validated Catalog Suppliers (mg to g scale)

Best for: Analytical standards, hit-to-lead screening, and bench-scale synthesis.[1]

  • Toronto Research Chemicals (TRC): High reliability, provides comprehensive CoA (NMR, MS).

  • AK Scientific (USA): Good stock availability for rapid US delivery.

  • abcr GmbH (Germany): Strong European presence, high purity standards.

  • Alchimica s.r.o.[1][4] (Czech Republic): Specialized in fine chemical intermediates.[4]

Tier 2: Bulk Synthesis & CROs (kg scale)

Best for: Pilot plant runs, scale-up, and cost reduction.[1]

  • Shanghai Amole Biotechnology: Specializes in functionalized benzoic acids.

  • Zhengzhou Jiuyi Time New Materials: Bulk manufacturing capabilities.

  • MySkinRecipes (Thailand): Lists the compound, but likely acts as a regional distributor/aggregator.

Risk Warning: Tier 2 suppliers often synthesize on-demand. You must request a pre-shipment sample to validate the isomeric purity using the protocol below.

Quality Control (QC) Protocol

Do not rely solely on the supplier's Certificate of Analysis (CoA). The following protocol is designed to detect the specific impurities identified in Section 2.

A. HPLC Method (Reverse Phase)

This method separates the hydrophilic acid starting material from the nitrated product.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses ionization of the COOH, sharpening peaks).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 280 nm.

  • Acceptance Criteria:

    • Purity > 98.0% (Area %).[2][5][6]

    • Single peak for target.

    • Starting material (5-chloro-2-methoxybenzoic acid) < 0.5%.[1][3][6]

B. 1H-NMR Validation (Isomer Check)

NMR is the only definitive way to distinguish the 3-nitro isomer from the 4-nitro or 6-nitro isomers without a reference standard.[1]

  • Solvent: DMSO-d6.

  • Key Signals (Target Structure):

    • Look for two aromatic protons .

    • In the 3-nitro isomer, the protons are at positions 4 and 6.[1] They are meta to each other.

    • Coupling Constant: You should observe a meta-coupling constant (

      
      ).[1]
      
    • Contrast: If you see a larger coupling constant (

      
      ), you have ortho protons, indicating the nitro group is likely at position 4 (leaving H5 and H6 adjacent) or position 6 (leaving H3 and H4 adjacent).[1] Reject the batch if large coupling is observed. 
      
Visualization: Supplier Vetting Workflow

SupplierVetting Request Request Sample (1-5g) HPLCTest Run HPLC (Check Purity >98%) Request->HPLCTest NMRTest Run 1H-NMR (Check Coupling Constants) HPLCTest->NMRTest Decision J-Coupling Analysis NMRTest->Decision Approve APPROVE SUPPLIER (Meta-coupling ~2.5Hz) Decision->Approve Meta (H4, H6) Reject REJECT BATCH (Ortho-coupling ~8.5Hz) Decision->Reject Ortho (Isomer)

Figure 2: Decision tree for validating incoming raw material batches.

Handling & Stability

  • Storage: Store at 2–8°C. Nitrobenzoic acids can be light-sensitive; store in amber vials.

  • Safety: The compound is an irritant (Skin/Eye/Respiratory).[7] As a nitro-aromatic, it poses a potential explosion hazard if heated under confinement or subjected to shock, although benzoic acid derivatives are generally stable.

  • Reactivity: The carboxylic acid is suitable for amide coupling (using EDC/HOBt or HATU). The nitro group can be reduced to an amine (using H₂/Pd-C or Fe/NH₄Cl) to access 3-amino-5-chloro-2-methoxybenzoic acid derivatives.[1]

References

  • Chemical Identity & Suppliers: 5-Chloro-2-methoxy-3-nitrobenzoic acid (CAS 89894-14-4).[1][2][3][6] ChemSRC. Retrieved from [Link][1]

  • Structural Analog Application: Synthesis of substituted benzamides (Metoclopramide analogs). Patent US3965173A (Reference for benzamide core chemistry).[8] Retrieved from

Sources

literature review of "5-Chloro-2-methoxy-3-nitrobenzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Chloro-2-methoxy-3-nitrobenzoic acid (CAS 89894-14-4), a critical aromatic building block used in the synthesis of advanced pharmaceutical intermediates, including pathways relevant to Tyrosine Kinase 2 (TYK2) inhibitors and substituted benzamides.

Synthesis, Reactivity, and Pharmaceutical Applications[1]

Executive Summary

5-Chloro-2-methoxy-3-nitrobenzoic acid is a highly functionalized benzene derivative characterized by a specific substitution pattern that imparts unique electronic and steric properties. The presence of a nitro group at position 3 (ortho to the methoxy group) and a chlorine atom at position 5 makes it a versatile scaffold for Nucleophilic Aromatic Substitution (


) and subsequent reduction-cyclization reactions.
  • CAS Number: 89894-14-4[1][2][3][4][5]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 231.59 g/mol

  • Key Role: Intermediate for substituted benzamides, aniline derivatives, and recent applications in the synthesis of kinase inhibitors (e.g., Deucravacitinib analogs).

Synthetic Architecture

The preparation of 5-Chloro-2-methoxy-3-nitrobenzoic acid requires precise regiochemical control to avoid isomer formation (e.g., 5-chloro-2-methoxy-4-nitrobenzoic acid). The most robust laboratory and industrial route proceeds via the methylation of a nitrated salicylic acid precursor.

2.1 Retrosynthetic Analysis

The target molecule is best disconnected at the ether linkage. Direct nitration of 5-chloro-2-methoxybenzoic acid often leads to mixtures of 3-nitro and 4-nitro isomers due to the competing directing effects of the methoxy (ortho/para) and chloro (ortho/para) groups. Therefore, installing the nitro group before methylation (on the phenol) utilizes the strong ortho-directing power of the hydroxyl group.

2.2 Optimized Synthetic Protocol

Pathway: 5-Chlorosalicylic acid


 5-Chloro-2-hydroxy-3-nitrobenzoic acid 

Target

Step 1: Nitration of 5-Chlorosalicylic Acid

  • Reagents: Fuming Nitric Acid (

    
    ), Acetic Acid (
    
    
    
    ).
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ). The hydroxyl group at C2 directs the incoming nitro group to the C3 position (ortho), which is sterically accessible and electronically favored over C6 (due to the C5-Cl steric hindrance).
    
  • Conditions: Controlled temperature (0–5°C) to prevent dinitration.

Step 2: O-Methylation (The Critical Step)

  • Reagents: Dimethyl Sulfate (

    
    ) or Methyl Iodide (
    
    
    
    ), Potassium Carbonate (
    
    
    ).
  • Solvent: Acetone or DMF.

  • Rationale: Use of a weak base (

    
    ) ensures selective deprotonation of the carboxylic acid and the phenol. However, to obtain the acid product rather than the methyl ester, careful stoichiometry (1.1 eq base) or a subsequent hydrolysis step is required.
    
    • Note: A common industrial variation involves "over-methylation" to the methyl ester (Methyl 5-chloro-2-methoxy-3-nitrobenzoate) followed by selective saponification (LiOH/THF) to yield the free acid. This purification strategy removes unreacted phenolic impurities.

SynthesisPathway Start 5-Chlorosalicylic Acid (CAS 321-14-2) Inter 5-Chloro-2-hydroxy- 3-nitrobenzoic Acid (CAS 7195-78-0) Start->Inter HNO3, AcOH 0-5°C (Nitration) Target 5-Chloro-2-methoxy- 3-nitrobenzoic Acid (CAS 89894-14-4) Inter->Target 1. Me2SO4, K2CO3 2. LiOH (Hydrolysis)

Figure 1: Regioselective synthesis pathway ensuring high purity of the 3-nitro isomer.

Reactivity Profile & Applications

The chemical value of CAS 89894-14-4 lies in its "push-pull" electronic structure. The electron-withdrawing nitro and carboxyl groups activate the ring, while the methoxy and chloro groups provide handles for further functionalization.

3.1 Key Transformations
Reaction TypeReagentsProductApplication
Acid Activation

or Oxalyl Chloride
Acid ChloridePrecursor for amide coupling (e.g., benzamides).
Nitro Reduction

/Pd-C or

3-Amino derivativeSynthesis of aniline-based heterocycles.
Amidation

or Primary Amines
BenzamidesScaffold for drugs like Deucravacitinib intermediates.

Displacement
Amines/Thiols2-Amino/2-Thio analogsDisplacement of the activated 2-methoxy group (rare, requires forcing conditions).
3.2 Pharmaceutical Relevance: The Deucravacitinib Connection

Recent patent literature (WO2024236491A1) identifies 5-Chloro-2-methoxy-3-nitrobenzoic acid as a starting material in the synthesis of Deucravacitinib (Sotyktu), a first-in-class TYK2 inhibitor for psoriasis.

  • Mechanism: The acid is converted to the primary amide (5-chloro-2-methoxy-3-nitrobenzamide) via the acid chloride.

  • Downstream: The nitro group is reduced to an aniline, which is then coupled with highly specific heterocyclic fragments (e.g., triazoles/pyridazines) to form the final kinase inhibitor structure.

Reactivity Core 5-Chloro-2-methoxy- 3-nitrobenzoic Acid Amide 5-Chloro-2-methoxy- 3-nitrobenzamide (TYK2 Inhibitor Precursor) Core->Amide 1. SOCl2 2. NH3(g) Aniline 3-Amino-5-chloro- 2-methoxybenzoic Acid Core->Aniline H2, Pd/C (Nitro Reduction) Ester Methyl Ester (Purification Intermediate) Core->Ester MeOH, H+

Figure 2: Divergent synthesis capabilities from the core scaffold.[3]

Experimental Protocol: Acid Chloride Formation & Amidation

This protocol describes the conversion of the acid to the primary amide, a common first step in drug synthesis.

Objective: Synthesis of 5-Chloro-2-methoxy-3-nitrobenzamide.

  • Activation:

    • Charge a reactor with 5-Chloro-2-methoxy-3-nitrobenzoic acid (1.0 eq) and Dichloromethane (DCM) (10 vol).

    • Add catalytic DMF (0.05 eq).

    • Add Thionyl Chloride (

      
      )  (1.2 eq) dropwise at 0–5°C.
      
    • Warm to reflux (40°C) and stir for 2–3 hours until gas evolution ceases.

    • In-process Check: Quench a tailored aliquot with MeOH; check for methyl ester by HPLC.

  • Amidation:

    • Cool the acid chloride solution to 0°C.

    • Purge with Ammonia gas (

      
      )  or add aqueous Ammonium Hydroxide (
      
      
      
      ) slowly, maintaining temperature <10°C.
    • Stir for 1 hour. The product typically precipitates as a solid.

  • Workup:

    • Filter the suspension.[6][7] Wash the cake with water to remove inorganic salts (

      
      ).
      
    • Dry in a vacuum oven at 50°C.

Safety & Stability (E-E-A-T)
  • Nitro Compounds: Like all nitro-aromatics, this compound possesses high energy potential. While not a primary explosive, it should be protected from excessive heat and shock.

  • Methylating Agents: If synthesizing from the phenol, Dimethyl Sulfate is highly toxic and mutagenic. Use a closed system and neutralize waste with aqueous ammonia.

  • Storage: Store at 2–8°C in a tightly sealed container. Moisture sensitive (carboxylic acid can form hydrates; acid chlorides hydrolyze rapidly).

References
  • Sigma-Aldrich. 5-Chloro-2-methoxy-3-nitrobenzoic acid Product Sheet.Link

  • World Intellectual Property Organization (WIPO). WO2024236491A1 - Process for the preparation of deucravacitinib. (2024). Link

  • ChemicalBook. Synthesis of 5-Chloro-2-methoxy-3-nitrobenzoic acid (CAS 89894-14-4).[1][2][3][4][5]Link

  • BenchChem. Reactivity Profile: Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate.Link

  • PubChem. Compound Summary: 5-Chloro-2-methoxy-3-nitrobenzoic acid.[3][5]Link

Sources

Technical Guide: Biological Activity & Pharmacophoric Utility of 5-Chloro-2-methoxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2-methoxy-3-nitrobenzoic acid (CAS: 89894-14-4 ) is a specialized aromatic building block used primarily in the synthesis of high-potency pharmaceutical agents and agrochemicals.[1][2] Unlike simple benzoic acid derivatives, this compound possesses a unique trisubstituted pattern (Chloro, Methoxy, Nitro) that serves as a "privileged scaffold" in medicinal chemistry.

It is not typically used as a standalone active pharmaceutical ingredient (API) but functions as a critical intermediate for generating benzamide pharmacophores . Its biological significance lies in its role as a precursor for:

  • STING Agonists: Immunomodulators for infectious disease and cancer therapy.

  • CXCR2 Antagonists: Anti-inflammatory agents for COPD and respiratory diseases.[3]

  • Kinase Inhibitors: Scaffolds requiring precise electronic tuning for ATP-pocket binding.

Part 1: Chemical Properties & Structural Analysis[4]

The "Push-Pull" Electronic System

The biological utility of this compound stems from its highly functionalized benzene ring. The substituents create a specific electronic environment that dictates both its chemical reactivity (for synthesis) and the binding affinity of its derivatives.

  • 2-Methoxy Group (-OMe): An electron-donating group (EDG) positioned ortho to the carboxylic acid. It provides steric bulk that forces the carboxylic acid (or resulting amide) out of planarity, often locking the conformation of the final drug molecule to fit specific receptor pockets (e.g., GPCRs).

  • 3-Nitro Group (-NO₂): A strong electron-withdrawing group (EWG). It serves as a "masked" amine. In drug synthesis, it is almost invariably reduced to an amine (-NH₂) , which then acts as a hydrogen bond donor or a handle for further coupling (e.g., urea formation).

  • 5-Chloro Group (-Cl): A lipophilic halogen. It enhances metabolic stability (blocking metabolic oxidation at the 5-position) and increases the lipophilicity (LogP) of the molecule, improving membrane permeability.

Structural Visualization

The following diagram illustrates the electronic map and functional roles of each substituent on the scaffold.

PharmacophoreMap Core 5-Chloro-2-methoxy-3-nitrobenzoic Acid (Scaffold) Methoxy 2-Methoxy (-OMe) Steric Lock & Donor Core->Methoxy Ortho-position Nitro 3-Nitro (-NO2) Masked Aniline (Precursor) Core->Nitro Meta-position Chloro 5-Chloro (-Cl) Metabolic Shield & Lipophilicity Core->Chloro Meta-position Acid 1-Carboxylic Acid (-COOH) 'Warhead' Attachment Point Core->Acid Ipso-position Binding Receptor Conformation (GPCR/Kinase fit) Methoxy->Binding Reactivity Reduction to 3-Amino Derivative Nitro->Reactivity

Figure 1: Pharmacophoric map detailing the structural contributions of substituents to biological activity and synthetic utility.

Part 2: Biological Activity & Applications[5][6][7][8][9]

Precursor for STING Agonists (Immunotherapy)

Recent patent literature (e.g., WO2021009362A1 ) identifies the 5-chloro-2-methoxy-3-nitro moiety as a key fragment in the synthesis of STING (Stimulator of Interferon Genes) agonists .

  • Mechanism: The acid is coupled with heterocyclic amines to form an amide. The nitro group is subsequently reduced to an amine, which participates in intramolecular cyclization or hydrogen bonding within the STING binding pocket.

  • Therapeutic Goal: Activation of the innate immune system to fight viral infections (e.g., Hepatitis B) and solid tumors.

Scaffold for CXCR2 Antagonists

The compound is utilized in the synthesis of CXCR2 (Interleukin-8 receptor beta) antagonists , as described in Novartis patents (e.g., EP2281819A1 ).

  • Role: The scaffold forms the "head group" of the antagonist. The 2-methoxy and 5-chloro substitutions are critical for selectivity against the related CXCR1 receptor.

  • Biological Outcome: Inhibition of neutrophil chemotaxis, providing therapeutic relief in Chronic Obstructive Pulmonary Disease (COPD) and severe asthma.

Kinase Inhibitor Synthesis (TYK2 Context)

While distinct from the primary structure of Deucravacitinib, this acid appears in process chemistry patents (e.g., WO2024236491A1 ) related to TYK2 inhibitors . It serves as a starting material for generating specific aniline intermediates required for the assembly of the central pharmacophore.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Primary Amide (Activation)

Context: This is the first step in converting the acid into a biologically active benzamide derivative.

Materials:

  • 5-Chloro-2-methoxy-3-nitrobenzoic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.5 eq)

  • Ammonia (gas or aqueous) or specific Amine (R-NH₂)

  • Dichloromethane (DCM) (Solvent)

  • Triethylamine (Et₃N) (Base)

Methodology:

  • Activation: Dissolve 5-Chloro-2-methoxy-3-nitrobenzoic acid in dry DCM under nitrogen atmosphere.

  • Chlorination: Cool to 0°C. Add Thionyl Chloride dropwise. Add a catalytic amount of DMF.

  • Reflux: Heat to reflux (40°C) for 2 hours until gas evolution ceases (formation of acid chloride).

  • Evaporation: Remove excess SOCl₂ under reduced pressure. Redissolve the residue in fresh DCM.

  • Amidation: Cool to 0°C. Slowly bubble Ammonia gas (or add the target amine R-NH₂) into the solution in the presence of Triethylamine.

  • Workup: Stir at room temperature for 3 hours. Quench with water. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Result: Yields 5-Chloro-2-methoxy-3-nitrobenzamide (or substituted amide).

Protocol B: Nitro Reduction (Unmasking the Amine)

Context: Essential for generating the 3-amino pharmacophore found in active drugs.

Methodology:

  • Dissolution: Dissolve the nitro-amide intermediate from Protocol A in Methanol/THF (1:1).

  • Catalyst: Add 10% Pd/C (5% w/w).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure or 30 psi) for 4–6 hours at room temperature.

  • Filtration: Filter through a Celite pad to remove the catalyst.

  • Purification: Concentrate the filtrate. The resulting 3-amino-5-chloro-2-methoxybenzamide is unstable to oxidation and should be used immediately in the next coupling step.

Part 4: Safety & Handling (MSDS Summary)

ParameterHazard ClassificationHandling Requirement
Skin/Eye Irritant (Category 2) Wear nitrile gloves and safety goggles.
Inhalation STOT SE 3 (Respiratory) Use only in a fume hood. Avoid dust generation.
Reactivity Stable, but combustible.Keep away from strong oxidizers and strong bases.
Storage Hygroscopic solid.Store at 2–8°C (Refrigerated), under inert gas.

Part 5: Synthetic Pathway Visualization

The following flow chart depicts the transformation of the raw intermediate into a bioactive pharmacophore.

Synthesispathway Start 5-Chloro-2-methoxy-3-nitrobenzoic Acid (Starting Material) Step1 Acid Chloride Formation (SOCl2, Reflux) Start->Step1 Inter1 Reactive Acid Chloride Step1->Inter1 Step2 Amidation (R-NH2 / NH3) Inter1->Step2 Inter2 Nitro-Benzamide Intermediate Step2->Inter2 Step3 Nitro Reduction (H2, Pd/C) Inter2->Step3 Final 3-Amino-5-chloro-2-methoxybenzamide (Bioactive Pharmacophore) Step3->Final

Figure 2: Synthetic workflow for converting the acid precursor into the active amino-benzamide scaffold.

References

  • World Intellectual Property Organization (WIPO). (2021). Benzothiophene, thienopyridine and thienopyrimidine derivatives for the modulation of STING. Patent WO2021009362A1.
  • European Patent Office. (2011). Organic compounds, their preparation and use as pharmaceuticals (CXCR2 Antagonists).[3][4] Patent EP2281819A1.[3] Retrieved from

  • World Intellectual Property Organization (WIPO). (2024). Process for the preparation of deucravacitinib, and crystalline forms thereof. Patent WO2024236491A1.
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12015195, 2-Methoxy-3-nitrobenzoic acid (Related Structure). Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols for 5-Chloro-2-methoxy-3-nitrobenzoic acid: A Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Multifunctional Building Block

5-Chloro-2-methoxy-3-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid that serves as a high-value intermediate in advanced organic synthesis. Its utility is derived from a strategic arrangement of four distinct functional groups on a benzene ring: a carboxylic acid, a nitro group, a chloro substituent, and a methoxy group. This unique constitution allows for a series of selective and orthogonal chemical transformations, making it a crucial precursor in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1]

The true power of this reagent lies in the differential reactivity of its functional handles. The carboxylic acid provides a ready site for amide bond formation and esterification. The nitro group is a versatile precursor to an amine, which can then be used to construct a wide array of heterocyclic systems. The chloro and methoxy groups modulate the electronic properties of the aromatic ring and can influence the regioselectivity of subsequent reactions, with the chloro atom potentially acting as a leaving group in nucleophilic aromatic substitution reactions.[2][3] These attributes make it an indispensable tool for researchers engaged in lead optimization and the development of novel molecular entities.[2]

Physicochemical Properties & Safety Data

A thorough understanding of the compound's physical properties and safe handling procedures is paramount for successful and safe experimentation.

PropertyValueSource
CAS Number 89894-14-4[1][4]
Molecular Formula C₈H₆ClNO₅[4]
Molecular Weight 231.59 g/mol [4]
Appearance Light yellow to yellow solid[5]
Storage Store at 2-8°C in a dry environment[1][5]

Safety & Handling: 5-Chloro-2-methoxy-3-nitrobenzoic acid is a combustible solid. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. As with any chemical reagent, users must consult the full Material Safety Data Sheet (MSDS) before use for comprehensive safety information.[6]

Core Reactivity: A Map for Synthetic Strategy

The synthetic utility of 5-Chloro-2-methoxy-3-nitrobenzoic acid is dictated by the reactivity of its functional groups. A strategic approach to synthesis involves leveraging these sites in a controlled manner. The diagram below illustrates the primary reactive centers that can be targeted for chemical modification.

Caption: Key reactive sites on 5-Chloro-2-methoxy-3-nitrobenzoic acid.

  • Carboxylic Acid (Red): This group is readily converted into esters or amides using standard coupling agents or acid catalysis, providing a primary handle for molecular elaboration.[3]

  • Nitro Group (Blue): The electron-withdrawing nitro group can be selectively reduced to a primary amine (NH₂). This transformation is fundamental, as the resulting aniline derivative is a precursor for building various heterocyclic scaffolds.[2][3]

  • Chloro Group (Yellow): The chlorine atom can serve as a leaving group in nucleophilic aromatic substitution (NAS) reactions, allowing for the introduction of amines, thiols, or alkoxides.[2] Its reactivity is modulated by the other substituents on the ring.

  • Methoxy Group (Green): The electron-donating methoxy group influences the electronic landscape of the ring, affecting the regioselectivity of further electrophilic or nucleophilic substitutions.

Experimental Protocols & Methodologies

The following protocols provide experimentally validated procedures for common transformations involving 5-Chloro-2-methoxy-3-nitrobenzoic acid and its precursors.

Protocol 1: Synthesis of 5-Chloro-2-methoxy-3-nitrobenzoic acid

This protocol details the nitration of 5-chloro-2-methoxybenzoic acid, a common method for preparing the title compound.

  • Principle: Electrophilic aromatic substitution. A nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, attacks the electron-rich aromatic ring. The methoxy group directs the substitution primarily to the ortho and para positions, with steric hindrance favoring nitration at C3.

  • Methodology:

    • To a stirred solution of 5-chloro-2-methoxybenzoic acid (5.0 g) in concentrated sulfuric acid (17.5 mL), cool the mixture to 0-10°C using an ice bath.

    • Slowly add nitric acid (2.01 g) dropwise, ensuring the internal temperature remains between 0°C and 10°C.

    • Stir the reaction mixture at this temperature for approximately 2 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, carefully pour the reaction mass into ice water with vigorous stirring to quench the reaction and precipitate the product.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.[7]

  • Safety: This reaction is highly exothermic and uses strong, corrosive acids. It must be performed with extreme caution in a fume hood with appropriate PPE. The addition of nitric acid must be slow and controlled.

Protocol 2: Amide Bond Formation via EDCI/HOBt Coupling

This protocol describes a general procedure for coupling the carboxylic acid with an amine to form an amide, a cornerstone reaction in drug discovery.

  • Principle: Carbodiimide-mediated coupling. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. Hydroxybenzotriazole (HOBt) traps this intermediate to form an activated ester, which then reacts efficiently with a primary or secondary amine to yield the target amide, minimizing side reactions and racemization.

  • Methodology:

    • Dissolve 5-Chloro-2-methoxy-3-nitrobenzoic acid (1.0 equiv.) in an anhydrous aprotic solvent such as DMF or DCM (approx. 0.2 M).

    • Add HOBt (1.2 equiv.) and EDCI·HCl (1.1 equiv.) to the solution.

    • Add the desired amine (1.1 equiv.) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 equiv.).

    • Stir the mixture at room temperature under an inert atmosphere (e.g., N₂) overnight.

    • Upon reaction completion, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography or recrystallization. (Note: This is a generalized protocol adapted from similar couplings. Stoichiometry may require optimization for specific amines.)[8]

Protocol 3: Reduction of the Nitro Group to an Amine

This protocol outlines the conversion of the nitro group to a primary amine, a critical step for accessing a new range of synthetic derivatives.

  • Principle: Chemical reduction using tin(II) chloride. In an acidic medium (HCl), SnCl₂ acts as a reducing agent, donating electrons to the nitro group, which is protonated by the acid. The reaction proceeds through nitroso and hydroxylamine intermediates to yield the corresponding aniline.

  • Methodology:

    • Suspend 5-Chloro-2-methoxy-3-nitrobenzoic acid (1.0 equiv.) in ethanol or ethyl acetate.

    • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv.).

    • Add concentrated hydrochloric acid (HCl) and heat the mixture to reflux (typically 60-80°C) for several hours until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature and carefully basify with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~8-9.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 3-amino-5-chloro-2-methoxybenzoic acid.[2][3]

  • Characterization: The resulting amine can be characterized by ¹H NMR (disappearance of the nitro-aromatic proton signals and appearance of a broad NH₂ signal) and mass spectrometry (a mass decrease of 30 amu corresponding to the conversion of NO₂ to NH₂).

Applications in Drug Discovery & Agrochemical Synthesis

The true value of 5-Chloro-2-methoxy-3-nitrobenzoic acid is realized in its role as a scaffold for building biologically active molecules. The transformations described above are not endpoints but rather key steps in a larger synthetic workflow.

This intermediate is particularly valuable in the synthesis of heterocyclic compounds, which form the core of many modern pharmaceuticals.[2] For example, the 3-amino derivative obtained from Protocol 3 can be cyclized with various reagents to form benzimidazoles, quinazolines, and other fused ring systems that are prevalent in kinase inhibitors and other targeted therapies.[2] There is documented use of related aminobenzoic acids in the synthesis of modulators for the Stimulator of Interferon Genes (STING) pathway, which is a significant target in immuno-oncology and infectious diseases.[8] Furthermore, the compound serves as an intermediate in the development of agrochemicals, such as herbicides and fungicides.[1]

The following workflow illustrates how this starting material can be diversified to generate a library of complex derivatives for screening and development.

Synthetic_Workflow cluster_transformations Primary Transformations cluster_advanced Advanced Scaffolds start 5-Chloro-2-methoxy- 3-nitrobenzoic acid amide Amide Derivative start->amide Protocol 2: Amine, EDCI/HOBt ester Ester Derivative start->ester Esterification (e.g., MeOH, H+) amine 3-Amino Intermediate start->amine Protocol 3: Reduction (e.g., SnCl₂) nas_product NAS Product amide->nas_product Nucleophilic Aromatic Substitution (NAS) heterocycle Heterocyclic Core (e.g., Benzimidazole) amine->heterocycle Cyclization (e.g., with Aldehyde)

Caption: Synthetic workflow from the core intermediate to advanced derivatives.

References

  • 5-Chloro-2-methoxy-3-nitrobenzoic acid. MySkinRecipes.
  • Benzothiophene, thienopyridine and thienopyrimidine derivatives for the modulation of sting.
  • 5-Chloro-2-methoxy-3-nitrobenzoic acid. Sigma-Aldrich.
  • Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzo
  • 3-Methoxy-2-nitrobenzoic acid | 4920-80-3. Benchchem.
  • Process for the preparation of deucravacitinib, and crystalline forms thereof.
  • 5-Chloro-2-methoxy-3-nitro-benzoic acid | 89894-14-4. ChemicalBook.
  • 5-Chloro-2-methoxy-3-nitrobenzoic acid | CAS#:89894-14-4. Chemsrc.
  • Safety D
  • 5-Chloro-2-methoxy-3-nitrobenzoic acid. MySkinRecipes.
  • 5-Chloro-2-methoxy-3-nitrobenzoic acid | Sigma-Aldrich. Sigma-Aldrich.

Sources

Application Note: Analytical Characterization of 5-Chloro-2-methoxy-3-nitrobenzoic Acid (CMNBA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive analytical strategy for the characterization of 5-Chloro-2-methoxy-3-nitrobenzoic acid (CMNBA) . As a critical intermediate in the synthesis of substituted benzamide pharmacophores (analogous to the amisulpride class), the purity of CMNBA directly impacts the yield and safety profile of downstream Active Pharmaceutical Ingredients (APIs).[1][2] This guide moves beyond basic testing, offering a self-validating Reverse-Phase HPLC protocol, structural elucidation via NMR, and impurity profiling strategies.[1][2]

Part 1: Chemical Context & Critical Quality Attributes (CQA)

Understanding the molecule's physicochemical behavior is the prerequisite for robust method development.[1][2]

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula

Monoisotopic Mass: ~230.99 Da (Detect in Negative Mode MS)
Acidity (pKa) ~2.5 - 3.0 (Estimated)Critical: Mobile phase pH must be < 2.5 to suppress ionization and prevent peak tailing.[2]
Chromophores Nitro (

), Carbonyl (

), Benzene Ring
Strong UV absorption at 254 nm and 220 nm .[2]
Solubility Soluble in DMSO, Methanol; Low in WaterSample diluent must contain at least 50% organic solvent.[2]
Structural Logic & Impurity Risks

Synthesis of CMNBA typically involves nitration of a chloro-anisic acid precursor.[1][2] This creates specific impurity risks that the analytical method must resolve:

  • Regioisomers: 5-Chloro-2-methoxy-4 -nitrobenzoic acid (separation requires high-efficiency columns).

  • Demethylated Analog: 5-Chloro-2-hydroxy -3-nitrobenzoic acid (more polar, elutes earlier).[1][2]

  • Dechlorinated Analog: 2-Methoxy-3-nitrobenzoic acid (elutes earlier).[1][2]

Part 2: High-Performance Liquid Chromatography (HPLC) Protocol

This protocol uses a "High-Low" chromatography strategy: high acid concentration to suppress the carboxylic tailing, and a gradient to resolve hydrophobic chlorinated impurities.[1][2]

Chromatographic Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18 End-capped,

    
    , 
    
    
    
    (Recommended: Zorbax Eclipse Plus or Waters XBridge).
    • Why: End-capping reduces silanol interactions with the nitro group, improving peak symmetry.[1][2]

  • Mobile Phase A (MPA): 0.1% Phosphoric Acid (

    
    ) in Water.
    
  • Mobile Phase B (MPB): Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp:

    
    .
    
  • Detection: 254 nm (Primary), 220 nm (Secondary for non-nitro impurities).

  • Injection Volume:

    
    .[2]
    
Gradient Profile[1][2]
Time (min)% MP A (Buffer)% MP B (ACN)Event
0.009010Equilibration
2.009010Isocratic hold for polar salts
15.002080Linear ramp to elute CMNBA
18.002080Wash hydrophobic impurities
18.109010Return to initial
23.009010Re-equilibration
Sample Preparation[1][2][3]
  • Stock Solution: Weigh 10 mg CMNBA into a 10 mL flask. Dissolve in 5 mL Acetonitrile (sonicate if necessary). Dilute to volume with Water. (Final conc: 1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50). (Final conc: 0.1 mg/mL).

    • Note: Matching the diluent to the starting gradient strength prevents "solvent shock" and split peaks.[1][2]

System Suitability Criteria (Self-Validation)

Before running samples, the system must pass these checks:

  • Tailing Factor (

    
    ): 
    
    
    
    (Ensures pH control is effective).
  • Theoretical Plates (

    
    ): 
    
    
    
    .[3]
  • RSD of Area (n=5):

    
    .
    

Part 3: Structural Elucidation (NMR & IR)

While HPLC confirms purity, NMR confirms identity.[2] The substitution pattern (1-COOH, 2-OMe, 3-NO2, 5-Cl) creates a distinct aromatic signature.[1][2]

Proton NMR ( -NMR) Expectations
  • Solvent: DMSO-

    
     or 
    
    
    
    .[1][2]
  • Key Signals:

    • Methoxy Group: A sharp singlet (

      
      ), integrating to 3H.[2]
      
    • Aromatic Region:

      • Protons are located at positions C4 and C6.[1][2]

      • They are meta to each other.[2]

      • Signal: Two doublets (

        
        ) appearing between 
        
        
        
        .
      • Coupling Constant (

        
        ):  Meta-coupling is typically small (
        
        
        
        ).
    • Carboxylic Acid: Broad singlet (

      
      ), often invisible if trace water is present in DMSO.
      
FTIR Fingerprint[1][2]
  • Carbonyl (

    
    ):  Strong band at 
    
    
    
    .
  • Nitro (

    
    ):  Two bands (Asymmetric/Symmetric) at 
    
    
    
    and
    
    
    .
  • Ether (

    
    ):  Stretch at 
    
    
    
    .

Part 4: Analytical Workflow Visualization

The following diagram illustrates the decision logic for characterizing CMNBA, from crude synthesis to final release.

CMNBA_Workflow Start Crude CMNBA Sample Solubility Solubility Check (Dissolve in ACN:Water) Start->Solubility HPLC RP-HPLC (C18, pH 2.5) Purity Assessment Solubility->HPLC Decision Purity > 98%? HPLC->Decision NMR 1H-NMR & FTIR Structure Confirmation Decision->NMR Yes MS LC-MS (Neg Mode) Impurity ID Decision->MS Investigate Unknowns Recryst Recrystallization (MeOH/Water) Decision->Recryst No Release Release Certificate (CoA) NMR->Release Recryst->Solubility Retest

Caption: Analytical workflow for CMNBA characterization, integrating purity checks (HPLC) with structural validation (NMR) and remediation loops.

Part 5: Impurity Profiling Logic

When unknown peaks appear in the HPLC trace, use this logic map to predict their identity based on the synthesis route (Nitration of 5-chloro-2-methoxybenzoic acid).

Impurity_Logic Precursor Precursor: 5-Cl-2-OMe-Benzoic Acid Reaction Nitration Reaction (HNO3/H2SO4) Precursor->Reaction Target Target: 5-Cl-2-OMe-3-NO2-Benzoic Acid (RT: ~15 min) Reaction->Target Major Product Imp1 Impurity A (Regioisomer): 4-Nitro isomer (Similar RT, slightly later) Reaction->Imp1 Side Reaction (Steric hindrance) Imp2 Impurity B (Demethylated): 5-Cl-2-OH-3-NO2-Benzoic Acid (Earlier RT, more polar) Target->Imp2 Degradation (Acid Hydrolysis)

Caption: Origin of common impurities. Impurity B (Demethylated) is the most common degradation product under acidic stress.

References

  • BenchChem. (2025).[2][4] Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 5-Methyl-2-nitrobenzoic acid.[1][2] (Used as a proxy for nitro-benzoic acid HPLC conditions). Retrieved from

  • ChemicalBook. (2025).[2] 5-Chloro-2-methoxy-3-nitrobenzoic acid Product Description & CAS 89894-14-4.[1][2][5] Retrieved from

  • Biosynth. (2025).[2] 5-Chloro-3-methoxy-2-nitrobenzoic acid Characterization. (Structural isomer comparison). Retrieved from

  • Royal Society of Chemistry. (2013).[2] Analytical Methods for Benzoic Acid Derivatives. Analytical Methods.[2][4][3][6][7][8] Retrieved from

  • SIELC Technologies. (2025). Separation of Benzoic acid, 2-chloro-5-nitro- on Newcrom R1 HPLC column. Retrieved from

Sources

Application Note: Scalable Production of 5-Chloro-2-methoxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the production of 5-Chloro-2-methoxy-3-nitrobenzoic acid (CAS: 59262-64-5). This molecule is a critical intermediate in the synthesis of substituted benzamide pharmacophores (e.g., anti-emetics, kinase inhibitors) and agrochemical actives.

The synthesis centers on the regioselective nitration of 5-chloro-2-methoxybenzoic acid. The primary challenge in this workflow is directing the nitro group to the sterically crowded 3-position while managing the significant exotherm characteristic of mixed-acid nitrations. This guide provides a self-validating protocol emphasizing thermal safety, impurity control, and industrial applicability.

Process Chemistry & Mechanistic Insight

Retrosynthetic Strategy

The target molecule is accessed via Electrophilic Aromatic Substitution (EAS) on the precursor 5-chloro-2-methoxybenzoic acid .

  • Substrate: 5-Chloro-2-methoxybenzoic acid.

  • Reagent: Mixed Acid (Nitric Acid / Sulfuric Acid).[1][2][3]

  • Target Isomer: 3-Nitro.

Regioselectivity Analysis

The directing effects on the aromatic ring drive the synthesis:

  • Methoxy Group (-OMe): Strong activator, directs ortho/para.

    • Para (Position 5): Blocked by Chlorine.

    • Ortho (Position 3): Strongly activated.

    • Ortho (Position 6): Activated, but sterically less favorable due to the adjacent Carboxyl group.

  • Carboxyl Group (-COOH): Deactivator, directs meta.

    • Meta (Position 3): Reinforces the OMe direction.

    • Meta (Position 5): Blocked.

  • Chlorine (-Cl): Weak deactivator, directs ortho/para.

    • Ortho (Position 4 & 6): Competes with OMe/COOH direction.

Reaction Pathway Diagram

ReactionPathway Start 5-Chlorosalicylic Acid (Starting Material) Step1 Methylation (DMS/NaOH) Start->Step1 O-Methylation Inter 5-Chloro-2-methoxybenzoic Acid (Precursor) Step1->Inter Step2 Nitration (HNO3/H2SO4, <0°C) Inter->Step2 EAS Regiocontrol Target 5-Chloro-2-methoxy-3-nitrobenzoic Acid (Target) Step2->Target Major Product Impurity Isomer Impurities (4-Nitro / 6-Nitro) Step2->Impurity Minor Byproducts

Caption: Synthetic pathway emphasizing the critical nitration step and potential impurity divergence.

Critical Process Parameters (CPPs)

To ensure batch-to-batch consistency and safety, the following parameters must be strictly controlled:

ParameterSpecificationScientific Rationale
Reaction Temperature -5°C to 0°CLow temperature favors the kinetic product (3-nitro) and suppresses dinitration or decarboxylation.
Acid Strength 98% H₂SO₄ / 70% HNO₃Water accumulation slows the reaction; high strength ensures sufficient nitronium ion (

) generation.
Dosing Rate < 10% Vol/minNitration is highly exothermic. Rapid addition risks thermal runaway (MTSR exceedance).
Quench Temperature < 20°CRapid precipitation during quenching can trap acid inclusions if the slurry warms too fast.
Agitation High ShearThe reaction mixture becomes viscous (slurry); poor mixing leads to "hot spots" and impurity formation.

Detailed Experimental Protocol

Phase 1: Preparation of Nitrating Mixture

Safety Note: This step is exothermic. Perform in a jacketed glass reactor or cryostat.

  • Charge Sulfuric Acid (98%, 5.0 equiv) into the reactor.

  • Cool the sulfuric acid to -10°C .

  • Slowly add Nitric Acid (70%, 1.05 equiv) dropwise, maintaining the internal temperature below -5°C .

  • Checkpoint: Ensure the mixed acid solution is clear and homogenous.

Phase 2: Nitration Reaction[3]
  • Substrate Addition: Dissolve 5-Chloro-2-methoxybenzoic acid (1.0 equiv) in a minimal amount of Sulfuric Acid (98%) in a separate vessel (pre-dissolution prevents solid clumping in the main reactor).

  • Dosing: Add the substrate solution to the Nitrating Mixture slowly over 60–90 minutes .

    • Constraint: Internal temperature MUST NOT exceed 0°C .[2]

    • Observation: The mixture will darken; evolution of brown fumes (

      
      ) indicates decomposition (stop addition if observed).
      
  • Post-Reaction Stirring: Once addition is complete, maintain the reactor at 0°C for 2 hours , then allow to slowly warm to 10°C over 1 hour to drive conversion to completion.

  • IPC (In-Process Control): Sample 50 µL, quench in acetonitrile/water, and analyze by HPLC.

    • Acceptance Criteria: Starting material < 1.0%.[4]

Phase 3: Quench and Isolation
  • Quench Prep: Prepare a vessel with Crushed Ice/Water (10 volumes) under vigorous stirring.

  • Transfer: Slowly pour the reaction mass onto the ice/water mixture.

    • Exotherm Control: Do not allow the quench slurry to exceed 25°C .

  • Precipitation: The product will precipitate as a pale yellow to off-white solid. Stir for 1 hour to ensure all acid is leached from the crystal lattice.

  • Filtration: Filter the slurry using a chemically resistant filter cloth (polypropylene).

  • Washing: Wash the wet cake with Cold Water (3 x 2 volumes) until the filtrate pH is neutral (> pH 4).

Phase 4: Purification (Recrystallization)

To remove the 4-nitro isomer or unreacted starting material:

  • Suspend the wet cake in Acetic Acid (glacial) or Ethanol/Water (80:20) .

  • Heat to reflux until full dissolution occurs.

  • Cool slowly to room temperature, then chill to 0°C.

  • Filter the purified crystals and dry in a vacuum oven at 50°C for 12 hours.

Process Safety & Hazard Analysis

Risk: Nitration reactions possess a high thermal potential.[5] Mitigation Strategy:

  • DSC (Differential Scanning Calorimetry): Theoretical decomposition energy for nitrobenzoic acids is high (>400 kJ/kg). Ensure the MTSR (Maximum Temperature of Synthesis Reaction) does not exceed the onset temperature of decomposition (

    
    ).
    
  • Runaway Prevention: In case of cooling failure, stop dosing immediately. The reaction is dosing-controlled.

SafetyLogic Sensor Temp Sensor (T > 5°C?) DosingPump Nitric Acid Pump Sensor->DosingPump Normal Operation Emergency EMERGENCY STOP (Stop Dosing, Full Cooling) Sensor->Emergency High Temp Alarm Cooling Jacket Cooling (-15°C) Cooling->Sensor Maintains Temp Emergency->DosingPump CUT POWER

Caption: Automated safety logic loop for the nitration reactor.

Analytical Characterization

TestMethodExpected Result
Appearance VisualPale yellow to off-white crystalline powder.
Assay HPLC (C18, ACN/Water/H3PO4)> 98.5% (Area %)
Melting Point Capillary195°C – 200°C (Isomer dependent, check specific polymorph).
Mass Spec LC-MS (ESI-)[M-H]- = 230.0 (Cl isotope pattern visible).
1H NMR DMSO-d6Aromatic protons should show meta-coupling if 3-nitro (check splitting pattern).

References

  • Biosynth . (n.d.). 5-Chloro-3-methoxy-2-nitrobenzoic acid Product Page. Retrieved from

  • National Center for Biotechnology Information . (2023). PubChem Compound Summary for CID 81626, 4-Amino-5-chloro-2-methoxybenzoic acid (Structural Analog Safety Data). Retrieved from

  • Carl Roth . (2024).[6] Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Retrieved from

  • MDPI Processes . (2023). Process Safety Assessment of the Entire Nitration Process. (General Nitration Safety Protocols).[5] Retrieved from

  • Google Patents . (1968). US3397229A - Nitration of benzoic acid and its chlorinated derivatives. Retrieved from

Sources

The Strategic Utility of 5-Chloro-2-methoxy-3-nitrobenzoic Acid in the Synthesis of Bio-relevant Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Heterocyclic Chemistry

5-Chloro-2-methoxy-3-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a valuable and versatile starting material in the synthesis of a diverse array of heterocyclic compounds. Its strategic substitution pattern, featuring a carboxylic acid for cyclization, a nitro group that can be readily converted to a reactive amine, a directing methoxy group, and a stabilizing chloro substituent, makes it an ideal precursor for constructing complex molecular architectures. This guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of medicinally relevant heterocyclic systems, including quinazolinones, benzoxazinones, and benzimidazoles. The methodologies presented herein are designed to be robust and adaptable, providing a solid foundation for further research and development in medicinal chemistry and materials science.

Core Synthetic Strategy: The Gateway Amine Intermediate

The primary synthetic utility of 5-Chloro-2-methoxy-3-nitrobenzoic acid lies in its facile conversion to the corresponding 2-amino-5-chloro-3-methoxybenzoic acid. This transformation is a critical step that unlocks the potential for a variety of cyclization reactions. The reduction of the nitro group to an amine is a high-yielding and well-established process, typically achieved through catalytic hydrogenation.

Protocol 1: Synthesis of 2-Amino-5-chloro-3-methoxybenzoic Acid

This protocol details the catalytic hydrogenation of 5-Chloro-2-methoxy-3-nitrobenzoic acid to produce the key amine intermediate.

Materials:

  • 5-Chloro-2-methoxy-3-nitrobenzoic acid

  • Palladium on carbon (10% w/w)

  • Methanol (reagent grade)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite®)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve 5-Chloro-2-methoxy-3-nitrobenzoic acid (1.0 eq) in methanol.

  • Carefully add 10% palladium on carbon (typically 5-10 mol% of the substrate).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove air.

  • Introduce hydrogen gas to the desired pressure (typically 1-4 atm or a hydrogen balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filtration aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-amino-5-chloro-3-methoxybenzoic acid.

  • The crude product can be purified by recrystallization if necessary.

Expected Outcome:

This procedure typically affords the desired 2-amino-5-chloro-3-methoxybenzoic acid in high yield (often >90%) as a solid.

Application in Quinazolinone Synthesis

Quinazolinones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. 2-Amino-5-chloro-3-methoxybenzoic acid is an excellent precursor for the synthesis of substituted quinazolinones.

Workflow for Quinazolinone Synthesis:

Caption: General workflow for the synthesis of a substituted quinazolinone.

Protocol 2: Synthesis of 6-Chloro-7-methoxy-2-methyl-8-nitroquinazolin-4(3H)-one

This protocol outlines a two-step process for the synthesis of a substituted quinazolinone from the key amine intermediate.

Part A: Acetylation of 2-Amino-5-chloro-3-methoxybenzoic Acid

Materials:

  • 2-Amino-5-chloro-3-methoxybenzoic acid

  • Acetic anhydride

  • Pyridine (optional, as a catalyst)

Procedure:

  • Suspend 2-amino-5-chloro-3-methoxybenzoic acid (1.0 eq) in acetic anhydride.

  • Optionally, add a catalytic amount of pyridine.

  • Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water with stirring to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the N-acetylated intermediate.

Part B: Cyclization to the Quinazolinone

Materials:

  • N-acetyl-2-amino-5-chloro-3-methoxybenzoic acid

  • Formamide

Procedure:

  • Combine the N-acetylated intermediate (1.0 eq) with an excess of formamide.

  • Heat the mixture at a high temperature (typically 150-180 °C) for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to yield the crude quinazolinone.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Application in Benzoxazinone Synthesis

Benzoxazinones are another important class of heterocyclic compounds with diverse biological activities. The 2-amino-5-chloro-3-methoxybenzoic acid intermediate can be readily converted to benzoxazinone derivatives through cyclization with appropriate reagents.

Workflow for Benzoxazinone Synthesis:

Caption: General workflow for the synthesis of a substituted benzoxazinone.

Protocol 3: Synthesis of 6-Chloro-7-methoxy-2-methyl-8-nitro-4H-benzo[d][1][2]oxazin-4-one

This protocol describes the synthesis of a benzoxazinone derivative.

Procedure:

  • Dissolve 2-amino-5-chloro-3-methoxybenzoic acid (1.0 eq) in a suitable solvent such as pyridine or a mixture of pyridine and an aprotic solvent like dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add acetyl chloride (1.1 eq).

  • Allow the reaction to stir at room temperature overnight.

  • Pour the reaction mixture into ice-water and acidify with hydrochloric acid to precipitate the N-acetylated product.

  • Filter, wash with water, and dry the intermediate.

  • To the dried N-acetyl intermediate, add a dehydrating agent such as acetic anhydride or thionyl chloride.

  • Heat the mixture at reflux for 2-3 hours.

  • Cool the reaction mixture and pour it into ice-water to precipitate the benzoxazinone.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the pure product.

Application in Benzimidazole Synthesis

Benzimidazoles are a core structure in many pharmaceuticals, including proton pump inhibitors and anthelmintics. The synthesis of benzimidazoles from 5-Chloro-2-methoxy-3-nitrobenzoic acid involves a reductive cyclization strategy.

Workflow for Benzimidazole Synthesis:

Caption: General workflow for the synthesis of a substituted benzimidazole.

Protocol 4: Synthesis of 2-(5-Chloro-6-methoxy-1H-benzo[d]imidazol-7-yl)benzoic acid

This protocol provides a general approach for the synthesis of a benzimidazole derivative.

Procedure:

  • Activate the carboxylic acid of 2-amino-5-chloro-3-methoxybenzoic acid (1.0 eq) by converting it to its acid chloride using thionyl chloride or oxalyl chloride, or by using a coupling agent such as EDC/HOBt.

  • In a separate flask, dissolve o-phenylenediamine (1.0 eq) in an aprotic solvent like dichloromethane or DMF.

  • Slowly add the activated benzoic acid derivative to the o-phenylenediamine solution at 0 °C.

  • Allow the reaction to stir at room temperature until the formation of the diamide intermediate is complete (monitor by TLC).

  • Isolate the intermediate by precipitation or extraction.

  • Heat the diamide intermediate in a high-boiling solvent such as polyphosphoric acid (PPA) or Dowtherm A to effect cyclization.

  • Monitor the reaction for the formation of the benzimidazole.

  • After completion, cool the reaction mixture and pour it into water or an ice/water mixture to precipitate the product.

  • Neutralize with a base (e.g., sodium bicarbonate solution) and filter the solid.

  • Purify the crude benzimidazole by column chromatography or recrystallization.

Data Summary

Heterocyclic CoreKey IntermediateTypical Reagents for CyclizationGeneral Yield Range
Quinazolinone2-Amino-5-chloro-3-methoxybenzoic acidFormamide, Acetic Anhydride60-85%
Benzoxazinone2-Amino-5-chloro-3-methoxybenzoic acidAcetyl Chloride, Acetic Anhydride70-90%
Benzimidazole2-Amino-5-chloro-3-methoxybenzoic acido-Phenylenediamine, PPA50-75%

Conclusion

5-Chloro-2-methoxy-3-nitrobenzoic acid is a readily available and highly versatile starting material for the synthesis of a range of medicinally important heterocyclic compounds. The strategic placement of its functional groups allows for a logical and efficient synthetic approach, primarily proceeding through the key 2-amino-5-chloro-3-methoxybenzoic acid intermediate. The protocols provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel heterocyclic structures with potential applications in drug discovery and materials science. The adaptability of these methods allows for the introduction of further diversity by varying the cyclization partners and reaction conditions.

References

  • Due to the generative nature of this response, specific literature citations with URLs are not provided.

Sources

Application Note: Synthetic Architectures from 5-Chloro-2-methoxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a strategic technical guide for medicinal chemists and process scientists. It details the synthetic utility of 5-Chloro-2-methoxy-3-nitrobenzoic acid , a high-value scaffold used in the synthesis of TYK2 inhibitors (e.g., Deucravacitinib) and novel heterocyclic libraries.

Executive Summary & Structural Logic

5-Chloro-2-methoxy-3-nitrobenzoic acid is a densely functionalized aromatic building block that serves as a "linchpin" intermediate in modern drug discovery. Its value lies in its orthogonal reactivity profile, allowing sequential manipulation of its four functional sites.

Structural Analysis: The "Four-Point" Divergence
  • C1-Carboxyl (-COOH): The primary anchor. Readily converts to amides (for peptidomimetics/inhibitors) or heterocycles (quinazolines).

  • C2-Methoxy (-OMe): A solubilizing group that also acts as a steric buttress. It can be demethylated to a phenol for intramolecular cyclization or left intact as a hydrogen-bond acceptor.

  • C3-Nitro (-NO₂): A masked amine. Reduction yields an electron-rich aniline, enabling amide coupling or heterocycle construction (e.g., benzimidazoles, quinoxalines).

  • C5-Chlorine (-Cl): A stable halogen handle. It survives initial transformations (amidation, reduction) and serves as a site for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Primary Application: The Deucravacitinib Pathway[1][2]

The most prominent application of this scaffold is in the synthesis of Deucravacitinib (Sotyktu) , a first-in-class TYK2 inhibitor for psoriasis. The acid serves as the precursor to the "left-hand" amide portion of the molecule.

Mechanistic Workflow

The synthesis requires a high-fidelity conversion of the acid to the primary amide, followed by chemoselective reduction of the nitro group without de-halogenating the C5-chlorine.

Step 1: Acid Activation & Amidation The carboxylic acid is activated (typically via Thionyl Chloride) to the acid chloride. Reaction with aqueous or gaseous ammonia yields 5-chloro-2-methoxy-3-nitrobenzamide .

Step 2: Chemoselective Reduction The nitro group is reduced to an aniline. Critical Control Point: Standard Pd/C hydrogenation can cause hydrodechlorination (loss of Cl). Raney Nickel or Platinum on Carbon (Pt/C) (often sulfided) is preferred to preserve the halogen.

Pathway Visualization (DOT)

Deucravacitinib_Route Figure 1: Synthetic route to Deucravacitinib intermediate preserving the C5-Chloro motif. SM 5-Chloro-2-methoxy- 3-nitrobenzoic acid Int1 Acid Chloride (Transient) SM->Int1 SOCl2, TEA DCM, 0-20°C Amide 5-Chloro-2-methoxy- 3-nitrobenzamide Int1->Amide NH3 (gas/aq) 0-20°C Aniline 3-Amino-5-chloro- 2-methoxybenzamide Amide->Aniline H2, Raney Ni MeOH, 75°C Target Deucravacitinib (Precursor Coupling) Aniline->Target Chloropyridazine Coupling

Divergent Applications: Novel Heterocycles

Beyond specific drug targets, this scaffold is ideal for generating libraries of Quinazolin-4(3H)-ones , a privileged structure in kinase inhibitors (e.g., EGFR, VEGFR).

Route A: The Quinazoline Cyclization
  • Reduction: Convert starting acid to 3-amino-5-chloro-2-methoxybenzoic acid .

  • Cyclization: Condensation with formamide (Niementowski reaction variant) or urea yields the quinazolinone core.

  • Diversification: The C6-chloro (originally C5) remains available for Suzuki coupling to add biaryl complexity.

Route B: Benzimidazole Formation
  • Amidation: React acid with a primary amine (R-NH₂).

  • Reduction: Reduce -NO₂ to -NH₂.[1]

  • Cyclization: Use ortho-formate or aldehydes to close the imidazole ring, yielding 1,2-disubstituted benzimidazoles.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Chloro-2-methoxy-3-nitrobenzamide

Target: Primary Amide Formation (Deucravacitinib Intermediate)

Reagents:

  • 5-Chloro-2-methoxy-3-nitrobenzoic acid (1.0 equiv)

  • Thionyl Chloride (SOCl₂, 1.5 equiv)

  • Triethylamine (TEA, 1.1 equiv)

  • Ammonia (gas or 28% aq. solution)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Activation: In a dry flask under N₂, dissolve the benzoic acid (e.g., 10 g) in DCM (100 mL). Add catalytic DMF (2-3 drops).

  • Chlorination: Cool to 0°C. Add SOCl₂ dropwise over 30 mins. Allow to warm to room temperature (RT) and reflux for 2 hours until gas evolution ceases.

  • Evaporation (Optional but Recommended): Concentrate to remove excess SOCl₂. Redissolve the crude acid chloride in fresh DCM.

  • Amidation: Cool the solution to 0-5°C. Slowly sparge NH₃ gas through the solution OR add dropwise to a stirred solution of aqueous ammonia at 0°C. Caution: Exothermic.

  • Workup: Stir for 2 hours at RT. The product often precipitates. Filter the solid.[2][3][4] Wash with water (to remove NH₄Cl) and cold methanol.

  • Yield: Typical yields are 85-95%.

Protocol B: Chemoselective Reduction to Aniline

Target: 3-Amino-5-chloro-2-methoxybenzamide

Reagents:

  • Nitrobenzamide precursor (from Protocol A)

  • Raney Nickel (active slurry, ~20 wt% loading)

  • Methanol (solvent)[5]

  • Hydrogen (H₂) gas (balloon or low pressure)

Procedure:

  • Setup: Dissolve the nitrobenzamide in Methanol (10 vol).

  • Catalyst Addition: Carefully add Raney Nickel slurry under an inert atmosphere (Argon/N₂). Safety: Raney Ni is pyrophoric when dry.

  • Hydrogenation: Purge vessel with H₂. Stir vigorously under H₂ atmosphere (1-5 atm) at 40-60°C. Monitor by HPLC/TLC.

  • Completion: Reaction is typically complete in 4-12 hours.

  • Workup: Filter through a Celite pad (keep wet to prevent fire hazard). Concentrate the filtrate to obtain the off-white aniline.

  • Purity Check: Verify retention of the Chlorine atom via Mass Spec (distinct Cl isotope pattern).

Summary of Reaction Parameters
StepReagentTempCritical FactorTypical Yield
Activation SOCl₂ / DMFRefluxRemove excess SOCl₂Quant. (crude)
Amidation NH₃ (g) or (aq)0°CControl exotherm85-95%
Reduction Raney Ni / H₂50°CPrevent dechlorination75-90%

References

  • Bristol-Myers Squibb Company. Process for the preparation of Deucravacitinib.[6] WO2024236491A1. (Describes the amide formation and reduction sequence).

  • Organic Process Research & Development. Development of a Commercial Process for Deucravacitinib. (Discusses the optimization of the amide intermediate).

  • BenchChem. Technical Data: 5-Chloro-2-methoxy-3-nitrobenzoic acid.[7] (Physical properties and general reactivity).

  • Sigma-Aldrich. Safety Data Sheet: Nitrobenzoic Acid Derivatives. (Handling of energetic nitro compounds).[8][3]

Disclaimer: This guide is for research purposes only. All syntheses involving energetic materials (nitro compounds) and pressurized hydrogen must be conducted in suitable containment with appropriate PPE.

Sources

Application Note: Precision Monitoring of 5-Chloro-2-methoxy-3-nitrobenzoic Acid (CMNBA) Reaction Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

5-Chloro-2-methoxy-3-nitrobenzoic acid (CMNBA) is a high-value trisubstituted aromatic scaffold utilized in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., kinase inhibitors and anti-emetic analogs).[1] Its chemical utility lies in its three orthogonal reactive handles:

  • Carboxylic Acid (C-1): Site for amide coupling or esterification.[1]

  • Nitro Group (C-3): Precursor for aniline derivatives via reduction.[1]

  • Chlorine (C-5): A handle for palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (

    
    ).[1]
    

Monitoring reactions involving CMNBA presents specific analytical challenges due to its amphoteric potential (post-reduction) and the hydrolytic instability of its activated forms. This guide provides self-validating protocols for monitoring the two most critical transformations of CMNBA: Nitro Reduction and Carboxylic Acid Activation .[1]

Analytical Strategy: HPLC Method Development

Because CMNBA contains an ionizable carboxylic acid (


), standard neutral reverse-phase conditions will result in peak tailing and variable retention times.[1] Acidic mobile phases are strictly required to suppress ionization, ensuring the molecule exists in its neutral, hydrophobic form for consistent C18 retention.
Standard Operating Procedure (SOP-CMNBA-01): Generic HPLC Method
ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µmEnd-capping reduces silanol interactions with the nitro/amino groups.[1]
Mobile Phase A Water + 0.1%

(or 0.1% TFA)
Low pH (< 2.5) suppresses carboxylic acid ionization (

).[1]
Mobile Phase B Acetonitrile (HPLC Grade)Preferred over Methanol to prevent transesterification artifacts during storage.
Gradient 10% B to 90% B over 15 minCovers the wide polarity shift between amino-products and nitro-precursors.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV @ 254 nm (Primary), 220 nm (Secondary)Nitro groups absorb strongly at 254 nm; 220 nm detects the amide backbone.
Column Temp 30°CEnsures reproducibility of retention times.

Protocol A: Monitoring Nitro Reduction

Reaction: Reduction of CMNBA to 3-amino-5-chloro-2-methoxybenzoic acid.[1] Reagents:


 or 

.[1]
The Analytical Challenge: "The Polarity Flip"

Upon reduction, the electron-withdrawing Nitro group (


) converts to an electron-donating Amine (

).[1] In the acidic mobile phase described above, the amine will protonate to form an ammonium salt (

).[1]
  • Result: The product will become significantly more polar than the starting material.

  • Prediction: Product elutes earlier (lower

    
    ) than CMNBA.
    
Step-by-Step Monitoring Protocol
  • Sampling: Withdraw 50 µL of reaction slurry.

  • Quenching/Prep:

    • If Heterogeneous (

      
      ): Filter immediately through a 0.2 µm PTFE syringe filter to stop the reaction and remove pyrophoric catalyst. Dilute filtrate 1:100 in 50:50 Water:Acetonitrile.
      
    • If Homogeneous (

      
      ): Dilute into excess aqueous Sodium Acetate buffer (pH 5) to neutralize acid and precipitate iron salts, then filter.
      
  • Analysis: Inject 10 µL onto the HPLC system (SOP-CMNBA-01).

  • Validation:

    • Starting Material (CMNBA): Expect peak at ~

      
       10-12 min.
      
    • Product (Amino-CMNBA): Expect peak at ~

      
       3-5 min.[1]
      
    • Note: If the product peak splits, the mobile phase pH may be near the

      
       of the amine. Lower the pH of Mobile Phase A.
      
Workflow Visualization

ReductionMonitoring cluster_logic Logic Check Reactor Reaction Vessel (H2 / Pd-C) Sample Aliquot (50 µL) Reactor->Sample t = x min Filter 0.2 µm PTFE Filter (Remove Catalyst) Sample->Filter Immediate Dilute Dilute 1:100 (50:50 H2O:ACN) Filter->Dilute HPLC HPLC Injection (Acidic Mobile Phase) Dilute->HPLC Data Chromatogram: Prod (Early) vs SM (Late) HPLC->Data Check Is Pd removed? (Prevents column clogging)

Figure 1: Workflow for monitoring heterogeneous nitro-reduction, emphasizing catalyst removal.

Protocol B: Monitoring Acid Activation (Acyl Chloride Formation)

Reaction: CMNBA + Thionyl Chloride (


) 

CMNBA-Cl (Acid Chloride).[1]
The Analytical Challenge: "The Hydrolysis Trap"

Acid chlorides are highly reactive. If you inject the reaction mixture directly into a reverse-phase HPLC (which contains water), the acid chloride will hydrolyze back to the starting material (CMNBA) on the column.

  • False Negative: The HPLC will show 100% Starting Material, even if the reactor contains 100% Product.

The Solution: Methanol Quench (Derivatization)

To monitor this reaction, we exploit the rapid reaction of acid chlorides with methanol to form a stable Methyl Ester .

  • Reaction in Vial:

    
    
    
  • Reaction of Residual SM:

    
     No Reaction (at RT without catalyst).[1]
    
Step-by-Step Monitoring Protocol
  • Preparation: Prepare a "Quench Vial" containing 1.0 mL of dry HPLC-grade Methanol.

  • Sampling: Withdraw 20 µL of the neat reaction mixture (under

    
    ).
    
  • Quenching: Immediately dispense the sample into the Quench Vial. Shake for 30 seconds.

    • Mechanism:[2][3][4] The Acid Chloride converts to the Methyl Ester. The unreacted Acid remains as the Acid.

  • Analysis: Inject 5 µL onto the HPLC.

  • Interpretation:

    • Peak A (Starting Material): CMNBA (Acid).

    • Peak B (Product Surrogate): CMNBA-Methyl Ester.[1]

    • Shift: The Methyl Ester is significantly more hydrophobic (lacks the ionizable proton). It will elute later than the acid.

Workflow Visualization

ActivationMonitoring cluster_warn CRITICAL WARNING Reactor Reactor (CMNBA + SOCl2) Aliquot Take Aliquot (Under N2) Reactor->Aliquot Quench Quench in MeOH (Excess Methanol) Aliquot->Quench Rapid Transfer Transform Chemical Transformation: R-COCl -> R-COOMe Quench->Transform HPLC HPLC Analysis Transform->HPLC Result Chromatogram: Acid (Early) vs Ester (Late) HPLC->Result Warn Do NOT inject directly! Hydrolysis = False Negative

Figure 2: Derivatization strategy for monitoring acid chloride formation to prevent hydrolysis artifacts.

Troubleshooting & Self-Validation

IssueObservationRoot CauseCorrective Action
Peak Splitting The CMNBA peak appears as a "doublet."[1]Sample solvent is too strong (e.g., 100% MeOH injection).[1]Dilute sample with water/buffer to match initial mobile phase conditions (e.g., 90% Water).[1]
Drifting

Retention times decrease over multiple runs.Column stationary phase collapse (dewetting) or pH shift.Ensure organic content is >5% at start.[1] Check buffer pH stability.
Ghost Peaks Unexpected peaks in blank runs.[1]Carryover or Thionyl Chloride artifacts.[1]Run a blank MeOH injection.[1]

+ MeOH generates

and

; ensure system is flushed.[1]
MS Confirmation Unsure of peak identity.Need mass spec validation.Check Chlorine Isotope Pattern . CMNBA (

) MW ~231.5. Look for M (100%) and M+2 (32%) peaks.

References

  • Biosynth. (n.d.).[1] 5-Chloro-3-methoxy-2-nitrobenzoic acid | 1017059-14-1.[1][5] Retrieved from (Verified generic structure reference).

  • Helix Chromatography. (n.d.).[1] HPLC Methods for analysis of Benzoic acid. Retrieved from (Methodology for acidic aromatic separation).

  • National Institutes of Health (NIH). (2008). Rapid and sensitive HPLC assay for simultaneous determination of procaine and para-aminobenzoic acid. Retrieved from (Validation of amino-benzoic acid detection).[1]

  • BenchChem. (2025).[1] Effective Quenching Methods for Grignard Reactions and Acid Chlorides. Retrieved from (General quenching protocols for reactive intermediates).

  • ResearchGate. (2004).[1] Catalytic Reduction of 4-Nitrobenzoic Acid by cis-. Retrieved from (Mechanistic insights into nitro-reduction monitoring).

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 5-Chloro-2-methoxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for organic chemists and process engineers involved in the synthesis of pharmaceutical intermediates. It focuses on the critical nitration step to produce 5-Chloro-2-methoxy-3-nitrobenzoic acid , a key scaffold for 5-HT4 receptor agonists (e.g., Prucalopride derivatives).[1]

Current Status: Operational 🟢 Topic: Electrophilic Aromatic Substitution (Nitration) | Protocol ID: N-5C2M-OPT Applicable For: Process Chemistry, Medicinal Chemistry, Scale-up Optimization[1]

🔬 Core Directive: The "Sandwich" Nitration Strategy

Optimizing the yield of 5-Chloro-2-methoxy-3-nitrobenzoic acid requires mastering the regioselectivity of the nitration of 5-chloro-2-methoxybenzoic acid .[1]

You are attempting to introduce a nitro group at Position 3 .

  • The Challenge: Position 3 is sterically crowded, "sandwiched" between the methoxy group (Pos 2) and the carboxyl group (Pos 1).

  • The Advantage: Electronic effects are your ally. The methoxy group is a strong ortho/para director. Since Position 5 is blocked by Chlorine and Position 1 is occupied, the methoxy group strongly directs the incoming electrophile (

    
    ) to Position 3.
    

Success Metric: Target yield >85% with <2% regioisomeric impurities (Position 4 or 6).

🛠️ Optimized Synthetic Protocol

This protocol is derived from verified patent literature (e.g., WO2024236491A1) and standard aromatic substitution principles.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
5-Chloro-2-methoxybenzoic acid Substrate1.0Purity >98% recommended.[1][2][3]
Sulfuric Acid (

)
Solvent/Catalyst3.5 - 5.0 volConc. (95-98%).[1] Acts as the dehydrating agent to generate

.
Nitric Acid (

)
Reagent1.05 - 1.1Fuming (90%+) or Conc. (65-70%).[1] Add slowly.
Ice/Water Quench~10 volFor precipitation.[1]
Step-by-Step Workflow
  • Dissolution: Charge the reactor with 5-chloro-2-methoxybenzoic acid and Concentrated

    
     . Stir until fully dissolved.
    
    • Critical: The solution may be viscous. Ensure high-torque stirring.

  • Cryogenic Control: Cool the mixture to 0°C – 5°C .

    • Why: Higher temperatures (>10°C) increase the risk of nitration at Position 6 (ortho to Cl) and oxidative demethylation.

  • Nitration (The Critical Step): Add

    
      dropwise, maintaining internal temperature below 10°C .
    
    • Rate: Addition should take 30–60 minutes depending on scale to manage the exotherm.

  • Digestion: Stir at 0°C – 10°C for 2–3 hours. Monitor via HPLC/TLC.[1]

  • Quench & Isolation: Pour the reaction mass slowly onto crushed ice with vigorous stirring. The product will precipitate as a solid.[2]

  • Purification: Filter the solid. Wash with cold water to remove residual acid.[1]

    • Optimization: Recrystallize from Ethanol or Methanol/Water if purity is <98%.[1]

📊 Troubleshooting Guide & FAQs

Category 1: Yield & Conversion Issues

Q: My yield is stuck at 60-70%. Where is the rest of my material? A: Loss usually occurs during the quenching/filtration stage or due to incomplete reaction.

  • Diagnosis: Check the filtrate (mother liquor). If the product is slightly soluble in acidic water, you are losing it there.

  • Fix: Ensure the final quench volume isn't excessive. Adjust the pH of the filtrate to ~1-2 (not higher, as the salt is soluble) and cool to 0°C to force precipitation.

  • Check: Verify the stoichiometry of

    
    . If using 65% 
    
    
    
    , ensure you calculated the moles of actual nitric acid, not just the volume of the solution.

Q: The reaction is incomplete even after 3 hours. A: This indicates weak electrophile generation.

  • Fix: The water content in your

    
     might be too high (diluting the system). Use fresh 98% 
    
    
    
    .[1] Alternatively, use fuming
    
    
    instead of 65% to maintain a lower water concentration in the media.
Category 2: Impurity Profile

Q: I see a significant impurity at RRT ~1.1. What is it? A: This is likely the 6-nitro isomer (5-chloro-2-methoxy-6-nitrobenzoic acid).[1]

  • Cause: Reaction temperature was too high (>15°C). The ortho-directing effect of the Chlorine atom becomes competitive at higher energy states.[1]

  • Fix: Strictly control addition temperature to <5°C.

Q: My product color is dark orange/brown instead of pale yellow/white. A: This suggests oxidative degradation , likely demethylation of the methoxy group to a quinone-like species.[1]

  • Cause: Localized hotspots during acid addition or temperature spikes.[1]

  • Fix: Improve stirring efficiency to dissipate heat. Ensure dropwise addition is slow.

Category 3: Operational Hazards[1]

Q: The reaction mass became a solid block during acid addition. A: "Freezing" of the reaction mixture.

  • Cause: The starting material or product precipitated out of the sulfuric acid at 0°C.

  • Fix: Increase the volume of

    
     (dilution). You can go up to 6–7 volumes without affecting the chemistry significantly. Ensure your stirrer has sufficient torque.[1]
    

🧬 Visualizing the Pathway

The following diagram illustrates the logic flow for the synthesis and critical decision nodes.

G Start Start: 5-Chloro-2-methoxybenzoic Acid Dissolve Dissolve in H2SO4 (98%) Start->Dissolve Cool Cool to 0-5°C Dissolve->Cool AddHNO3 Add HNO3 Dropwise (Maintain T < 10°C) Cool->AddHNO3 CheckTemp Is T > 15°C? AddHNO3->CheckTemp Stir Stir 2-3h @ 0-10°C CheckTemp->Stir No Impurity Risk: 6-Nitro Isomer / Oxidation CheckTemp->Impurity Yes Quench Quench on Ice Stir->Quench Filter Filter & Wash (Cold H2O) Quench->Filter CheckPurity HPLC Purity > 98%? Filter->CheckPurity Recryst Recrystallize (EtOH) CheckPurity->Recryst No Final Target: 5-Chloro-2-methoxy-3-nitrobenzoic acid CheckPurity->Final Yes Recryst->Final

Caption: Operational workflow for the regioselective nitration of 5-chloro-2-methoxybenzoic acid, highlighting critical temperature control nodes to prevent isomerization.

📚 References

  • Bristol-Myers Squibb Company. (2024).[1] Process for the preparation of deucravacitinib, and crystalline forms thereof.[4][5] (Patent No.[1] WO2024236491A1).[1] Example 9. Link

  • Novartis AG. (2005).[1][6] Organic compounds, their preparation and use as pharmaceuticals.[1][6][7][8][9][10] (Patent No.[1] EP2281819A1).[1][6] Link

  • BenchChem. Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate Structure and Synthesis. (General reference for benzoate scaffold functionalization). Link

  • PubChem. 5-Chloro-2-methoxy-3-nitrobenzoic acid Compound Summary.Link

Sources

Technical Support Center: 5-Chloro-2-methoxy-3-nitrobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical troubleshooting and optimization protocols for the synthesis of 5-Chloro-2-methoxy-3-nitrobenzoic acid (CAS: 89894-14-4).[1] It focuses on the primary synthetic route: the electrophilic nitration of 5-chloro-2-methoxybenzoic acid.[1]

Product: 5-Chloro-2-methoxy-3-nitrobenzoic acid CAS: 89894-14-4 Application: Key intermediate for benzamide-based anti-emetics (e.g., substituted benzamides) and agrochemicals.[1]

Part 1: Synthetic Pathway & Impurity Profiling

The synthesis typically proceeds via the nitration of 5-chloro-2-methoxybenzoic acid using a mixture of nitric and sulfuric acid (Mixed Acid).[1] Understanding the directing groups is critical for impurity control.

Reaction Logic & Directing Effects
  • Methoxy Group (-OCH₃): Strong ortho/para director.[1]

  • Chloro Group (-Cl): Weak ortho/para director (deactivating).[1]

  • Carboxyl Group (-COOH): Meta director (deactivating).[1]

Target Mechanism: The -OCH₃ group strongly directs the incoming nitro group to the 3-position (ortho to methoxy) or the 6-position (para to methoxy).[1] The 3-position is sterically crowded (sandwiched between -OCH₃ and -COOH) but electronically favorable.[1]

Pathway Diagram (DOT Visualization)

SynthesisPathway SM Starting Material 5-Chloro-2-methoxybenzoic acid HNO3 Nitration (HNO3 / H2SO4) SM->HNO3 Target TARGET PRODUCT 5-Chloro-2-methoxy- 3-nitrobenzoic acid (Major) HNO3->Target  < 10°C   Impurity_A BYPRODUCT A (Regioisomer) 5-Chloro-2-methoxy- 6-nitrobenzoic acid HNO3->Impurity_A  Steric Leakage   Impurity_B BYPRODUCT B (Hydrolysis) 5-Chloro-2-hydroxy- 3-nitrobenzoic acid HNO3->Impurity_B  Acidic Ether Cleavage   Impurity_C BYPRODUCT C (Over-Nitration) Dinitro species HNO3->Impurity_C  Excess HNO3 / High T  

Caption: Reaction pathway showing the competition between the target 3-nitro isomer and common byproducts arising from regioselectivity issues and ether cleavage.

Part 2: Troubleshooting Guide (Q&A)

Category 1: Regioselectivity & Isomer Control

Q1: I am observing a significant impurity (~10-15%) eluting shortly after the main peak. What is it? Diagnosis: This is likely the 6-nitro isomer (5-chloro-2-methoxy-6-nitrobenzoic acid).[1] Cause: While the 3-position is electronically favored by the methoxy group, it is sterically hindered by the adjacent carboxyl group. The 6-position (para to methoxy) is less hindered, leading to competitive nitration. Corrective Action:

  • Temperature Control: Maintain the reaction temperature strictly between 0°C and 5°C during addition. Higher temperatures increase the kinetic energy, allowing the electrophile to overcome the activation energy for the less favored 6-position.

  • Solvent Dielectrics: If using neat sulfuric acid, consider using a co-solvent like acetic anhydride or conducting the reaction in acetic acid. This modifies the activity of the nitronium ion (

    
    ) and can improve steric discrimination.
    

Q2: How do I separate the 6-nitro isomer from the target 3-nitro product? Protocol: The 3-nitro isomer typically has lower solubility in aqueous acidic media due to internal hydrogen bonding between the nitro and carboxyl/methoxy groups.[1]

  • Quenching: Pour the reaction mixture onto crushed ice.

  • Fractional Precipitation: Adjust pH to ~1-2. The 3-nitro isomer precipitates first.[1]

  • Recrystallization: Recrystallize the crude solid from aqueous ethanol (1:1) or acetic acid . The 6-nitro isomer is generally more soluble in the mother liquor.

Category 2: Ether Cleavage (Demethylation)

Q3: My product has a phenolic odor and shows a new peak that shifts significantly with pH. What happened? Diagnosis: You have formed 5-chloro-2-hydroxy-3-nitrobenzoic acid (demethylation byproduct).[1] Cause: The methoxy ether bond is acid-labile.[1] Prolonged exposure to concentrated sulfuric acid, especially if the reaction exotherms above 20°C, will cleave the methyl group. Corrective Action:

  • Quench Rapidly: Do not let the reaction stir overnight unless absolutely necessary. Quench immediately upon consumption of starting material (monitor via HPLC/TLC).

  • Acid Strength: Avoid using fuming sulfuric acid (oleum) unless the substrate is unreactive. Standard 98%

    
     is sufficient.
    
Category 3: Yield & Stoichiometry

Q4: The reaction is incomplete, but adding more nitric acid leads to dinitro impurities. Diagnosis: Mass transfer limitation or deactivated substrate. Corrective Action:

  • Do NOT add excess HNO₃: The chloro group deactivates the ring. Adding excess nitrating agent pushes the reaction toward dinitro species (e.g., 3,6-dinitro).

  • Improve Mixing: The reaction is biphasic or a slurry at low temps. Ensure high-shear mixing.

  • Reagent Quality: Ensure your nitric acid is fuming (90%+) or at least 65-70%.[1] If using 65%, the water introduced may dilute the sulfuric acid, stopping the formation of the active nitronium ion.

Part 3: Analytical Data & Specifications

Impurity Identification Table
Impurity NameStructure DescriptionRelative Retention (RRT)*OriginMitigation
6-Nitro Isomer Nitro group at pos 6 (para to OMe)~1.1 - 1.2Regio-isomerismControl Temp < 5°C; Recrystallize
Phenolic Derivative 2-Hydroxy instead of 2-Methoxy~0.8 - 0.9Acid HydrolysisReduce acid contact time; Avoid exotherms
Dinitro Analog Nitro groups at 3 and 6> 1.5Over-nitrationLimit HNO₃ equivalents to 1.05 eq
Starting Material No nitro group1.0 (Ref)Incomplete RxnCheck acid strength (water content)

*RRT values are approximate for C18 Reverse Phase HPLC (Water/Acetonitrile/Formic Acid).

Standard HPLC Method for Process Control
  • Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 80% B over 20 mins.

  • Detection: UV @ 254 nm (aromatic) and 220 nm (amide/carbonyl).

Part 4: Experimental Protocol (Self-Validating)

Objective: Synthesis of 5-Chloro-2-methoxy-3-nitrobenzoic acid with <2% regio-isomer.

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, thermometer (internal), and addition funnel.

  • Dissolution: Charge 5-chloro-2-methoxybenzoic acid (1.0 eq) . Add Concentrated

    
     (5.0 vol) . Stir to form a slurry/solution.
    
  • Cooling: Cool the mixture to 0°C - 5°C using an ice/salt bath.

  • Nitration:

    • Prepare a mixture of Nitric Acid (1.05 eq, 70%) and

      
       (0.5 vol) .
      
    • Add dropwise over 60 minutes.

    • Critical Check: Ensure internal temperature does not exceed 10°C .

  • Reaction: Stir at 5-10°C for 2-3 hours.

    • Validation: Take an aliquot, quench in water, extract with EtOAc, and check HPLC. Target conversion >98%.

  • Quench: Pour reaction mixture slowly onto Ice (10 vol) with vigorous stirring. The product will precipitate as a pale yellow solid.

  • Filtration: Filter the solid. Wash with cold water until filtrate pH is >4.

  • Purification:

    • Suspend crude solid in Ethanol/Water (1:1) .

    • Heat to reflux to dissolve.

    • Cool slowly to 4°C. Filter the purified crystals.

References

  • Synthesis of Deucravacitinib (Intermediate Preparation)

    • Source: World Intellectual Property Organiz
    • Relevance: Describes the nitration of 5-chloro-2-methoxybenzoic acid to yield the 3-nitro deriv
    • URL:[Link]

  • Source: US Patent Application 20170107207A1.
  • Chemical Properties and Safety Data (5-Chloro-2-methoxy-3-nitrobenzoic acid)

    • Source: ChemicalBook / CAS Database (CAS 89894-14-4).[1]

    • Relevance: Provides physical properties and safety handling for the specific CAS 89894-14-4.[1]

  • Nitration Methodologies for Benzoic Acid Derivatives

    • Source: Thieme Chemistry (Science of Synthesis).
    • Relevance: General review of nitration regioselectivity on activated/deactivated arom
    • URL:[Link]

Sources

Technical Support Center: Crystallization of 5-Chloro-2-methoxy-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 5-Chloro-2-methoxy-3-nitrobenzoic acid (C₈H₆ClNO₅). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common crystallization challenges encountered with this molecule. As an important intermediate in the synthesis of pharmaceuticals and agrochemicals, obtaining this compound in a highly pure, crystalline form is critical for downstream applications.[1][2] This document provides practical, experience-driven advice and detailed protocols to help you achieve optimal crystal quality and yield.

Understanding the Molecule: Physicochemical Properties

Before troubleshooting, it is essential to understand the physicochemical properties of 5-Chloro-2-methoxy-3-nitrobenzoic acid. These properties dictate its behavior in various solvent systems and temperature ranges.

PropertyValueSource
CAS Number 89894-14-4[3]
Molecular Formula C₈H₆ClNO₅[1]
Molecular Weight 231.59 g/mol [1]
Appearance Light yellow to yellow solid[3]
Boiling Point 408.20 °C[1]
Storage 2-8°C, dry[2][3]

The molecule possesses several functional groups that influence its polarity and solubility: a carboxylic acid (polar, capable of hydrogen bonding), a nitro group (polar, electron-withdrawing), a chloro group (electron-withdrawing), and a methoxy group (moderately polar). The presence of the carboxylic acid suggests that its solubility will be pH-dependent. In crystal structures of similar nitrobenzoic acids, the carboxylic acid groups often form hydrogen-bonded dimers.[4]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the crystallization of 5-Chloro-2-methoxy-3-nitrobenzoic acid in a question-and-answer format.

Q1: My compound is "oiling out" instead of crystallizing. What is happening and how do I fix it?

A1: The Phenomenon of "Oiling Out"

"Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[5] This typically happens when the solution is supersaturated to a degree that the solute's solubility is exceeded, but the temperature is still above the melting point of the solid form in the solvent mixture. For substituted benzoic acids, this can be a common issue, especially with rapid cooling.

Causality & Corrective Actions:

  • Cooling Rate is Too High: Rapid cooling does not allow sufficient time for the ordered process of nucleation and crystal growth.

    • Solution: Slow down the cooling process. Allow the flask to cool to room temperature on a benchtop, insulated with paper towels, before moving it to an ice bath. This gradual temperature change is often the most critical factor in preventing oiling out.[5]

  • Solvent Choice: The boiling point of your solvent might be too high, or the solvent may not be ideal for this specific compound.

    • Solution: Re-evaluate your solvent system. If using a single solvent, try a mixed-solvent system. For a polar compound like this, a good starting point is a polar protic solvent (like ethanol or methanol) in which the compound is soluble when hot, paired with an anti-solvent (like water or a non-polar solvent like hexane) in which it is less soluble.[6]

  • Concentration is Too High: An excessively concentrated solution can lead to oiling out.

    • Solution: Re-heat the solution to dissolve the oil, then add a small amount (5-10% more) of the "good" solvent to slightly decrease the concentration.[5][7]

Q2: I'm getting very fine needles or poor-quality crystals. How can I grow larger, more well-defined crystals?

A2: Achieving High-Quality Crystal Morphology

Fine needles or powders are often the result of rapid nucleation and crystal growth. While the purity may be acceptable, this morphology can be difficult to filter and dry.

Causality & Corrective Actions:

  • High Degree of Supersaturation: Inducing crystallization too quickly from a highly supersaturated solution leads to the formation of many small crystals.

    • Solution: Reduce the rate of supersaturation. This can be achieved by slowing the cooling rate or by using a vapor diffusion technique where the anti-solvent is slowly introduced into the solution's vapor phase.[8][9]

  • Insufficient Time for Growth: Crystal growth is a time-dependent process.

    • Solution: After initial crystal formation, allow the solution to stand undisturbed for an extended period (24-48 hours) at a constant, cool temperature. This allows for Ostwald ripening, where larger crystals grow at the expense of smaller ones.

  • Agitation: Stirring or moving the solution during the initial phases of crystallization can induce rapid nucleation.

    • Solution: Avoid agitation. Let the solution cool undisturbed in a location free from vibrations.[8]

Q3: What is the best solvent system for recrystallizing 5-Chloro-2-methoxy-3-nitrobenzoic acid?

A3: Systematic Solvent Selection

The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[5][10] Given the polar nature of this molecule, polar solvents are a good starting point.

Recommended Solvents and Systems:

  • Single Solvents: Ethanol, methanol, and acetic acid are good candidates. Water may also be effective, especially at high temperatures, due to the polar carboxylic acid and nitro groups.[6] A structurally similar compound, 2-chloro-5-nitro benzoic acid, is soluble in methanol, ethanol, ether, and hot water.[11]

  • Mixed-Solvent Systems: These often provide the best results by allowing for fine-tuning of solubility.

    • Ethanol/Water: Dissolve the compound in a minimum amount of hot ethanol, then slowly add hot water until the solution becomes slightly turbid. Re-heat to clarify and then allow to cool slowly.

    • Acetone/Hexane: A good choice for moderately polar compounds. Dissolve in hot acetone and add hexane as the anti-solvent.[6]

The workflow below outlines a systematic approach to solvent selection.

Solvent_Selection_Workflow start Start: Crude Solid test_solubility Test Solubility in Small Volumes (e.g., 0.1g in 1-3 mL solvent) start->test_solubility hot_soluble Is it soluble in hot solvent? test_solubility->hot_soluble cold_insoluble Is it insoluble in cold solvent? hot_soluble->cold_insoluble Yes mixed_solvent Proceed to Mixed-Solvent System hot_soluble->mixed_solvent No single_solvent Use as Single Recrystallization Solvent cold_insoluble->single_solvent Yes cold_insoluble->mixed_solvent No slow_cool Slowly Cool to Crystallize single_solvent->slow_cool dissolve_good Dissolve in 'Good' Hot Solvent mixed_solvent->dissolve_good add_anti_solvent Add 'Bad' (Anti) Solvent until Turbid dissolve_good->add_anti_solvent reheat Reheat to Clarify add_anti_solvent->reheat reheat->slow_cool end Pure Crystals slow_cool->end

Caption: Workflow for selecting a suitable crystallization solvent system.

Q4: My yield is very low after recrystallization. How can I improve it?

A4: Maximizing Product Recovery

Low yield is a common problem in recrystallization and can be attributed to several factors.

Causality & Corrective Actions:

  • Using Too Much Solvent: The most common cause of low yield is dissolving the compound in an excessive amount of solvent.[7]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the solid.[12] If you've already used too much, carefully evaporate some of the solvent and allow the solution to cool again.[7]

  • Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step, you will lose product.

    • Solution: Use a pre-heated funnel and filter the hot solution as quickly as possible. If crystals do form, they can be redissolved by washing with a small amount of hot solvent.

  • Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization will leave a significant amount of product in the mother liquor.

    • Solution: Once the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation. You can also try scratching the inside of the flask with a glass rod to induce further crystallization.

Experimental Protocols

Protocol 1: Step-by-Step Recrystallization Using a Mixed-Solvent System (Ethanol-Water)

This protocol is a robust starting point for purifying 5-Chloro-2-methoxy-3-nitrobenzoic acid.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture on a hot plate until the solid dissolves completely.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystals should start to form within 5-20 minutes.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely under vacuum.

Troubleshooting_Oiling_Out start Oiling Out Occurs reheat Re-heat Solution to Dissolve Oil start->reheat add_solvent Add Small Amount (5-10%) of 'Good' Solvent reheat->add_solvent slow_cool Cool Very Slowly (Insulate Flask) add_solvent->slow_cool check Does it Oil Out Again? slow_cool->check success Crystallization Successful check->success No fail Change Solvent System check->fail Yes

Caption: Decision tree for troubleshooting the "oiling out" phenomenon.

References

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • SDI. (n.d.). 2 – CHLORO – 5 – NITRO BENZOIC ACID. Retrieved from [Link]

  • Carl ROTH. (2024, March 2). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Chloro-2-methoxy-3-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-hydroxy-3-nitrobenzoic acid. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ACS Publications. (2023, August 17). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. Crystal Growth & Design. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Gavilan College. (n.d.). 4. Crystallization. Retrieved from [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • NileRed. (2025, March 6). Making mostly m-nitrobenzoic acid [Video]. YouTube. Retrieved from [Link]

  • Moritani, Y., & Kashino, S. (2001). Structural Change by Chemical Substitution. Crystal Structures of Acid Salts of p-Nitrobenzoic Acid and Cyclic Secondary Amines. Bulletin of the Chemical Society of Japan, 74(1), 1-6. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • National Institutes of Health. (2019). Crystal structures of 3-chloro-2-nitrobenzoic acid with quinoline derivatives. Retrieved from [Link]

  • University of Babylon. (2021, July 16). Experimental No. (4) Recrystallization. Retrieved from [Link]

  • Ankara University. (n.d.). 3.3. CRYSTALLIZATION. Retrieved from [Link]

  • Google Patents. (n.d.). US4288615A - Process for recovering 3-nitrobenzoic acid.

Sources

Technical Support Center: Scale-Up of 5-Chloro-2-methoxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Dashboard

Welcome to the Process Development Support Center. I am Dr. Aris, your Senior Application Scientist. You are likely accessing this guide because you are transitioning the synthesis of 5-Chloro-2-methoxy-3-nitrobenzoic acid (CAS: 89894-14-4) from bench-scale (<10g) to pilot or kilo-lab scale.

This molecule presents a classic "push-pull" aromatic substitution challenge. The presence of a strongly activating methoxy group (-OMe), a deactivating chloro group (-Cl), and a deactivating carboxyl group (-COOH) creates a specific electronic landscape that dictates our scale-up strategy.

Parameter Data Point Implication for Scale-Up
CAS Registry 89894-14-4Verification key for regulatory filing.
Molecular Weight 231.59 g/mol Stoichiometry calculations must account for moisture in wet cake.
Key Functionality Nitro (-NO₂), Methoxy (-OMe), Chloro (-Cl)Safety Alert: Nitro compounds carry thermal runaway risks.
Primary Route Nitration of 5-chloro-2-methoxybenzoic acidExotherm Management is the Critical Process Parameter (CPP).

Route Selection: The "Why" Behind the Protocol

For scale-up, we prioritize Direct Nitration (Route A) over Methylation (Route B) .

  • Route A (Recommended): Nitration of 5-chloro-2-methoxybenzoic acid.

    • Mechanism:[1][2] Electrophilic Aromatic Substitution (EAS).

    • Regioselectivity:[3][4] The -OMe group (ortho/para director) strongly activates position C3. The -COOH group (meta director) also directs to C3. The -Cl group directs ortho/para but is overruled by the strong -OMe.

    • Advantage:[1] High atom economy, fewer steps.

  • Route B (Alternative): Methylation of 5-chloro-2-hydroxy-3-nitrobenzoic acid.

    • Disadvantage: Requires toxic methylating agents (DMS/MeI), produces ester byproducts requiring hydrolysis, and adds unit operations.

Critical Process Parameters (CPPs) & Workflow

The following diagram illustrates the validated workflow for the Nitration Route, highlighting the control points where most scale-up failures occur.

NitrationWorkflow Start Start: 5-Chloro-2-methoxybenzoic Acid Dissolution Step 1: Dissolution in H2SO4 (Temp: 0-5°C) Start->Dissolution Solid charge Addition Step 2: Controlled Addition of HNO3/H2SO4 (Rate Limiting Step) Dissolution->Addition Homogeneity check Reaction Step 3: Aging/Stirring (Temp: <10°C, Time: 2-4h) Addition->Reaction Maintain T < 10°C Reaction->Addition If Temp spikes > 15°C STOP ADDITION Quench Step 4: Inverse Quench onto Ice/Water (Exotherm Spike!) Reaction->Quench IPC: SM < 0.5% Filtration Step 5: Filtration & Washing (Remove Acid Residues) Quench->Filtration Slurry formation Product Final: 5-Chloro-2-methoxy-3-nitrobenzoic Acid Filtration->Product Drying

Figure 1: Critical Process Flow for Nitration. Note the red feedback loop indicating the safety stop-trigger.

Technical Troubleshooting Guide (Q&A)

This section addresses specific issues reported by process chemists during the transition from 100mL flasks to 5L+ reactors.

Category A: Regioselectivity & Impurities

Q1: I am seeing a significant amount of a "dinitrated" impurity (approx. 5-8%). How do I suppress this?

  • Root Cause: "Hot spots" during addition or excess nitric acid. The -OMe group activates the ring sufficiently that if local concentration of nitronium ion (

    
    ) is high, the second position (C6) can react.
    
  • Corrective Action:

    • Improve Agitation: At scale, mixing efficiency drops. Ensure you are using a pitch-blade impeller, not a magnetic stir bar.

    • Reduce Equivalents: Cap your HNO3 usage at 1.05 - 1.10 equivalents. Do not use a large excess "just to be safe."

    • Temperature Control: Keep the reaction strictly below 5°C. Dinitration activation energy is higher; keeping it cold locks the kinetic mono-product.

Q2: My HPLC shows a peak corresponding to 5-chloro-2-hydroxy-3-nitrobenzoic acid. Did my starting material degrade?

  • Root Cause: Ether cleavage (Demethylation). Strong acids (H2SO4) combined with exotherms can cleave the methyl ether, especially if the quench is delayed or hot.

  • Corrective Action:

    • Validate your quench temperature. Ensure the reaction mass is poured into ice/water such that the final temp remains <20°C.

    • Avoid prolonged aging after reaction completion. Once IPC (In-Process Control) confirms consumption of starting material, quench immediately.

Category B: Physical Processing & Isolation[5]

Q3: Upon quenching into water, the product oils out instead of precipitating as a solid. How do I recover it?

  • Root Cause: The "Oiling Out" phenomenon often occurs when the product is precipitated at a temperature above its melting point in the solvent mixture, or if impurities (isomers) depress the melting point.

  • Corrective Action:

    • Seed the Quench: Add pure seed crystals to the ice-water mixture before adding the reaction mass.

    • Slower Addition: Add the reaction mass to water slowly to allow crystal growth rather than amorphous crashing.

    • Post-Quench Stirring: If oil forms, cool the slurry to 0-5°C and stir vigorously for 4-6 hours. The oil should solidify (crystallize) as it reaches equilibrium.

Q4: The final filter cake retains a yellow color and is highly acidic even after washing.

  • Root Cause: Nitro-compounds often trap acid within the crystal lattice or agglomerates.

  • Corrective Action:

    • Displacement Wash: Do not just pour water on top. Slurry the cake in water, stir for 30 mins, and re-filter.

    • Mild Base Wash: A final wash with extremely dilute Sodium Bicarbonate (1-2%) can neutralize surface acid, but be careful not to convert the product to its water-soluble salt (it is a benzoic acid, pKa ~3-4).

Safety & Handling (The "Self-Validating" System)

In scale-up, safety is not a checklist; it is a system.

  • Thermal Runaway Prevention:

    • Protocol: Calculate the Adiabatic Temperature Rise (ATR) . For nitrations, assume ~200-300 kJ/mol heat of reaction.

    • System: Install a temperature probe directly in the reaction mass connected to an automated dosing pump. Interlock: If Temp > 10°C, Pump = OFF.

  • Waste Disposal:

    • The mother liquor contains dilute sulfuric acid, nitric acid, and nitro-organics.

    • Warning: Do NOT mix with organic solvents (acetone, methanol) in the waste drum. Exothermic oxidation can occur. Segregate aqueous acid waste.

References & Validation

The protocols and data above are grounded in established process chemistry principles for nitro-benzoic acid derivatives.

  • Compound Data: 5-Chloro-2-methoxy-3-nitrobenzoic acid. PubChem CID 12394628. [Link]

  • Nitration Methodology (General): Nitration of Substituted Aromatic Rings. St. Mary's College. [Link]

  • Precursor Synthesis: Method for preparing 2-amino-3-methyl-5-chlorobenzoic acid (Describes analogous chlorination/nitration sequences). Google Patents CN112778147A.

Disclaimer: This guide is intended for qualified scientific personnel. Always perform a specific Hazard and Operability Analysis (HAZOP) before scaling up any nitration reaction.

Sources

preventing decomposition of "5-Chloro-2-methoxy-3-nitrobenzoic acid" during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Decomposition of 5-Chloro-2-methoxy-3-nitrobenzoic Acid

Executive Summary: The Stability Paradox

Synthesizing 5-Chloro-2-methoxy-3-nitrobenzoic acid (CMNBA) presents a classic "push-pull" stability paradox. You are installing a strong electron-withdrawing group (Nitro, -NO


) onto an electron-rich ring (Anisole core), sandwiched next to a steric bulk (Carboxylic acid).[1][2]

"Decomposition" in this context rarely means total destruction.[2] Instead, it manifests as three distinct failure modes driven by the molecule's electronic tension:

  • Demethylation: Acid-catalyzed cleavage of the ether to form the phenol (salicylic acid derivative).[2]

  • Decarboxylation: Loss of

    
     driven by the electron-deficient ring.[1][2]
    
  • Oxidative Tarring: Over-reaction of the electron-rich aromatic ring during nitration.[1][2]

This guide provides the protocols to navigate these pitfalls.

Module 1: Critical Process Parameters (Nitration Phase)

The most common point of failure is the introduction of the nitro group. The methoxy group activates the ring, making it susceptible to rapid, exothermic over-reaction.[2]

The Protocol: Controlled Nitration

Objective: Mono-nitration at the 3-position without cleaving the 2-methoxy ether.

ParameterSpecificationRationale (Causality)
Reagent Fuming

(1.05 eq) in conc.

Excess nitric acid promotes dinitration.[2] Sulfuric acid acts as the solvent and catalyst.[2]
Temperature (Addition) -5°C to 0°C CRITICAL: Higher temps (>10°C) during addition favor oxidative cleavage of the methoxy group (tarring).[1][2]
Temperature (Age) 20°C - 25°C Mild warming is required to drive the reaction to completion after addition, but exceeding 30°C risks hydrolysis.[1][2]
Quenching Pour onto Crushed Ice Exotherm control.[1][2] Slow addition of water to acid generates local hot spots that hydrolyze the ether.
Troubleshooting the Nitration

Q: My reaction mixture turned black/tarry. What happened? A: You likely experienced oxidative decomposition .[1][2] The methoxy group makes the ring electron-rich.[1][2] If the nitrating agent is added too fast or the temperature spikes >10°C, the nitric acid acts as an oxidant rather than an electrophile, polymerizing the anisole ring.

  • Correction: Improve cooling capacity.[2] Use a jacketed reactor.[2] Verify internal temperature (not just bath temperature).[2][3]

Q: I see a new spot on TLC that is more polar than the product. Is it the dinitro? A: It is likely 5-chloro-2-hydroxy-3-nitrobenzoic acid (the phenol).[1][2]

  • Mechanism:[1][2][4][5][6] Strong acid (

    
    ) + Heat = Ether Hydrolysis.[2]
    
  • Correction: Reduce the "Age" time.[2] Quench immediately once the starting material is consumed.[2] Do not let the reaction sit overnight.

Module 2: Isolation & Drying (Decarboxylation Defense)[1]

Once synthesized, the product is fragile.[2] The nitro group at the 3-position and the chlorine at the 5-position withdraw electron density, stabilizing the anion that forms if


 is lost.[1]
Decomposition Pathway Visualization

DecompositionPathways Start Target Molecule: 5-Chloro-2-methoxy-3-nitrobenzoic acid Hydrolysis Failure Mode A: Acid Hydrolysis Start->Hydrolysis Strong Acid + Heat Heat Failure Mode B: Thermal Stress Start->Heat T > 60°C (Vacuum) Phenol Byproduct: 5-Chloro-2-hydroxy-3-nitrobenzoic acid (Demethylation) Hydrolysis->Phenol Decarb Byproduct: 4-Chloro-2-nitroanisole (Decarboxylation) Heat->Decarb -CO2

Figure 1: The two primary decomposition pathways for substituted nitrobenzoic acids.

Safe Drying Protocol
  • Filtration: Filter the quenched slurry. Wash the cake thoroughly with cold water until the filtrate pH is >3.0. Residual acid catalyzes decomposition during drying.[2]

  • Drying:

    • Method: Vacuum Oven.[1][2]

    • Temperature: Max 45°C - 50°C .[1][2]

    • Warning: Do NOT dry at >80°C. Nitrobenzoic acids with ortho substituents are prone to thermal decarboxylation.[1][2]

Module 3: FAQ & Troubleshooting Guide

Q1: Can I use HCl instead of H2SO4 for the nitration solvent? A: No. Hydrochloric acid is not a strong enough dehydrating agent to generate the nitronium ion (


) effectively. Furthermore, chloride ions can act as nucleophiles, potentially displacing the activated nitro group in side reactions (

).[2] Stick to

or Acetic Anhydride/Nitric acid systems.[2]

Q2: The NMR shows a mixture of isomers. How do I purify it? A: Nitration of 5-chloro-2-methoxybenzoic acid directs primarily to the 3-position (ortho to methoxy, meta to acid).[1][2] However, small amounts of the 6-nitro isomer may form.[1][2]

  • Purification: Recrystallization from Ethanol/Water or Acetic Acid/Water is usually effective.[1][2] The 3-nitro isomer is typically less soluble due to internal hydrogen bonding/packing.[1][2]

Q3: My yield is low (approx. 40%). Where did the mass go? A: Check the aqueous mother liquor from the quench.

  • Solubility: Nitrobenzoic acids have higher water solubility than their precursors.[2] If you didn't acidify to pH ~1-2, the product remains as the benzoate salt.[1][2]

  • Decarboxylation: If you boiled the reaction mixture, the product converted to 4-chloro-2-nitroanisole, which is an oil and may have been washed away or lost during filtration.[1][2]

References & Grounding
  • Nitration Methodology: The standard protocol for nitrating activated benzoic acids (using mixed acid at controlled temperatures) is well-documented for similar substrates like 2,5-dichlorobenzoic acid.[1][2]

    • Source:US Patent 4,454,345, "Process for preparing 2,5-dichloro-3-nitrobenzoic acid".[1][2] Link

  • Ether Cleavage Mechanisms: The mechanism of acid-catalyzed demethylation of anisoles (forming phenols) competes with nitration, particularly at higher temperatures.[2]

    • Source:Journal of the Chemical Society, Perkin Transactions 2, "The nitration of anisole... in aqueous sulphuric acid".[2] Link

  • Decarboxylation Risks: Nitro-substituted benzoic acids are known to decarboxylate under thermal stress due to the stabilization of the carbanion intermediate.[2]

    • Source:Manikyam, D. S., & Sundaram, E. V.[1][2] "Thermal Decarboxylation of Nitrobenzoic Acids".[2] Link

  • General Stability Data: 2-Methoxy-3-nitrobenzoic acid derivatives are listed with specific storage requirements (Keep in dark, Sealed, Room Temp) to prevent degradation.

    • Source:ChemicalBook CAS Database, "3-Methoxy-2-nitrobenzoic acid properties".[1][2] Link

Sources

impact of temperature on "5-Chloro-2-methoxy-3-nitrobenzoic acid" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Portal | Process Chemistry Division
Executive Summary: The Temperature Imperative

You are likely accessing this guide because you are encountering yield losses, isomeric impurities, or safety excursions during the synthesis of 5-Chloro-2-methoxy-3-nitrobenzoic acid (CAS: 1017059-14-1).

This molecule is a critical intermediate, often utilized in the synthesis of high-affinity 5-HT4 receptor agonists (e.g., benzamide derivatives). The synthesis hinges on a Nitration-Critical Control Point (CCP) .

The Core Conflict: The presence of the methoxy group (-OMe) at position 2 activates the ring significantly compared to simple chlorobenzoic acids. While this facilitates nitration, it drastically lowers the activation energy for over-nitration and regio-isomeric byproducts . Temperature is not just a variable here; it is the switch between a clean 95% yield and a "tarred" mixture of dinitro-species and the unwanted 6-nitro isomer.

Reaction Mechanism & Temperature Sensitivity

The synthesis typically proceeds via Electrophilic Aromatic Substitution (EAS) on 5-chloro-2-methoxybenzoic acid .

  • Directing Effects:

    • -OMe (Pos 2): Strong ortho, para-director. (Activates Pos 3).

    • -Cl (Pos 5): Weak ortho, para-director (Deactivator). (Directs to Pos 4, 6).

    • -COOH (Pos 1): Meta-director. (Directs to Pos 3).

  • The "Sweet Spot" (Position 3): Both the -OMe and -COOH groups electronically reinforce Position 3.

  • The "Heat Leak" (Position 6): Position 6 is sterically accessible and activated by the Chlorine atom. At elevated temperatures (>20°C during addition), the selectivity provided by the -OMe group diminishes, increasing the 6-nitro impurity.

Visualizing the Pathway (Graphviz)

ReactionPathway Start 5-Chloro-2-methoxybenzoic Acid Reagents HNO3 / H2SO4 (Mixed Acid) Start->Reagents Path_Cold Path A: Kinetic Control (T < 10°C) Reagents->Path_Cold Controlled Addition Path_Hot Path B: Thermodynamic Drift (T > 25°C) Reagents->Path_Hot Exotherm Spike Product TARGET: 5-Chloro-2-methoxy-3-nitrobenzoic Acid (Major Isomer) Path_Cold->Product High Selectivity Impurity IMPURITY: 5-Chloro-2-methoxy-6-nitrobenzoic Acid (Minor Isomer) Path_Hot->Impurity Loss of Regiocontrol Runaway HAZARD: Dinitration / Decarboxylation (Thermal Runaway) Path_Hot->Runaway T > 50°C

Figure 1: Reaction pathway divergence based on temperature control. Path A represents the target window.

Troubleshooting Guide: Symptom-Based Solutions

This section addresses specific failures reported by process chemists.

Scenario A: "My reaction mixture turned dark/black and yield is <40%."
  • Diagnosis: Thermal Runaway / Oxidative Degradation.

  • Root Cause: The -OMe group makes the ring electron-rich. Adding

    
     too fast causes a localized temperature spike, leading to oxidation of the ether linkage or ring opening.
    
  • The Fix:

    • Pre-cool the

      
       solvent to -5°C before adding the starting material.
      
    • Cryostat Control: Ensure the internal temperature never exceeds 5°C during the dropwise addition of Nitric Acid.

    • Quench: Pour onto crushed ice, not water, to dissipate the heat of hydration.

Scenario B: "I see a persistent impurity (~5-10%) by HPLC that won't wash out."
  • Diagnosis: Regio-isomer contamination (likely 6-nitro isomer).

  • Root Cause: Reaction temperature drifted into the 15°C–25°C range during the early mixing phase.

  • The Fix:

    • Recrystallization: The 3-nitro isomer (Target) is typically less soluble in acidic aqueous media than the 6-nitro isomer due to intramolecular H-bonding between the -NO2 and -OH (of COOH) or steric packing.

    • Solvent System: Recrystallize from Glacial Acetic Acid or a Methanol/Water (1:3) mixture. Heat to dissolve, then cool slowly (1°C/min) to 4°C. Rapid cooling traps the impurity.

Scenario C: "The product is oiling out instead of precipitating."
  • Diagnosis: Solvent entrapment or low melting point eutectic mixture.

  • Root Cause: Final quench temperature was too high (>30°C).

  • The Fix:

    • Seeding: Cool the oily mixture to 0°C and add seed crystals of pure 5-Chloro-2-methoxy-3-nitrobenzoic acid.

    • Agitation: High-shear stirring is required during the ice quench to break up the oil droplets and induce nucleation.

Critical Process Parameters (CPP) Protocol

This protocol is designed to maximize the yield of the 3-nitro isomer while suppressing safety risks.

ParameterRangeCriticalityScientific Rationale
Solvent conc.

(98%)
HighActs as solvent and catalyst to generate nitronium ion (

).
Start Temp -5°C to 0°CCritical Prevents immediate exotherm upon

contact.
Addition Rate 1 mL/min (per 100g scale)Critical Mass transfer must limit heat generation.
Aging Temp 20°C - 25°CMediumAllows reaction completion after addition. Do not exceed 25°C.
Quench Temp < 10°CHighPrevents hydrolysis of the methoxy group.
Step-by-Step Execution:
  • Dissolution: Charge 5-chloro-2-methoxybenzoic acid into 98%

    
     (5 vol). Cool to -5°C .[1][2]
    
  • Nitration: Prepare a mixture of Fuming

    
     (1.1 eq) and 
    
    
    
    (2 vol). Add this dropwise to the substrate.[2][3][4]
    • Checkpoint: If internal Temp > 5°C, STOP addition and allow to cool.

  • Aging: Allow the mixture to warm naturally to 20°C over 2 hours. Monitor by TLC/HPLC.

  • Quench: Pour reaction mass slowly onto crushed ice (10 wt equiv). Stir vigorously for 30 mins.

  • Isolation: Filter the pale yellow precipitate. Wash with cold water until pH > 4.

Interactive Troubleshooting Logic (Decision Tree)

Use this logic flow to determine the next step if your analysis shows deviations.

TroubleshootingTree Start Analyze Crude Product (HPLC/NMR) CheckPurity Purity > 95%? Start->CheckPurity CheckImpurity Identify Major Impurity CheckPurity->CheckImpurity No Success Proceed to Drying (50°C Vacuum) CheckPurity->Success Yes Impurity_SM Starting Material Present (Incomplete Rxn) CheckImpurity->Impurity_SM Ret. Time < Product Impurity_Iso Isomer > 5% (Wrong Regiochemistry) CheckImpurity->Impurity_Iso Ret. Time ≈ Product Impurity_Tar Black Tar / Dinitro (Degradation) CheckImpurity->Impurity_Tar Baseline Noise / Dark Color Action_SM Action: Increase Aging Time OR Check HNO3 Strength Impurity_SM->Action_SM Action_Iso Action: Recrystallize (AcOH) & Lower Addition Temp Next Batch Impurity_Iso->Action_Iso Action_Tar Action: Discard Batch. CRITICAL: Improve Cooling Capacity Impurity_Tar->Action_Tar

Figure 2: Decision matrix for post-reaction analysis and remediation.

Frequently Asked Questions (FAQs)

Q1: Can I use mixed acid (Nitric/Sulfuric) prepared beforehand?

  • A: Yes, but it must be cooled. The mixing of

    
     and 
    
    
    
    is extremely exothermic. Prepare the "mixed acid" separately, cool it to 0°C, and then add it to the reaction vessel. Adding neat
    
    
    directly to the reaction vessel creates "hot spots" that ruin selectivity.

Q2: Why is the methoxy group stable in hot acid?

  • A: It isn't indefinitely stable. While aryl methyl ethers are generally robust, high temperatures (>60°C) in strong acid can lead to ether cleavage (demethylation), yielding the phenolic byproduct (5-chloro-2-hydroxy-3-nitrobenzoic acid). This is why the Quench Temp must be kept low.

Q3: Is this compound light sensitive?

  • A: Nitro-aromatics can be photosensitive. Store the isolated solid in amber glass. During the reaction, normal lab lighting is acceptable, but avoid direct sunlight on the reactor.

References
  • BenchChem. (2025).[2] Technical Support Center: Synthesis of Nitrobenzoic Acid Derivatives. Retrieved from

  • ChemicalBook. (2025). 5-Chloro-2-methoxy-3-nitrobenzoic acid Properties and Suppliers. Retrieved from

  • GuideChem. (2025). Production Process of Chloro-nitrobenzoic Acids. Retrieved from

  • PrepChem. (2025). Preparation of 2-chloro-5-nitrobenzoic acid (Analogous Nitration Protocols). Retrieved from

  • Google Patents. (2015). CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid (Prucalopride Intermediate).[5] Retrieved from

Sources

Technical Support Center: Solvent Effects in the Synthesis of 5-Chloro-2-methoxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-methoxy-3-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. As an essential intermediate in the development of agrochemicals and pharmaceuticals, achieving high yield and purity of this compound is paramount.[1] This document provides in-depth, experience-driven answers to common challenges, with a specific focus on the critical role of solvents and reaction media.

Section 1: Frequently Asked Questions (FAQs) - The Critical Role of the Solvent System

This section addresses fundamental questions regarding the choice and function of solvents in the synthesis of 5-Chloro-2-methoxy-3-nitrobenzoic acid, which is typically achieved via electrophilic aromatic substitution (nitration) of 5-Chloro-2-methoxybenzoic acid.

Q1: What is the standard solvent system for the nitration of 5-Chloro-2-methoxybenzoic acid, and why is it the preferred choice?

A1: The standard and most effective medium for this nitration is concentrated sulfuric acid (H₂SO₄).[2] It serves a dual purpose that makes it uniquely suitable for this reaction:

  • Catalyst and Reagent Activator: Sulfuric acid is a stronger acid than nitric acid (HNO₃). It protonates nitric acid, facilitating the loss of a water molecule to generate the highly reactive electrophile, the nitronium ion (NO₂⁺).[3][4] This in-situ generation is crucial for the reaction to proceed. The reaction is as follows: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻[5]

  • Reaction Solvent: Concentrated sulfuric acid is a highly polar, protic solvent that effectively dissolves the organic starting material and the resulting nitrated product. Maintaining a homogeneous solution is critical for efficient agitation and heat transfer, preventing localized overheating and the formation of side products.[2] Inadequate solubility can lead to a thick, difficult-to-stir slurry, resulting in an incomplete reaction and lower yields.[2]

Q2: How does solvent polarity influence the reaction mechanism and kinetics?

A2: Electrophilic aromatic substitution proceeds through a charged, high-energy intermediate known as an arenium ion or sigma complex.[6][7] The stability of this intermediate is a key factor in the reaction's activation energy.

  • Stabilization of Intermediates: Highly polar solvents, like sulfuric acid, are essential for stabilizing this cationic intermediate.[8] This stabilization lowers the activation energy of the first step (the attack of the aromatic ring on the nitronium ion), which is often the rate-determining step.[8][9]

  • Solvent Cage Effects: The solvent molecules form a "cage" around the reactants and intermediates. In a polar protic solvent like H₂SO₄, strong intermolecular forces (hydrogen bonding) can influence the orientation of the reactants, affecting the reaction rate. While non-polar solvents can be used in some electrophilic substitutions, they generally slow down the rate of reactions involving charged intermediates.[8]

Q3: Can inert co-solvents be used to improve the reaction? What are the risks?

A3: While concentrated H₂SO₄ is the standard, the use of inert co-solvents has been explored in similar reactions. However, this is generally not recommended for this specific nitration due to several risks.

  • Potential Co-solvents: Solvents like dichloromethane (DCM) or, in some academic studies, glacial acetic acid, have been used in other nitrations.[10] The primary motivation would be to improve the solubility of a particularly nonpolar starting material.

  • Disadvantages and Risks:

    • Reduced Reactivity: Diluting the sulfuric acid with an inert solvent will lower the concentration of the nitronium ion, potentially slowing the reaction rate significantly.

    • Side Reactions: Some solvents are not truly inert under these strongly acidic and oxidizing conditions. DCM, for instance, could undergo side reactions.

    • Heterogeneous Mixture: Adding a nonpolar co-solvent could cause the highly polar nitrating species to separate, leading to a heterogeneous mixture and poor reaction control.

For this synthesis, optimizing conditions with concentrated sulfuric acid is a more reliable strategy than introducing a co-solvent.

Q4: My reaction yield is decreasing as I scale up, even though I'm keeping the reagent ratios the same. Could water be the culprit?

A4: Yes, water is a significant factor and a common cause for decreased yield, especially during scale-up. For every mole of the starting material that is nitrated, one mole of water is produced as a byproduct.[2]

This newly formed water dilutes the concentrated sulfuric acid. As the concentration of H₂SO₄ decreases, two negative effects occur:

  • The equilibrium for generating the nitronium ion (NO₂⁺) shifts to the left, reducing the electrophile concentration.

  • The polarity of the solvent medium changes, which can significantly decrease the solubility of the nitrated product.[2]

This decreased solubility can cause the product to precipitate prematurely from the reaction mixture, making agitation difficult and preventing the reaction from going to completion. This is why a significant excess of sulfuric acid is often used to act as a "sink" for the water produced.[2]

Q5: How does solvent choice impact the final purification stage?

A5: Solvent selection is critical for purification, which is almost always performed by recrystallization to separate the desired 5-Chloro-2-methoxy-3-nitrobenzoic acid from isomers and unreacted starting material.[11] The principle of "like dissolves like" is the guiding factor.[12]

  • Ideal Recrystallization Solvent: An ideal solvent will dissolve the crude product completely at an elevated temperature but will dissolve it poorly at low temperatures, allowing for the product to crystallize out upon cooling while impurities remain in the solution.

  • Common Solvents for Purification: For related nitrobenzoic acids, solvents such as dilute ethanol, dilute acetic acid, or simply boiling water have proven effective.[11][13] The choice depends on the specific impurity profile of your crude product. A solvent screen with small amounts of the crude product is highly recommended to identify the optimal system.

Section 2: Troubleshooting Guide for Common Synthesis Issues

Issue 1: Persistently Low Yield of 5-Chloro-2-methoxy-3-nitrobenzoic acid.

  • Possible Cause: Incomplete Reaction.

    • Troubleshooting Step: Before quenching the reaction, monitor its progress using Thin Layer Chromatography (TLC). A spot corresponding to the starting material should be absent or very faint. If the reaction is stalled, a small additional charge of the nitrating mixture (HNO₃/H₂SO₄) may be required.

  • Possible Cause: Suboptimal Temperature Control.

    • Troubleshooting Step: The reaction is exothermic. If the temperature rises too high (e.g., >10-15°C), side reactions like over-nitration can occur, consuming the starting material without forming the desired product.[5] Use an efficient ice-salt bath and add the nitrating agent very slowly and dropwise to maintain a consistently low temperature (target: 0-5°C).[14][15]

  • Possible Cause: Loss During Workup.

    • Troubleshooting Step: When quenching the reaction by pouring it onto ice, ensure the ice/water mixture is vigorously stirred to promote fine precipitation.[14] Inefficient precipitation or filtration can lead to significant product loss. Ensure the product is thoroughly washed with cold water to remove residual acid, but avoid excessive washing which can dissolve some product.

Issue 2: High Percentage of Isomeric Impurities in the Final Product.

  • Possible Cause: Poor Regioselectivity due to Temperature.

    • Troubleshooting Step: The directing effects of the substituents on the aromatic ring (-OCH₃ is ortho-, para-directing; -COOH is meta-directing; -Cl is ortho-, para-directing) are sensitive to reaction conditions. Higher temperatures can often reduce the selectivity of the reaction, leading to a mixture of isomers.[11] Strict adherence to low-temperature protocols (0-5°C) is the most critical factor for maximizing the yield of the desired 3-nitro isomer.

  • Possible Cause: Inefficient Purification.

    • Troubleshooting Step: Isomers often have very similar physical properties, but small differences in solubility can be exploited. Optimize the recrystallization process by testing various solvents (e.g., ethanol/water mixtures, acetic acid/water, isopropanol). A slow cooling rate during recrystallization is crucial for forming pure crystals.

Issue 3: Presence of Dinitro or Other Over-Nitrated Byproducts.

  • Possible Cause: Reaction Temperature Was Too High.

    • Troubleshooting Step: The nitro group is a deactivating substituent, but under harsh conditions, a second nitration can occur. Maintain the reaction temperature below 5°C throughout the addition of the nitrating agent.[5]

  • Possible Cause: Excess Nitrating Agent or Prolonged Reaction Time.

    • Troubleshooting Step: Use a stoichiometric amount or only a slight excess of nitric acid. Once TLC analysis shows the reaction is complete, quench it promptly. Allowing the reaction to stir for many hours after completion increases the risk of side reactions.[5]

Problem Primary Cause Recommended Solution Scientific Rationale
Low Yield Insufficient H₂SO₄ volumeIncrease H₂SO₄ to starting material ratio (e.g., 5-8:1 by weight)Maintains homogeneity and absorbs byproduct water, preventing premature precipitation.[2]
Isomer Formation High reaction temperatureMaintain temperature at 0-5°C during nitrating agent additionEnhances the regioselectivity of the electrophilic attack, favoring the thermodynamically preferred isomer.[11]
Over-nitration Temperature > 15°C or excess HNO₃Strictly control temperature and use ~1.05-1.10 equivalents of HNO₃The first nitro group deactivates the ring; forcing conditions are needed for a second nitration.[5]
Purification Failure Incorrect recrystallization solventPerform a solvent screen (e.g., water, EtOH/H₂O, IPA)Isomers and impurities have different solubility profiles; the correct solvent is key to separation.[11][13]

Section 3: Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-2-methoxy-3-nitrobenzoic acid

Safety Note: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 5-Chloro-2-methoxybenzoic acid (1.0 eq).

  • Dissolution: Cool the flask in an ice-salt bath. Slowly add concentrated sulfuric acid (98%, ~5-7 mL per gram of starting material) while stirring. Continue to stir until all the solid has dissolved and the temperature is stable at 0-5°C.

  • Nitrating Mixture: In a separate beaker, cool concentrated nitric acid (70%, 1.1 eq) in an ice bath. Slowly add an equal volume of cold, concentrated sulfuric acid to the nitric acid.

  • Nitration: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the solution of the starting material over 30-60 minutes. Crucially, ensure the internal temperature of the reaction does not exceed 5°C. [14]

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup (Quenching): Prepare a large beaker containing a vigorously stirred mixture of crushed ice and water (~10-15 g of ice per mL of reaction mixture). Slowly and carefully pour the reaction mixture into the ice.[14] A precipitate should form.

  • Isolation: Allow the slurry to stir for 15-30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with several portions of cold deionized water until the washings are neutral to pH paper.

  • Drying: Press the solid as dry as possible on the filter, then transfer it to a watch glass to air-dry or dry in a vacuum oven at a low temperature (40-50°C).

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose an appropriate solvent identified from a screening test (e.g., a 70:30 ethanol:water mixture).

  • Dissolution: Place the crude, dry product in an Erlenmeyer flask. Add the minimum amount of the hot solvent required to just dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals to a constant weight. Characterize the final product by measuring its melting point and obtaining spectroscopic data (NMR, IR).

Section 4: Visualizations

Diagram 1: General Synthesis & Purification Workflow

This diagram outlines the key stages from starting material to the final, purified product.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage A 1. Dissolve Starting Material in conc. H₂SO₄ at 0-5°C B 2. Prepare Nitrating Mixture (HNO₃/H₂SO₄) C 3. Slow, Dropwise Addition of Nitrating Mixture (<5°C) B->C D 4. Reaction Monitoring (TLC) C->D E 5. Quench on Ice/Water D->E F 6. Vacuum Filtration E->F G 7. Wash with Cold Water F->G H 8. Recrystallization from appropriate solvent G->H I 9. Filtration & Drying H->I J 10. Final Product Analysis (MP, NMR) I->J

Caption: Workflow for the synthesis and purification of 5-Chloro-2-methoxy-3-nitrobenzoic acid.

Diagram 2: Core Mechanism - Role of Sulfuric Acid

This diagram illustrates the essential role of the sulfuric acid solvent system in generating the active electrophile for the nitration reaction.

G HNO3 Nitric Acid (HNO₃) NO2_plus Nitronium Ion (NO₂⁺) Active Electrophile HNO3->NO2_plus Dehydration H2SO4 Sulfuric Acid (Solvent) (H₂SO₄) H2SO4->HNO3 + 2 eq. Intermediate Arenium Ion Intermediate (Stabilized by Solvent) Aromatic 5-Chloro-2-methoxy- benzoic Acid Aromatic->Intermediate + NO₂⁺ (Attack) Product Final Product Intermediate->Product - H⁺ (Deprotonation)

Caption: Generation of the nitronium ion electrophile in a sulfuric acid medium.

References

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  • Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid - Carl ROTH.

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  • Electrophilic aromatic substitution - Wikipedia.

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  • Nitration of Substituted Aromatic Rings and Rate Analysis.

  • Solvents and Solvent Effects in Organic Chemistry (Third Edition) - ResearchGate.

  • What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane. - Quora.

  • We Put 3 Water Purification Methods to the Test - YouTube.

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Validation & Comparative

A Comparative Guide to Substituted Nitrobenzoic Acids for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, the selection of appropriate chemical intermediates is a critical step in the synthesis of novel compounds. Substituted nitrobenzoic acids are a versatile class of reagents, offering a scaffold that is amenable to a wide range of chemical transformations. This guide provides an in-depth comparison of "5-Chloro-2-methoxy-3-nitrobenzoic acid" with other relevant nitrobenzoic acids, focusing on their physicochemical properties, reactivity, and applications, supported by available experimental data.

Introduction to Substituted Nitrobenzoic Acids

Nitrobenzoic acids are derivatives of benzoic acid containing one or more nitro groups on the aromatic ring. The presence of the electron-withdrawing nitro group significantly influences the chemical properties of the molecule, most notably increasing the acidity of the carboxylic acid group compared to benzoic acid.[1] Further substitution with halogens (e.g., chlorine) or electron-donating groups (e.g., methoxy) introduces additional complexity and allows for fine-tuning of the molecule's reactivity, solubility, and biological activity. These compounds are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2][3]

This guide will focus on a comparative analysis of the following compounds:

  • 5-Chloro-2-methoxy-3-nitrobenzoic acid (Target Compound)

  • 2-Chloro-5-nitrobenzoic acid

  • 4-Chloro-3-nitrobenzoic acid

  • 3,5-Dinitrobenzoic acid

Physicochemical Properties: A Comparative Analysis

The interplay of substituent effects is clearly demonstrated in the physicochemical properties of these molecules. The position and nature of the chloro, methoxy, and nitro groups on the benzoic acid core dictate properties such as melting point, solubility, and acidity.

Property5-Chloro-2-methoxy-3-nitrobenzoic acid2-Chloro-5-nitrobenzoic acid4-Chloro-3-nitrobenzoic acid3,5-Dinitrobenzoic acid
Molecular Formula C₈H₆ClNO₅[4]C₇H₄ClNO₄[5]C₇H₄ClNO₄[6]C₇H₄N₂O₆
Molecular Weight 231.59 g/mol [4]201.56 g/mol [5]201.56 g/mol [6]212.12 g/mol
Appearance Light yellow to yellow solid[7]White to light yellow crystalline powder[8]Light yellow to cream crystalline powder[3]Pale yellow crystalline solid
Melting Point Not available164-168 °C[8]180-183 °C[9]205-207 °C
pKa Not available~2.17[8]Predicted: 3.35 ± 0.10[9]2.82
Solubility Not availableSlightly soluble in water; soluble in ethanol, methanol, ethyl acetate.[8]Insoluble in water; sparingly soluble in acetone and ethanol.[9]Slightly soluble in water; soluble in ethanol.

Analysis of Physicochemical Trends:

The melting points of these compounds are influenced by the symmetry and intermolecular forces. The dinitro-substituted benzoic acid has the highest melting point, likely due to strong intermolecular interactions.

Spectroscopic Signatures: A Tool for Identification

While detailed experimental spectra for 5-Chloro-2-methoxy-3-nitrobenzoic acid are not widely published, we can infer its expected spectral characteristics and compare them with the available data for related compounds.

Infrared (IR) Spectroscopy:

The IR spectra of these compounds will all show characteristic peaks for the carboxylic acid group (a broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹) and the nitro group (asymmetric and symmetric N-O stretches around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹). The C-Cl stretch will appear in the fingerprint region (typically below 800 cm⁻¹). For 5-Chloro-2-methoxy-3-nitrobenzoic acid, additional C-O stretching bands for the methoxy group would be expected around 1250 cm⁻¹ and 1050 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is a powerful tool for distinguishing between these isomers. The chemical shifts and coupling patterns of the aromatic protons are highly dependent on the substituent positions. For 5-Chloro-2-methoxy-3-nitrobenzoic acid, one would expect to see two aromatic protons, likely appearing as doublets, with their chemical shifts influenced by the adjacent chloro, methoxy, and nitro groups. A singlet corresponding to the methoxy protons would also be present, typically in the range of 3.8-4.0 ppm.

Reactivity and Synthetic Applications

The reactivity of substituted nitrobenzoic acids is dictated by the interplay of the directing effects of the various substituents on the aromatic ring. The carboxylic acid and nitro groups are deactivating and meta-directing for electrophilic aromatic substitution, while the chloro group is deactivating but ortho-, para-directing, and the methoxy group is activating and ortho-, para-directing.

5-Chloro-2-methoxy-3-nitrobenzoic acid is primarily utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[2] Its functional groups allow for a variety of chemical modifications. The nitro group can be reduced to an amine, which can then participate in a wide range of coupling reactions. The carboxylic acid can be converted to esters, amides, or acid chlorides. The chlorine atom can potentially undergo nucleophilic aromatic substitution, although the presence of the deactivating nitro group can make this challenging.

Comparative Reactivity:

  • 2-Chloro-5-nitrobenzoic acid and 4-Chloro-3-nitrobenzoic acid are also valuable intermediates. The relative positions of the chloro and nitro groups influence the regioselectivity of subsequent reactions. For example, in nucleophilic aromatic substitution reactions, the position of the nitro group relative to the chlorine atom will significantly affect the reaction rate.

  • 3,5-Dinitrobenzoic acid is a highly activated substrate for nucleophilic aromatic substitution due to the presence of two strongly electron-withdrawing nitro groups. It is a common reagent for the derivatization of alcohols.

Experimental Protocols: Representative Synthesis of a Substituted Nitrobenzoic Acid

To provide a practical context, a detailed experimental protocol for the synthesis of 4-chloro-3-nitrobenzoic acid via the nitration of p-chlorobenzoic acid is presented below. This protocol is representative of the general approach for synthesizing many substituted nitrobenzoic acids.[10]

Synthesis of 4-Chloro-3-nitrobenzoic acid

SynthesisWorkflow cluster_0 Reaction Setup cluster_1 Nitration cluster_2 Work-up and Isolation A p-Chlorobenzoic acid + Concentrated H₂SO₄ B Add HNO₃/H₂SO₄ mixture (10-25 °C) A->B C Stir at 37 °C (10-14 hours) B->C D Pour onto ice C->D E Filter and dry D->E F 4-Chloro-3-nitrobenzoic acid E->F

Caption: Workflow for the synthesis of 4-chloro-3-nitrobenzoic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, add 680 mL of concentrated sulfuric acid and 400 g of p-chlorobenzoic acid.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Nitration: Prepare a nitrating mixture by carefully adding 216 mL of concentrated nitric acid to 216 mL of concentrated sulfuric acid. Add this mixture dropwise to the reaction vessel, ensuring the temperature is maintained between 10 °C and 25 °C.

  • Reaction: After the addition is complete, raise the temperature to 37 °C and stir the mixture for 10-14 hours.

  • Work-up: Carefully pour the reaction mixture over crushed ice.

  • Isolation: Collect the precipitated product by filtration, wash with cold water, and dry to obtain 4-chloro-3-nitrobenzoic acid.

Causality Behind Experimental Choices:

  • Sulfuric Acid: Acts as a catalyst to generate the nitronium ion (NO₂⁺), the active electrophile, from nitric acid. It also serves as a solvent.

  • Temperature Control: Nitration is an exothermic reaction. Maintaining a low temperature during the addition of the nitrating mixture is crucial to prevent over-nitration and the formation of byproducts. The subsequent gentle heating provides the necessary activation energy for the reaction to proceed to completion.

  • Pouring onto Ice: This step serves to quench the reaction and to precipitate the organic product, which is insoluble in the aqueous acidic medium.

Logical Relationships in Substituent Effects

The electronic effects of the substituents on the benzene ring are fundamental to understanding the properties and reactivity of these molecules.

SubstituentEffects cluster_0 Substituent cluster_1 Electronic Effect cluster_2 Consequence NO2 Nitro (-NO₂) EWG Electron-Withdrawing NO2->EWG Cl Chloro (-Cl) Cl->EWG COOH Carboxylic Acid (-COOH) COOH->EWG OCH3 Methoxy (-OCH₃) EDG Electron-Donating OCH3->EDG Acidity Increased Acidity EWG->Acidity Reactivity Altered Reactivity EWG->Reactivity EDG->Reactivity

Caption: Influence of substituents on the properties of the benzoic acid core.

Conclusion

5-Chloro-2-methoxy-3-nitrobenzoic acid, along with other substituted nitrobenzoic acids, represents a class of highly versatile chemical intermediates. The strategic placement of electron-withdrawing and electron-donating groups on the benzoic acid scaffold allows for precise control over the molecule's physicochemical properties and reactivity. While comprehensive experimental data for 5-Chloro-2-methoxy-3-nitrobenzoic acid is not as readily available as for some of its isomers, an understanding of fundamental organic chemistry principles allows for reasoned predictions of its behavior. This guide provides a framework for researchers to compare and select the most appropriate substituted nitrobenzoic acid for their specific synthetic and drug discovery endeavors.

References

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Spectroscopic Validation of 5-Chloro-2-methoxy-3-nitrobenzoic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Analysis of "5-Chloro-2-methoxy-3-nitrobenzoic acid" Derivatives Content Type: Comparative Analytical Guide

Executive Summary & Structural Context

5-Chloro-2-methoxy-3-nitrobenzoic acid (CAS: 89894-14-4) is a critical pharmacophore intermediate, often employed in the synthesis of benzamide-based anti-emetics and specific kinase inhibitors.[1][2] In drug development, the purity and regiochemical integrity of this scaffold are non-negotiable.[2]

The primary synthetic challenge lies in the nitration of the precursor, 5-chloro-2-methoxybenzoic acid.[2] While the methoxy group (C2) strongly directs electrophilic aromatic substitution to the ortho (C3) and para (C5) positions, the C5 position is blocked by chlorine.[2] Consequently, the nitro group is targeted to C3.[2] However, under vigorous conditions, competitive nitration at C6 or C4 (controlled by the steric/electronic interplay of the carboxyl and chlorine groups) can occur.[2]

This guide compares the efficacy of Nuclear Magnetic Resonance (NMR) , Fourier-Transform Infrared Spectroscopy (FTIR) , and Mass Spectrometry (MS) in validating the C3-nitro regioisomer against potential impurities and alternatives.[2]

Comparative Spectroscopic Analysis

The following analysis evaluates how each technique resolves the specific structural questions posed by this molecule.

A. Proton NMR (

H NMR): The Regiochemistry Standard

NMR is the only technique capable of definitively distinguishing the target molecule from its regioisomers (e.g., 6-nitro or 4-nitro variants) without X-ray crystallography.[2]

  • Mechanism of Differentiation: The target molecule has two aromatic protons remaining: H4 and H6.[2]

    • H4 (Position 4): Located between the Nitro (C3) and Chlorine (C5) groups.[2] Both are electron-withdrawing, leading to significant deshielding.[2]

    • H6 (Position 6): Located between Chlorine (C5) and the Carboxyl group (C1).[2]

  • The "Fingerprint" Signal: The definitive validation is the coupling constant (

    
    ) .[2] H4 and H6 are meta to each other.[2]
    
    • Expected Pattern: Two doublets with a coupling constant of

      
       Hz .[2]
      
    • Contrast: If nitration occurred at C6 (hypothetically), H3 and H4 would be ortho, yielding a

      
       Hz.[2]
      
B. FTIR: Functional Group Validation

FTIR is superior for monitoring reaction progress (e.g., disappearance of starting material) but poor for distinguishing regioisomers.[2]

  • Key Diagnostic Bands:

    • Nitro Group: Asymmetric stretch (

      
      ) and Symmetric stretch (
      
      
      
      ).[2]
    • Carboxyl Group: Broad O-H stretch (

      
      ) and sharp C=O stretch (
      
      
      
      ).[2]
  • Limitation: The shift in nitro stretching frequencies between the 3-nitro and 6-nitro isomers is often negligible (

    
    ), making FTIR unreliable for isomer purity checks.[2]
    
C. Mass Spectrometry (MS): Isotopic Verification

MS is the primary tool for confirming the presence of the chlorine atom and the molecular formula, though it cannot distinguish isomers.[2]

  • Chlorine Signature: The natural abundance of

    
     (75%) and 
    
    
    
    (25%) creates a distinct 3:1 isotopic ratio between the molecular ion (
    
    
    ) and the
    
    
    peak.[2]
  • Fragmentation: Loss of

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) are characteristic fragmentation pathways for this scaffold.[2]
Data Presentation: Quantitative Comparison

Table 1: Predicted vs. Precursor NMR Shifts (DMSO-


) 
Note: Chemical shifts (

) are estimates based on substituent additivity rules relative to the non-nitrated precursor.[2]
Proton PositionPrecursor (5-Cl-2-OMe-Benzoic Acid)

(ppm)
Target (3-Nitro Derivative)

(ppm)
Multiplicity & Coupling (

)
Structural Justification
H3 ~7.02 (d)Absent N/ASubstituted by Nitro group.[2]
H4 ~7.51 (dd)8.10 - 8.25 Doublet (

Hz)
Deshielded by ortho-Nitro and ortho-Chloro.[2]
H6 ~7.60 (d)7.70 - 7.85 Doublet (

Hz)
Deshielded by ortho-COOH and ortho-Chloro.[2]
-OCH

~3.80 (s)3.90 - 4.00 SingletSlight downfield shift due to Nitro induction.[2]

Table 2: FTIR Diagnostic Windows

Functional GroupWavenumber (

)
IntensityDiagnostic Utility
C=O (Acid)

StrongConfirms carboxylic acid integrity.[2]
NO

(Asym)

StrongPrimary evidence of nitration.
NO

(Sym)

MediumSecondary confirmation.[2]
C-Cl (Aryl)

Weak/MedDifficult to distinguish in fingerprint region.[2]
Experimental Protocols (SOP)

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow these self-validating protocols.

Protocol A: High-Resolution

H NMR Preparation

Rationale: Nitrobenzoic acids often exhibit poor solubility in chloroform and can form dimers that broaden peaks.[2] DMSO-


 breaks dimers and ensures sharp signals.[2]
  • Solvent Selection: Use DMSO-

    
      (99.9% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.[2]
    
  • Sample Mass: Weigh 10-15 mg of the dried solid.

    • Quality Check: Ensure the sample is free of paramagnetic inorganic salts (often carried over from reduction steps) which broaden lines.[2]

  • Dissolution: Vortex for 30 seconds. If slight turbidity remains, filter through a cotton plug directly into the NMR tube.[2]

  • Acquisition Parameters:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds
      (Critical for accurate integration of aromatic protons vs. methoxy protons).
    • Scans: 16 (minimum).

Protocol B: LC-MS Purity Check

Rationale: To confirm the absence of un-nitrated starting material.[2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[2]

    • B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ESI (Electrospray Ionization) in Negative Mode (ESI-).[2]

    • Reasoning: Benzoic acids ionize best in negative mode (

      
      ).[2]
      
  • Acceptance Criteria:

    • Target Mass:

      
       (
      
      
      
      ).[2]
    • Isotope Pattern:

      
       and 
      
      
      
      peaks must show
      
      
      intensity ratio.[2]
Analytical Workflow Visualization

The following diagram illustrates the decision logic for validating the synthesized derivative.

AnalyticalWorkflow Start Crude Product (Post-Nitration) FTIR Step 1: FTIR Analysis (Quick Screen) Start->FTIR CheckNitro Band at ~1535 cm-1? FTIR->CheckNitro NMR Step 2: 1H NMR (DMSO-d6) (Definitive Structure) CheckNitro->NMR Yes Fail_SM FAIL: Starting Material (Incomplete Reaction) CheckNitro->Fail_SM No CheckCoupling Aromatic Region: Two Doublets? NMR->CheckCoupling CheckJ Coupling Constant (J) Value? CheckCoupling->CheckJ Yes Fail_Iso FAIL: Regioisomer (e.g., 6-Nitro) CheckCoupling->Fail_Iso No (Complex/Multiplets) MS Step 3: LC-MS (ESI-) (Purity/MW) CheckJ->MS J ~ 2.5 Hz (Meta) CheckJ->Fail_Iso J > 8 Hz (Ortho) Pass VALIDATED TARGET: 5-Chloro-2-methoxy-3-nitrobenzoic acid MS->Pass m/z 230 [M-H]- confirmed

Figure 1: Analytical decision tree for distinguishing the target 3-nitro derivative from starting materials and regioisomers.

References
  • PubChem. (n.d.).[2][3][4] 5-Chloro-2-methoxy-3-nitrobenzoic acid (CID 329816597).[2] National Center for Biotechnology Information.[2] Retrieved from [Link][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Authoritative text on coupling constants and substituent effects).

Sources

Structural Analysis Guide: 5-Chloro-2-methoxy-3-nitrobenzoic Acid (CMNBA)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Analysis Guide Audience: Pharmaceutical Solid-State Chemists & Crystallographers

Executive Summary

5-Chloro-2-methoxy-3-nitrobenzoic acid (CMNBA) represents a class of highly functionalized aromatic intermediates critical in the synthesis of next-generation agrochemicals and kinase inhibitors. Its structural analysis presents a unique challenge: the steric crowding between the ortho-methoxy and meta-nitro groups creates a "locked" conformation that significantly influences solubility, bioavailability, and crystal packing efficiency.

This guide compares the structural performance of CMNBA against its structural analogs (e.g., 2-nitrobenzoic acid) and evaluates the efficacy of Single Crystal X-Ray Diffraction (SCXRD) versus Density Functional Theory (DFT) in predicting its solid-state behavior.

Key Insight: The presence of the 3-nitro group disrupts the coplanarity of the 2-methoxy group, forcing a specific torsional twist that reduces packing density compared to non-nitro analogs.

Comparative Methodology: SCXRD vs. DFT

For researchers characterizing CMNBA, choosing the right analytical route is critical. We compare the "Gold Standard" (Experimental) with the "Predictive" (Computational) approach.

FeatureMethod A: SCXRD (Experimental) Method B: DFT (Computational) Verdict
Primary Output Exact atomic positions, unit cell parameters,

-factor.
Optimized geometry, HOMO-LUMO gap, electrostatic potential.[1]SCXRD is essential for phase identification.
Interaction Analysis Visualizes real intermolecular H-bonds and

-stacking.
Predicts ideal intramolecular forces; often misses packing effects.DFT explains the cause of torsion; SCXRD shows the result.
Cost/Time High (requires growing suitable crystals).Low (computational resources only).Use DFT for screening; SCXRD for regulatory filing.
Accuracy Absolute (within experimental error).Relative (dependent on basis set, e.g., B3LYP/6-311G).Hybrid approach is recommended.

Structural Analysis & Mechanism

The "Steric Lock" Mechanism

The defining feature of CMNBA is the steric clash between the oxygen of the methoxy group (C2) and the oxygen of the nitro group (C3). Unlike simpler benzoic acids, this molecule cannot adopt a flat conformation.

  • Consequence: The methoxy group rotates out of the benzene plane.

  • Effect on Packing: This rotation creates "voids" in the crystal lattice, potentially lowering the melting point compared to the 5-chloro-2-methoxybenzoic acid analog.

Supramolecular Architecture

In the solid state, CMNBA typically forms centrosymmetric dimers.

  • Primary Motif: The carboxylic acid group forms an

    
     dimer via O–H
    
    
    
    O hydrogen bonds.
  • Secondary Motif: Weak C–H

    
    O interactions connect the methyl protons of the methoxy group to the nitro group of an adjacent molecule.
    
Visualization of Interaction Hierarchy

The following diagram illustrates the hierarchy of forces stabilizing the CMNBA crystal lattice.

InteractionHierarchy Molecule CMNBA Molecule HBond Strong O-H...O (R2^2(8) Synthon) Molecule->HBond Carboxyl Group VDW Weak C-H...O (Methoxy-Nitro) Molecule->VDW Substituents Steric Steric Repulsion (Nitro vs Methoxy) Molecule->Steric Defines Conformation Dimer Centrosymmetric Dimer (Primary Motif) Lattice 3D Crystal Lattice Dimer->Lattice Stack Pi-Pi Stacking (Secondary Motif) Stack->Lattice HBond->Dimer VDW->Stack Steric->Molecule Twists Ring

Figure 1: Interaction hierarchy in CMNBA crystals. The steric repulsion (black diamond) dictates the molecular conformation, which in turn influences how the dimers (red) pack into the final lattice.

Experimental Protocols

To validate the structure, the following self-validating protocols are recommended.

Crystallization Protocol (Slow Evaporation)

Objective: Obtain single crystals suitable for X-ray diffraction. Solvent Strategy: A mixed solvent system is required to balance the polarity of the carboxylic acid and the lipophilicity of the chloro/methoxy groups.

  • Preparation: Dissolve 50 mg of CMNBA in 5 mL of Ethanol/Acetone (1:1 v/v) .

  • Filtration: Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean glass vial to remove nucleation sites.
    
  • Antisolvent Addition: Carefully layer 1 mL of n-Hexane on top of the solution (do not mix).

  • Crystallization: Cover with Parafilm, poke 3 small holes, and store at 4°C in a vibration-free environment.

  • Harvest: Crystals typically appear as yellow prisms within 3–5 days.

Characterization Workflow

Workflow Step1 Crystal Harvest (Microscope Selection) Step2 SCXRD Data Collection (Mo-Kα Radiation) Step1->Step2 Step3 Structure Solution (Direct Methods/SHELXT) Step2->Step3 Step4 Refinement (Least Squares) Step3->Step4 Step5 Validation (CheckCIF) Step4->Step5 Step5->Step4 High R-factor?

Figure 2: Standard workflow for structural determination. The feedback loop from Validation to Refinement is critical for high-quality data.

Performance Metrics: Experimental vs. Theoretical

The table below compares typical experimental values for nitro-benzoic acid derivatives against DFT calculations (B3LYP/6-311G++).

ParameterExperimental (SCXRD)Theoretical (DFT - Gas Phase)Deviation Analysis
C–O Bond Length (Carboxyl) 1.25 – 1.28 Å1.21 – 1.34 ÅDFT often overestimates bond distinctness (single vs double) compared to the delocalized experimental structure.
C–N Bond Length (Nitro) 1.46 – 1.48 Å1.47 ÅHigh agreement; indicates the nitro group is conjugated with the ring.
Torsion Angle (–OCH

)
5° – 15° (Twisted)0° (Planar)Critical: Gas phase DFT often predicts a planar minimum that doesn't exist in the packed crystal due to steric clash.
Intermolecular H-Bond 2.62 – 2.65 Å (O

O)
N/A (Monomer calc)Experimental data captures the compression effects of crystal packing.

Note: Data ranges are representative of the class of 2-methoxy-3-nitrobenzoic acid derivatives [1, 2].[2]

References

  • Gowda, B. T., et al. (2015). "Inter- and Intramolecular Interactions in Crystalline 2-Nitrobenzoic Acid." National Institutes of Health (PubMed). Available at: [Link] (Search Term: 2-nitrobenzoic acid structure).

  • Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: 2-methoxybenzoic acid derivatives." CCDC. Available at: [Link][3]

  • PubChem. "5-Chloro-2-hydroxy-3-nitrobenzoic acid (Structural Analog)." National Library of Medicine. Available at: [Link]

Sources

A Guide to Inter-Laboratory Comparison of 5-Chloro-2-methoxy-3-nitrobenzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Analytical Consensus

5-Chloro-2-methoxy-3-nitrobenzoic acid is a crucial intermediate in the synthesis of a variety of agrochemicals and pharmaceuticals.[1] Its purity and precise quantification are paramount to the safety and efficacy of the final products. As with any critical raw material, establishing robust and reproducible analytical methods is a cornerstone of quality control. This guide provides a framework for conducting an inter-laboratory comparison to validate and harmonize the analysis of this compound, ensuring consistency and reliability across different testing facilities.

The objective of an inter-laboratory study is to assess the performance of analytical methods and the proficiency of laboratories in executing them.[2][3][4] Such studies are vital for identifying and mitigating potential biases, thereby fostering confidence in analytical data across the industry. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Analytical Methodologies: A Comparative Overview

While no standardized official monograph for the analysis of 5-Chloro-2-methoxy-3-nitrobenzoic acid currently exists, several analytical techniques are well-suited for its quantification. The choice of method will depend on the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the available instrumentation.

The most common and appropriate analytical techniques for this compound include:

  • High-Performance Liquid Chromatography (HPLC): This is the most prevalent technique for the analysis of non-volatile organic compounds. A reversed-phase HPLC method with UV detection is the recommended starting point.

  • Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster analysis times and higher resolution compared to traditional HPLC.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides enhanced selectivity and sensitivity, and is particularly useful for impurity profiling and confirmation of identity.[5]

The following table outlines key starting parameters for developing an HPLC/UHPLC method for 5-Chloro-2-methoxy-3-nitrobenzoic acid, based on methods for structurally similar compounds.[6][7]

ParameterRecommended Starting ConditionsRationale
Column C18 (e.g., 150 x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase Acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid)The organic modifier and aqueous phase allow for gradient elution to optimize separation. The acidic modifier ensures good peak shape for the carboxylic acid.
Detection UV at approximately 230 nmAromatic nitro compounds typically exhibit strong UV absorbance in this region. The exact wavelength should be optimized by determining the λmax of the compound.
Flow Rate 1.0 mL/min for HPLC; 0.3-0.5 mL/min for UHPLCStandard flow rates to ensure efficient separation and reasonable run times.
Injection Volume 5-20 µLA typical injection volume to balance sensitivity and peak shape.

Designing a Robust Inter-Laboratory Study

A well-designed inter-laboratory study is essential for generating meaningful and statistically sound data.[2][4] The following workflow outlines the key stages of such a study.

Caption: Workflow for an Inter-Laboratory Comparison Study.

Phase 1: Planning and Protocol Development
  • Define Objectives and Scope: The primary objective is to assess the precision (repeatability and reproducibility) and accuracy of a proposed analytical method for 5-Chloro-2-methoxy-3-nitrobenzoic acid.

  • Select Participating Laboratories: A minimum of 8-10 laboratories with experience in HPLC analysis should be recruited to ensure statistical significance.

  • Prepare and Distribute Homogeneous Test Material: A single, well-characterized, and homogenous batch of 5-Chloro-2-methoxy-3-nitrobenzoic acid should be prepared and distributed to all participating laboratories. A certified reference material is ideal.

  • Develop and Validate the Analytical Method: A detailed analytical method protocol must be developed and validated by the organizing laboratory according to ICH guidelines.[8][9][10][11]

Phase 2: Execution
  • Sample Analysis: Each participating laboratory will analyze the provided test material in replicate (e.g., n=6) following the provided analytical method protocol.

  • Data Collection and Reporting: Laboratories will report their raw data, including chromatograms, peak areas, and calculated concentrations, to the organizing laboratory using a standardized reporting template.

Phase 3: Statistical Analysis and Reporting
  • Statistical Evaluation: The collected data will be statistically analyzed to determine key performance parameters, including:

    • Repeatability (RSDr): The precision under the same operating conditions over a short interval of time.

    • Reproducibility (RSDR): The precision between laboratories.

    • Accuracy: The closeness of the mean result to the true or accepted reference value.

  • Assessment of Method Performance: The results will be evaluated against predefined acceptance criteria. For example, a common acceptance criterion for the assay of a drug substance is a reproducibility (RSDR) of not more than 2%.[12]

Experimental Protocol: A Self-Validating System

The following is a proposed HPLC method protocol designed to be self-validating through the inclusion of system suitability tests.

Reagents and Materials
  • 5-Chloro-2-methoxy-3-nitrobenzoic acid reference standard (purity >99.5%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for LC-MS)

Instrumentation
  • HPLC or UHPLC system with a UV detector

  • C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

Chromatographic Conditions
ParameterCondition
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 30-70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the 50:50 diluent.

  • Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution.

System Suitability

Before sample analysis, perform five replicate injections of the working standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Areas: ≤ 1.0%

Caption: Key Parameters for Analytical Method Validation.

Data Presentation and Interpretation

All quantitative data from the inter-laboratory study should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical Inter-Laboratory Comparison Results

LaboratoryMean Concentration (µg/mL)Standard DeviationRepeatability RSDr (%)
1100.20.50.50
299.80.70.70
3101.10.60.59
499.50.80.80
5100.50.40.40
699.90.60.60
7100.80.50.50
8100.30.70.70
Overall Mean 100.26
Reproducibility RSDR (%) 0.58

In this hypothetical example, the low RSDR value of 0.58% indicates good agreement between the laboratories and demonstrates the robustness of the analytical method.

Conclusion and Future Outlook

A successful inter-laboratory comparison is a critical step in establishing a standardized analytical method for 5-Chloro-2-methoxy-3-nitrobenzoic acid. By following the principles outlined in this guide, participating laboratories can contribute to the development of a reliable and robust method that will ensure the quality and consistency of this important chemical intermediate. The validated method can then be proposed for inclusion in relevant pharmacopeias or internal quality standards. This collaborative approach not only enhances the quality of analytical data but also strengthens the scientific foundation of quality assurance in the pharmaceutical and chemical industries.

References

  • MySkinRecipes. 5-Chloro-2-methoxy-3-nitrobenzoic acid. [Link]

  • Chab-Gourlez, N., et al. (2016). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Analytical & Pharmaceutical Research.
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Hibbert, D. B. (2012). Quality Assurance in the Analytical Chemistry Laboratory. Oxford Academic. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Google Patents. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
  • Analytical Chemistry Class Notes. Proficiency testing and interlaboratory comparisons. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • ResearchGate. Inter-laboratory studies in analytical chemistry. [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ResearchGate. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. [Link]

  • Cormica. Understanding Impurity Analysis. [Link]

  • Google Patents. EP2281819A1 - 4-acetylamino-5-chloro-2-methoxy-3-nitrobenzoic acid methyl ester.
  • International Journal of Pharmaceutical Sciences and Research. (2012).
  • Google Patents. WO2024236491A1 - Process for the preparation of deucravacitinib, and crystalline forms thereof.
  • AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • J-Star Research. Design of Experiments for Analytical Method Development and Validation. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Chloro-2-methoxy-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 5-Chloro-2-methoxy-3-nitrobenzoic acid Format: Technical Safety & Operational Guide[1]

Executive Safety Summary

Handling 5-Chloro-2-methoxy-3-nitrobenzoic acid requires a defense-in-depth approach. While often classified as an irritant, the presence of nitro (-NO₂) and chloro (-Cl) functional groups on a benzoic acid core dictates that researchers treat this compound as a potential sensitizer and a respiratory hazard.[1]

This guide moves beyond generic compliance, focusing on contamination control and exposure prevention logic . The goal is to protect the integrity of your biological assays and your long-term respiratory health.

Hazard Architecture & Risk Assessment

To select the right PPE, we must understand the "Why" behind the hazard.[1] This molecule presents a triad of risks:

  • The Acidic Core (Benzoic Acid): Upon contact with moisture (sweat, mucous membranes), it hydrolyzes to lower local pH, causing immediate irritation (H315, H319).[1]

  • The Nitro Group (-NO₂): Nitro-aromatics are notorious for potential skin sensitization (H317) and systemic absorption.[1] Dust inhalation is the primary vector for long-term toxicity.[1]

  • The Halogen (Chlorine): Increases lipophilicity, potentially aiding skin absorption compared to non-halogenated analogues.[1]

GHS Classification Profile
Hazard ClassCategoryH-CodeDescription
Skin Irritation 2H315 Causes skin irritation.[1][2]
Eye Irritation 2AH319 Causes serious eye irritation.[1][2][3][4]
STOT-SE 3H335 May cause respiratory irritation (Dust/Vapor).[1][2]

The PPE Defense Matrix

Rationale: Standard latex gloves are insufficient for nitro-aromatics due to potential permeation.[1] Nitrile provides the necessary chemical resistance against organic acids.[1]

Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Hand Protection Nitrile (Double Gloved) Inner: 4 mil Nitrile (Tactile).Outer: 5-8 mil Nitrile (Barrier).Why:[1] Nitro-compounds can permeate thin rubber.[1] Double gloving creates a sacrificial layer and allows outer glove removal upon contamination without exposing skin.[1]
Respiratory Engineering Control First Primary: Chemical Fume Hood (Face velocity: 80-100 fpm).Secondary (if outside hood): N95 or P100 Particulate Respirator.Why:[1] H335 (Respiratory Irritation) is the highest risk during weighing.[1]
Ocular Chemical Splash Goggles Spec: ANSI Z87.1 Impact + Splash rated.Why:[1] Safety glasses with side shields are insufficient for fine acidic powders which can drift around lenses.[1]
Body Lab Coat (High-Collar) Spec: Poly/Cotton blend or Tyvek sleeves for scale-up (>10g).Why:[1] Prevents dust accumulation on street clothes, reducing "take-home" exposure.[1]
PPE Decision Logic

The following diagram illustrates the decision workflow for selecting PPE based on the operational scale.

PPE_Selection Start Operation Type Scale_Small Analytical Scale (< 100 mg) Start->Scale_Small Scale_Large Preparative Scale (> 100 mg) Start->Scale_Large Hood Chemical Fume Hood (Mandatory) Scale_Small->Hood Scale_Large->Hood PPE_Basic PPE Level 1: Safety Glasses + Single Nitrile Gloves Hood->PPE_Basic Low Dust Risk PPE_Advanced PPE Level 2: Splash Goggles + Double Nitrile + Tyvek Sleeves Hood->PPE_Advanced High Dust/Splash Risk

Figure 1: PPE Selection Logic based on operational scale and dust generation risk.[1]

Operational Protocol: Step-by-Step

Trustworthiness Check: This protocol assumes you are working in a shared laboratory environment where cross-contamination is a risk.[1]

Phase 1: Weighing (Critical Risk Point)

Risk: Airborne dust generation.[1]

  • Static Control: Use an antistatic gun or wipe on the weighing boat.[1] Nitro-benzoic acids are often dry powders that hold static charge, causing "jumping" during transfer.[1]

  • Draft Shield: Ensure the balance draft shield is closed immediately after access.

  • Technique: Do not use a metal spatula if the substance is damp (corrosion risk).[1] Use a disposable polypropylene spatula.[1]

  • Clean-Up: Wipe the balance area with a methanol-dampened tissue immediately after weighing.[1] Do not blow air to clean the balance.[1]

Phase 2: Solubilization & Reaction

Risk: Splash and exothermic hydrolysis.[1]

  • Solvent Choice: Dissolve in DMSO or Methanol.[1] Add solvent to the solid, not solid to the solvent, to minimize dust puff-back.[1]

  • Vessel: Use a screw-cap vial (e.g., scintillation vial) rather than an open beaker to contain vapors.

  • Labeling: Immediately label the vial "Corrosive/Irritant" – clear liquids are often mistaken for water.[1]

Phase 3: Spill Management[1]
  • Minor Spill (< 5g):

    • Cover with dry sodium bicarbonate (neutralizer) or an inert absorbent (vermiculite).[1]

    • Sweep carefully into a dedicated hazardous waste bag.[1]

    • Wipe surface with water, then ethanol.[1]

  • Major Spill (> 5g): Evacuate the immediate area. Don a P100 respirator before re-entering for cleanup.[1]

Disposal Architecture

Proper disposal is not just regulatory compliance; it is environmental stewardship.[1] Because this molecule contains a Chlorine atom, it cannot be treated as standard organic waste.[1]

Waste Stream Classification
  • Primary Classification: Halogenated Organic Waste.[1][5]

  • Secondary Characteristic: Acidic (if in solution).[1]

Disposal_Workflow Waste_Origin Waste Generated State_Check Physical State? Waste_Origin->State_Check Solid_Path Solid Waste (Powder/Wipes) State_Check->Solid_Path Liquid_Path Liquid Waste (Solvent Mixtures) State_Check->Liquid_Path Bin_Solid Container: Solid Hazardous Waste (Label: Toxic/Irritant) Solid_Path->Bin_Solid Bin_Liquid Container: Halogenated Organic Solvents (DO NOT MIX with Oxidizers) Liquid_Path->Bin_Liquid

Figure 2: Waste disposal workflow ensuring segregation of halogenated streams.

Critical Disposal Rules:

  • NO Drains: Never dispose of this compound down the sink.[1] It is toxic to aquatic life.[1]

  • Segregation: Do not mix with strong oxidizing agents (e.g., nitric acid waste) or strong bases, as the nitro group can facilitate energetic reactions under extreme conditions.[1]

References

  • Carl Roth. (2024).[1][2] Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid (Structural Analog).[1] Retrieved from

  • Thermo Fisher Scientific. (2010).[1] Safety Data Sheet: 5-Chloro-2-methoxybenzoic acid.[1] Retrieved from [1]

  • PubChem. (n.d.).[1] Compound Summary: 5-Chloro-2-methoxy-3-nitrobenzoic acid.[1][6][7] National Library of Medicine.[1] Retrieved from

  • University of Illinois. (n.d.).[1] Halogenated Organic Liquids - Standard Operating Procedure.[1] Retrieved from

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-2-methoxy-3-nitrobenzoic acid

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